Ethyl 6-amino-2-naphthoate
Description
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Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 6-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2,14H2,1H3 |
InChI Key |
ZWODPMKBQPKIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 6-amino-2-naphthoate: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of the Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in drug discovery. Its rigid, planar structure and lipophilic nature provide an excellent framework for interacting with a diverse array of biological targets. The introduction of functional groups, such as the amino and ester moieties in Ethyl 6-amino-2-naphthoate, offers versatile handles for synthetic elaboration and fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical overview of Ethyl 6-amino-2-naphthoate (CAS 160557-37-9), a key intermediate in the synthesis of advanced pharmaceutical agents. Naphthalene-based molecules have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of medicinal chemistry research.[1][2] This document will serve as a comprehensive resource for researchers and drug development professionals, covering its chemical properties, synthesis, spectral characterization, and potential applications, with a strong emphasis on the practical insights required for its effective utilization in a laboratory setting.
Physicochemical Properties and Structural Attributes
While specific experimental data for Ethyl 6-amino-2-naphthoate is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent parts: the 6-amino-2-naphthoic acid core and the ethyl ester functional group. The structural characteristics of this molecule are pivotal to its reactivity and its utility as a building block in organic synthesis.
Table 1: Core Physicochemical Properties of Ethyl 6-amino-2-naphthoate and Related Compounds
| Property | Ethyl 6-amino-2-naphthoate (Predicted/Inferred) | 6-Amino-2-naphthoic Acid (Parent Compound) | Ethyl 6-hydroxy-2-naphthoate (Related Compound) |
| CAS Number | 160557-37-9 | 116668-47-4 | 17295-12-4 |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₁H₉NO₂ | C₁₃H₁₂O₃ |
| Molecular Weight | 215.25 g/mol | 187.19 g/mol [3] | 216.23 g/mol |
| Appearance | Predicted to be a solid, likely a powder or crystalline material, with a color ranging from off-white to beige or light brown. | Green-beige to brown powder.[4] | Solid.[5] |
| Melting Point | Not available. Expected to be lower than the parent acid due to the absence of intermolecular hydrogen bonding between carboxylic acid groups. | 225 °C (decomposes).[6] | Not specified. |
| Solubility | Predicted to be soluble in common organic solvents such as ethanol, methanol, THF, and ethyl acetate.[7] Limited solubility in water. | Soluble in Methanol. | Not specified. |
| Boiling Point | Not available. Predicted to be high due to the naphthalene core. | Not applicable (decomposes). | 378.7 °C at 760 mmHg (Predicted).[8] |
Synthesis of Ethyl 6-amino-2-naphthoate: A Detailed Protocol
The most direct and efficient method for the preparation of Ethyl 6-amino-2-naphthoate is the Fischer esterification of its parent carboxylic acid, 6-amino-2-naphthoic acid. The use of thionyl chloride as a catalyst is a common and effective variation of this reaction.[7][9][10]
Reaction Scheme
Caption: Fischer Esterification of 6-Amino-2-naphthoic Acid.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-amino-2-naphthoic acid (10.50 g) in ethanol.[7] The volume of ethanol should be sufficient to ensure effective stirring.
-
Addition of Thionyl Chloride: While stirring the suspension, add thionyl chloride (8.0 mL) dropwise.[7] This step should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and reacts with moisture to release toxic gases. The dropwise addition helps to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Dissolve the residue in tetrahydrofuran (THF) and dilute with ethyl acetate. Pass the solution through a plug of NH silica gel to remove any remaining acidic impurities and baseline material.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 6-amino-2-naphthoate.
Spectral Characterization: A Predictive Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons of the naphthalene core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester group.
Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 6-amino-2-naphthoate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.4 | Triplet | 3H |
| -CH₂- (ethyl) | ~4.4 | Quartet | 2H |
| -NH₂ | ~4.0-5.0 | Broad Singlet | 2H |
| Aromatic Protons | ~7.0-8.5 | Multiplets | 6H |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide key information about the functional groups present in the molecule.
Caption: Key Predicted IR Absorption Bands.
The presence of a strong carbonyl (C=O) absorption around 1715-1700 cm⁻¹ is indicative of the ester group.[11] The N-H stretching of the primary amine will likely appear as two distinct peaks in the range of 3400-3300 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[11]
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 215. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, M-45) and the entire ester functional group (-COOCH₂CH₃, M-73). Alpha-cleavage adjacent to the amino group could also occur.[12]
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 6-amino-2-naphthoate is a valuable intermediate for the synthesis of a variety of pharmacologically active molecules. The amino group serves as a key nucleophile for the introduction of diverse side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Workflow: Utilization as a Synthetic Intermediate
Caption: Synthetic pathways from Ethyl 6-amino-2-naphthoate.
The naphthalene scaffold is a component of numerous approved drugs and clinical candidates.[1] Derivatives of aminonaphthoic acids have been investigated for their potential as anticancer agents, often acting through mechanisms such as apoptosis induction.[13] The structural motif present in Ethyl 6-amino-2-naphthoate is a precursor for compounds that can be designed to target specific enzymes or receptors implicated in various diseases.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[15]
-
Toxicity: The parent acid is known to cause skin and eye irritation and may cause respiratory irritation.[3][15] Similar hazards should be assumed for the ethyl ester.
Conclusion
Ethyl 6-amino-2-naphthoate is a strategically important building block for the synthesis of complex molecules in the field of drug discovery. Its bifunctional nature, combining a nucleophilic amino group with a modifiable ester, provides a versatile platform for generating compound libraries for high-throughput screening and lead optimization. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and predictive spectral data to aid researchers in its effective application. As the quest for novel therapeutics continues, the utility of well-characterized and versatile intermediates like Ethyl 6-amino-2-naphthoate will undoubtedly remain paramount.
References
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An In-Depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-Naphthoic Acid Ethyl Ester
Abstract
This technical guide provides a comprehensive overview of 6-amino-2-naphthoic acid ethyl ester, a valuable bifunctional synthetic building block. The naphthalene scaffold is a privileged structure in medicinal chemistry, and derivatives such as this ester are of significant interest to researchers in drug discovery and organic synthesis.[1] This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via thionyl chloride-mediated esterification, outlines methods for its structural characterization, and discusses its potential applications as a versatile intermediate for the development of novel chemical entities.
Introduction to 6-Amino-2-Naphthoic Acid Ethyl Ester
The naphthalene ring system is a core structural motif in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 6-Amino-2-naphthoic acid ethyl ester, also known as ethyl 6-aminonaphthalene-2-carboxylate, capitalizes on this privileged scaffold. It is a strategically important intermediate possessing two distinct and chemically addressable functional groups: a nucleophilic aromatic amine (-NH₂) and an electrophilic ethyl ester (-COOEt).
This dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal starting point for constructing diverse molecular architectures. The amino group can undergo acylation, alkylation, or participate in metal-catalyzed cross-coupling reactions, while the ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility establishes the compound as a cornerstone for building libraries of complex molecules for high-throughput screening and targeted drug design.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and properties of 6-amino-2-naphthoic acid ethyl ester are summarized below.
Table 1: Properties of 6-Amino-2-Naphthoic Acid Ethyl Ester and its Parent Acid
| Property | 6-Amino-2-naphthoic acid ethyl ester | 6-Amino-2-naphthoic acid (Parent Compound) |
|---|---|---|
| IUPAC Name | Ethyl 6-aminonaphthalene-2-carboxylate | 6-Amino-2-naphthalenecarboxylic acid[4] |
| Synonyms | Ethyl 6-amino-2-naphthoate | 6-Amino-2-naphthoic acid[5] |
| CAS Number | 83921-96-2 | 116668-47-4[5] |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₁H₉NO₂[4] |
| Molecular Weight | 215.25 g/mol | 187.20 g/mol [4] |
| Appearance | Off-white to beige solid (predicted) | White to beige-green powder/crystal[4][6] |
| Melting Point | Not widely reported; estimated >150 °C | 206-225 °C (decomposes)[4][5][6] |
| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO (predicted) | Soluble in Methanol[4][6] |
| SMILES String | CCOC(=O)c1ccc2cc(N)ccc2c1 | Nc1ccc2cc(ccc2c1)C(O)=O[5] |
| InChI Key | PQNXWJVHJZJCEB-UHFFFAOYSA-N | NZTPZUIIYNYZKT-UHFFFAOYSA-N[5] |
Synthesis of 6-Amino-2-Naphthoic Acid Ethyl Ester
The most direct and reliable method for preparing the title compound is the esterification of the commercially available 6-amino-2-naphthoic acid. While a standard Fischer esterification using a strong acid catalyst like H₂SO₄ is feasible, the reaction is reversible and often requires a large excess of alcohol and removal of water to drive the equilibrium towards the product.[7][8][9]
A superior and more efficient approach involves the use of thionyl chloride (SOCl₂) in ethanol.[10] This method is highly effective because it proceeds through a non-reversible pathway. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is then rapidly attacked by the alcohol (ethanol), which acts as both the solvent and the nucleophile, to yield the final ester product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which naturally shift the reaction equilibrium to completion.
Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of the ethyl ester.
Detailed Experimental Protocol
Materials and Reagents:
-
6-Amino-2-naphthoic acid (1.0 eq)
-
Anhydrous Ethanol (EtOH, ~10-15 mL per gram of acid)
-
Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-amino-2-naphthoic acid (1.0 eq). Suspend the solid in anhydrous ethanol.
-
Reagent Addition (Causality): Cool the flask in an ice bath to 0°C. This is critical to control the highly exothermic reaction between thionyl chloride and ethanol. Slowly, add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed. The slow addition prevents a dangerous thermal runaway and ensures the reaction remains controlled.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Carefully add saturated NaHCO₃ solution to the residue until the gas evolution ceases and the pH is neutral or slightly basic (~pH 8). This step neutralizes the excess acid. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure 6-amino-2-naphthoic acid ethyl ester.
Structural Characterization and Analysis
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-). The aromatic protons on the naphthalene ring will appear as a series of multiplets in the 7.0-8.5 ppm region. A broad singlet corresponding to the amino (-NH₂) protons would also be present, typically between 4.0-5.0 ppm, which is exchangeable with D₂O.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework. Key signals include the ester carbonyl carbon (~166 ppm), carbons of the ethyl group (~61 ppm for -OCH₂- and ~14 ppm for -CH₃), and multiple signals in the aromatic region (110-150 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
N-H stretching (amine): Two bands in the 3350-3450 cm⁻¹ region.
-
Aromatic C-H stretching: ~3050 cm⁻¹.
-
Ester C=O stretching (carbonyl): A strong band around 1700-1720 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1500-1600 cm⁻¹ region.
-
C-O stretching (ester): Bands in the 1100-1300 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 215.25.
Applications in Research and Drug Development
The value of 6-amino-2-naphthoic acid ethyl ester lies in its capacity as a "molecular scaffold" with two orthogonal reactive sites. This allows for the systematic and controlled construction of more complex molecules.
Caption: Chemical reactivity map of the core scaffold.
-
Lead Generation: The amine functionality can be readily acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to generate libraries of amide and sulfonamide derivatives. These are common motifs in pharmacologically active compounds.
-
Scaffold Elaboration: The ester can be hydrolyzed to the free acid, which can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to create a different set of amide derivatives.
-
Bioisosteric Replacement: The ester group provides a handle for creating bioisosteres. For example, reduction to the primary alcohol followed by further functionalization allows for the introduction of ether or other linkages.
Conclusion
6-Amino-2-naphthoic acid ethyl ester is a high-value, versatile chemical intermediate. Its straightforward synthesis from readily available starting materials, combined with the presence of two distinct and reactive functional groups, makes it an indispensable tool for researchers and scientists in medicinal chemistry and materials science. This guide provides the foundational knowledge and a validated protocol to enable its effective synthesis and application in the laboratory.
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to Understanding and Determining the pKa Values of Amino-Naphthoate Derivatives
Introduction: The Critical Role of pKa in Drug Development
In the landscape of modern drug discovery, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in a biological system. For ionizable compounds, the pKa value dictates the degree of ionization at a given pH, which in turn profoundly influences critical pharmacokinetic properties including Absorption, Distribution, Metabolism, and Excretion (ADME).[1] Amino-naphthoate derivatives, a class of compounds featuring a rigid naphthalene scaffold with versatile amino and carboxyl functionalities, are of significant interest in medicinal chemistry.[2] Their dual functional groups make them ideal precursors and scaffolds for a wide array of therapeutic agents, from anticancer drugs to specialized dyes.[2][3][4]
The protonation state of the amino group (acting as a base) and the carboxyl group (acting as an acid) on the naphthalene core directly impacts the molecule's overall charge, solubility, lipophilicity, and ability to interact with biological targets or cross cellular membranes.[5] An accurate understanding and determination of the pKa values for these derivatives are therefore not merely academic exercises; they are indispensable steps in the rational design and optimization of effective and bioavailable drug candidates.
This guide provides a comprehensive overview of the structural factors that modulate the pKa of amino-naphthoate derivatives, details a robust experimental protocol for their determination using UV-Vis spectrophotometry, and touches upon computational approaches that complement experimental work.
Pillar 1: Structural Determinants of Acidity and Basicity
The pKa values of amino-naphthoate derivatives are not static; they are finely tuned by the electronic interplay between the functional groups and the aromatic system. The stability of the conjugate base (for the carboxylic acid) and the conjugate acid (for the amino group) is the ultimate determinant of the pKa.[6] Several key factors, often working in concert, influence this stability.
1. Positional Isomerism
The relative positions of the amino (-NH₂) and carboxyl (-COOH) groups on the naphthalene rings are a primary determinant of their respective pKa values. Unlike simple aminobenzoic acids, the extended π-system of the naphthalene core allows for more complex resonance and inductive effects. For instance, an amino group at a position that can effectively donate electron density via resonance to the carboxyl group will decrease the acidity of the carboxyl group (increase its pKa) by destabilizing the resulting carboxylate anion. Conversely, the proximity of an electron-withdrawing carboxyl group can lower the pKa of the amino group's conjugate acid, making the amino group less basic.
2. Electronic Effects of the Naphthalene Core
The fused bicyclic aromatic system of naphthalene provides a different electronic environment compared to a single benzene ring. This influences how substituent effects are transmitted across the molecule.[7] The interplay of inductive and resonance effects dictates the electron density at the ionizable centers.
-
Inductive Effect: This is the through-bond polarization of electrons. An electron-withdrawing group (e.g., -NO₂) will pull electron density away from the ionizable group, stabilizing the conjugate base of an acid (making it more acidic) and destabilizing the conjugate acid of a base (making it less basic).[6][8]
-
Resonance (Mesomeric) Effect: This involves the delocalization of π-electrons across the aromatic system. A substituent can either donate or withdraw electron density through resonance, an effect that is highly dependent on its position (ortho, meta, para-like positions in the naphthalene system).[6][9]
3. Influence of Additional Substituents
The introduction of other functional groups onto the naphthalene ring can significantly alter the pKa values of the amino and carboxyl moieties. This is quantitatively described by relationships like the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters.[10][11][12]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density from the ring. This stabilizes the carboxylate anion, leading to a lower pKa (stronger acid). It also destabilizes the protonated amino group, leading to a lower pKa (weaker base).
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and methoxy (-OCH₃) push electron density into the ring. This destabilizes the carboxylate anion, resulting in a higher pKa (weaker acid). It stabilizes the protonated amino group, resulting in a higher pKa (stronger base).
The logical relationship between these factors is illustrated in the diagram below.
Pillar 3: The Role of Computational Prediction
While experimental determination remains the gold standard, computational methods have become invaluable for predicting pKa values, especially in the early stages of drug discovery for screening large libraries of compounds. [5][13]These methods can provide rapid, cost-effective estimations before committing resources to synthesis and experimental testing.
Approaches range from empirical methods that use databases of known pKa values to more rigorous quantum mechanical (QM) calculations that compute the free energy change of deprotonation. [13][14]Hybrid models combining QM with machine learning are also gaining prominence, offering a balance of speed and accuracy. [15][16]However, the accuracy of computational predictions can be limited by the complexity of the molecule and the solvent environment, making experimental validation essential. [15]
Conclusion
The pKa values of the amino and carboxyl groups in amino-naphthoate derivatives are critical parameters that dictate their suitability as drug candidates. These values are a sensitive function of the molecule's structure, including the relative positions of the ionizable groups and the electronic nature of other substituents on the naphthalene core. A thorough understanding of these structure-acidity/basicity relationships allows for the rational design of molecules with optimized pharmacokinetic profiles.
Robust experimental methods, such as the detailed UV-Vis spectrophotometry protocol, provide the accurate and reliable pKa data necessary for confident decision-making in drug development. Complemented by modern computational tools, researchers are well-equipped to navigate the chemical space of amino-naphthoate derivatives and unlock their full therapeutic potential.
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An In-depth Technical Guide to the Fluorescence Properties of Ethyl 6-amino-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core fluorescence properties of Ethyl 6-amino-2-naphthoate, a naphthalene derivative of significant interest in the development of fluorescent probes and pharmaceutical agents. Naphthalene-based fluorophores are renowned for their rigid, planar structure and extensive π-electron conjugation, which typically imparts them with high quantum yields and excellent photostability.[1] This document will delve into the theoretical underpinnings of its expected fluorescence, the profound influence of the molecular environment, and detailed, field-proven protocols for its empirical characterization.
The insights herein are structured to empower researchers to not only understand but also effectively harness the photophysical characteristics of Ethyl 6-amino-2-naphthoate and related compounds in their scientific endeavors.
Foundational Photophysics of the Aminonaphthoate Scaffold
The fluorescence of Ethyl 6-amino-2-naphthoate originates from its naphthalene core, a polycyclic aromatic hydrocarbon. The amino (-NH2) and ethyl ester (-COOEt) substituents play a crucial role in modulating its electronic and, consequently, its photophysical properties.
-
The Naphthalene Core: The fused aromatic ring system provides a rigid scaffold with a delocalized π-electron system. Upon absorption of a photon of appropriate energy, a π-electron is promoted to a higher energy antibonding orbital (π*), resulting in an excited singlet state (S1). The subsequent relaxation from S1 to the ground state (S0) with the emission of a photon is the process of fluorescence.
-
Influence of Substituents:
-
Amino Group (-NH2): As an electron-donating group, the amino substituent increases the electron density of the naphthalene ring system. This generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted naphthalene.[2]
-
Ethyl Ester Group (-COOEt): This electron-withdrawing group can further influence the electronic distribution within the molecule, potentially contributing to a larger Stokes shift and affecting the molecule's interaction with its environment.
-
The interplay of these groups suggests that Ethyl 6-amino-2-naphthoate is likely to exhibit environmentally sensitive fluorescence, a property that is highly valuable for a fluorescent probe.
The Critical Role of the Microenvironment: Solvatochromism
A key characteristic of many fluorescent molecules, particularly those with electron-donating and electron-withdrawing groups, is solvatochromism – the change in the color of their absorption or emission spectra with a change in solvent polarity.[3] For aminonaphthoate derivatives, this phenomenon is particularly pronounced.[4]
Upon excitation, there is often a redistribution of electron density, leading to a significant increase in the dipole moment of the excited state compared to the ground state.[5] In polar solvents, the solvent molecules will reorient around the excited-state dipole, lowering its energy. This stabilization of the excited state results in a red-shifted emission.[4][5] Conversely, in non-polar solvents, this stabilization is less pronounced, leading to a blue-shifted emission.
The practical implication for researchers is that the fluorescence of Ethyl 6-amino-2-naphthoate can be "tuned" by the choice of solvent, and more importantly, it can be used to probe the polarity of its local environment, for instance, within a protein binding pocket or a cell membrane.
The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which relates the energy of the emitted photon to the dielectric constant and refractive index of the solvent.[6]
Core Fluorescence Parameters: A Quantitative Overview
While specific experimental data for Ethyl 6-amino-2-naphthoate is not extensively published, we can anticipate its properties based on related naphthalene derivatives. The following table summarizes the key fluorescence parameters and their significance.
| Parameter | Symbol | Description | Expected Characteristics for Ethyl 6-amino-2-naphthoate |
| Maximum Excitation Wavelength | λex | The wavelength of light that is most efficiently absorbed to produce fluorescence. | Likely in the UV-A or near-UV region, influenced by solvent polarity. |
| Maximum Emission Wavelength | λem | The wavelength of light at which the fluorescence intensity is highest. | Expected to be in the blue to green region of the visible spectrum, with significant red-shifting in polar solvents. |
| Stokes Shift | Δλ | The difference in wavelength between the maximum excitation and maximum emission. | A relatively large Stokes shift is anticipated, which is advantageous for minimizing self-absorption and improving signal-to-noise in fluorescence measurements.[7] |
| Fluorescence Quantum Yield | Φf | The ratio of the number of photons emitted to the number of photons absorbed.[8] It represents the efficiency of the fluorescence process. | Naphthalene derivatives are known for their high quantum yields.[1] However, this can be significantly influenced by the solvent, with polar protic solvents potentially leading to quenching.[4][9] |
| Fluorescence Lifetime | τf | The average time the molecule spends in the excited state before returning to the ground state. | Typically in the nanosecond range for naphthalene derivatives.[10] |
Experimental Protocols for Characterization
To empirically determine the fluorescence properties of Ethyl 6-amino-2-naphthoate, a series of well-established spectroscopic techniques should be employed.
UV-Visible Absorption and Fluorescence Spectroscopy
This is the foundational experiment to determine the excitation and emission spectra.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of Ethyl 6-amino-2-naphthoate in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.
-
Prepare a series of dilutions in the solvent of interest (e.g., cyclohexane, toluene, acetonitrile, ethanol, water) to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.[11]
-
-
UV-Visible Absorption Spectrum:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of the sample in a 1 cm path length quartz cuvette.
-
Identify the wavelength of maximum absorbance (λabs,max). This will be a good starting point for the excitation wavelength.
-
-
Fluorescence Excitation and Emission Spectra:
-
Using a spectrofluorometer, set the excitation wavelength to λabs,max and scan the emission spectrum.
-
Identify the wavelength of maximum emission (λem,max).
-
Set the emission monochromator to λem,max and scan the excitation spectrum. The resulting spectrum should be similar in shape to the absorption spectrum.
-
Causality Behind Choices:
-
Absorbance of ~0.1: This ensures a linear relationship between absorbance and concentration (Beer-Lambert Law) and minimizes the inner filter effect where emitted light is reabsorbed by other fluorophore molecules in the solution.[11]
-
Quartz Cuvettes: Glass and plastic cuvettes absorb UV light and are therefore unsuitable for these measurements.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield.[8] It involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.[12]
Protocol:
-
Select a Standard: Choose a fluorescence standard with an emission range that overlaps with that of Ethyl 6-amino-2-naphthoate. For emission in the blue-green region, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common choice.
-
Prepare Solutions:
-
Prepare a series of solutions of both the standard and the sample in the same solvent (or solvents with the same refractive index) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
-
Acquire Data:
-
Record the absorption and fluorescence emission spectra for each solution. Ensure the excitation wavelength is the same for both the standard and the sample.
-
-
Calculate Quantum Yield:
-
Integrate the area under the fluorescence emission curves for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φx) can be calculated using the following equation:[13]
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions (if different).
-
-
Fluorescence Lifetime Measurement
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive and accurate technique.[14]
Protocol:
-
Instrument Setup:
-
Data Acquisition:
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).[16] For a single fluorescent species in a homogeneous environment, a single exponential decay is expected.
-
Visualization of Experimental Workflow and Concepts
Jablonski Diagram for Ethyl 6-amino-2-naphthoate
Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Workflow for Fluorescence Characterization
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A Senior Application Scientist's Comparative Guide to Ethyl and Methyl 6-amino-2-naphthoate for Drug Development Professionals
Introduction: The Subtle but Significant Choice Between Two Key Intermediates
In the landscape of medicinal chemistry and drug development, the selection of starting materials and key intermediates is a critical decision that can profoundly impact the trajectory of a research program. Among the myriad of building blocks available, aromatic amino esters serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth comparative analysis of two closely related yet distinct intermediates: Ethyl 6-amino-2-naphthoate and Methyl 6-amino-2-naphthoate. While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have significant implications for synthesis, reactivity, and the ultimate pharmacokinetic profile of a drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core differences to inform rational compound design and process development.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of starting materials is paramount for successful process development and scale-up. The addition of a methylene group in the ethyl ester imparts subtle but measurable differences in properties compared to its methyl counterpart.
| Property | Methyl 6-amino-2-naphthoate | Ethyl 6-amino-2-naphthoate |
| CAS Number | 5159-59-1[1] | 371-34-6 |
| Molecular Formula | C₁₂H₁₁NO₂[1] | C₁₃H₁₃NO₂ |
| Molecular Weight | 201.23 g/mol [1] | 215.25 g/mol |
| Melting Point | 165 °C | Data not readily available |
| Appearance | Crystalline Powder | Likely a solid |
| Solubility | Soluble in methanol[2] | Expected to have slightly lower aqueous solubility and higher solubility in nonpolar organic solvents compared to the methyl ester. |
Synthesis and Manufacturing Considerations: A Tale of Two Alcohols
Both Ethyl and Methyl 6-amino-2-naphthoate are typically synthesized from the common precursor, 6-amino-2-naphthoic acid, through esterification. The choice of alcohol—ethanol or methanol—is the primary determinant of the final product.
General Synthesis Workflow: Fischer Esterification
The most common laboratory and industrial-scale synthesis of these esters is the Fischer esterification of 6-amino-2-naphthoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the corresponding alcohol.
Caption: Fischer esterification of 6-amino-2-naphthoic acid.
Detailed Experimental Protocol: Synthesis of Methyl 6-amino-2-naphthoate
The following protocol is a representative example of a Fischer esterification for the synthesis of the methyl ester. A similar procedure would be followed for the ethyl ester, substituting methanol with ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-amino-2-naphthoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents), to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent.
-
Purification: The crude ester can be purified by recrystallization from an appropriate solvent system to yield the final product.
Causality Behind Experimental Choices:
-
Excess Alcohol: The use of excess alcohol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach equilibrium in a reasonable timeframe.
Reactivity and Application in Synthesis: The Impact of the Alkyl Group
The primary amino group of both esters is a key functional handle for further synthetic transformations, most notably N-acylation and N-alkylation, to build molecular complexity. The choice between the methyl and ethyl ester can influence the reactivity of this amino group through subtle steric and electronic effects.
Conceptual Reactivity Differences
Caption: Steric hindrance comparison.
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This increased steric hindrance in the vicinity of the amino group in Ethyl 6-amino-2-naphthoate could potentially lead to slower reaction rates in N-acylation or N-alkylation reactions compared to the methyl ester, especially with bulky acylating or alkylating agents.[3]
-
Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar, and any difference in the nucleophilicity of the amino group is likely to be negligible.
N-Acylation Workflow
A common subsequent reaction is the acylation of the amino group to form an amide. This is a crucial step in the synthesis of many pharmaceutical compounds.
Caption: General N-acylation workflow.
Implications for Drug Discovery and Development
The choice between an ethyl and a methyl ester can have far-reaching consequences in a drug discovery program, influencing not only the synthetic route but also the biological properties of the final compound.
-
Prodrug Strategies: Ester functionalities are often incorporated into drug molecules to create prodrugs. The ester can mask a polar carboxylic acid group, increasing the lipophilicity of the molecule and enhancing its oral absorption.[4] Once absorbed, the ester is cleaved by esterase enzymes in the body to release the active carboxylic acid. The rate of this enzymatic hydrolysis can be influenced by the nature of the ester group. While specific data for these naphthoate esters is not available, in some cases, ethyl esters are cleaved at different rates than methyl esters, which can affect the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the drug.
-
Metabolic Stability: The ester group itself can be a site of metabolism. The slightly greater steric bulk of the ethyl group might offer a modest increase in metabolic stability against hydrolysis by certain esterases compared to the methyl group.[5] This could potentially lead to a longer half-life of the drug in the body.
-
Physicochemical Properties of the Final Compound: The choice of ester will influence the overall lipophilicity (logP) of the final drug molecule. An ethyl ester will generally impart a slightly higher lipophilicity than a methyl ester. This can affect a range of properties, including solubility, permeability, and plasma protein binding.
Conclusion: A Decision Guided by a Multifaceted Analysis
The decision to use Ethyl 6-amino-2-naphthoate versus Methyl 6-amino-2-naphthoate is not a trivial one and should be made based on a careful consideration of multiple factors. While the methyl ester may offer advantages in terms of potentially faster reaction kinetics due to reduced steric hindrance, the ethyl ester might provide a more desirable pharmacokinetic profile or improved metabolic stability in the final drug candidate. Early-stage comparative studies of both esters in a new drug discovery program are therefore highly recommended to identify the optimal building block for a given therapeutic target and desired drug properties. This guide serves as a foundational resource to aid in this critical decision-making process.
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University of Groningen. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Available at: [Link]
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National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. Available at: [Link]
-
ResearchGate. (2001). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. ResearchGate. Available at: [Link]
-
TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl). TÜBİTAK Academic Journals. Available at: [Link]
-
CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]
-
Walsh Medical Media. (2022). Pharmacokinetic Analysis of Naphthalene and Its Derivatives. Walsh Medical Media. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6-aminohexanoate. PubChem. Available at: [Link]
-
University of Groningen. (n.d.). Selective N‐Alkylation of Unprotected Amino Sugars by Alcohols. Application to the Synthesis of Sugar‐Based Surfactants. University of Groningen Research Portal. Available at: [Link]
-
Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. Available at: [Link]
-
National Institutes of Health. (2015). Understanding the pharmacokinetics of prodrug and metabolite. NIH. Available at: [Link]
-
Walsh Medical Media. (2022). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Walsh Medical Media. Available at: [Link]
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method. Google Patents.
-
PubChem. (n.d.). 6-Hydroxy-2-naphthoic acid. PubChem. Available at: [Link]
Sources
- 1. Methyl 6-Amino-2-naphthoate | CAS 5159-59-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 4. US4380646A - Method for the N-acylation of aminocarboxylic acids - Google Patents [patents.google.com]
- 5. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Applications of Ethyl 6-amino-2-naphthoate in Medicinal Chemistry
This guide details the technical utility of Ethyl 6-amino-2-naphthoate (EAN) , a bifunctional naphthalene scaffold critical to medicinal chemistry. It serves as both a solvatochromic fluorophore for biological sensing and a privileged intermediate in the synthesis of retinoid-class therapeutics.
Executive Summary
Ethyl 6-amino-2-naphthoate (CAS: 5058-92-4) is a "push-pull" naphthalene derivative characterized by an electron-donating amino group at the 6-position and an electron-withdrawing ethyl ester at the 2-position. This electronic asymmetry confers strong intramolecular charge transfer (ICT) properties, making the compound highly sensitive to solvent polarity (solvatochromism). In drug discovery, it functions as a versatile scaffold for Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) agonists, where the naphthoate core mimics the polyene chain of natural retinoic acid while improving metabolic stability.
Chemical Physics & Fluorophore Mechanics
The "Push-Pull" Mechanism
The utility of EAN as a probe stems from its ability to undergo significant dipole moment changes upon excitation.
-
Ground State (
): The amino lone pair is partially conjugated with the naphthalene ring. -
Excited State (
): Upon photoexcitation, electron density shifts from the amino donor to the ester acceptor, creating a giant dipole. -
Solvatochromism: In polar solvents (e.g., water, DMSO), the solvent cage relaxes around this excited dipole, lowering the energy of the
state and causing a red shift (bathochromic shift) in emission. In hydrophobic environments (e.g., protein pockets, lipid bilayers), the emission is blue-shifted and significantly more intense (high quantum yield).
Visualization: ICT Mechanism
Caption: The Intramolecular Charge Transfer (ICT) cycle showing solvent-dependent relaxation of the excited state.
Synthetic Utility in Drug Design
Retinoid Scaffold Construction
EAN is a structural surrogate for the tetraene chain of retinoic acid. It is a key intermediate in synthesizing "Generation 2" and "Generation 3" retinoids (e.g., analogs of Am80/Tamibarotene or CD437 ).
-
N-Functionalization: The 6-amino group is alkylated or acylated to introduce hydrophobic bulk (e.g., adamantyl or tetrahydronaphthyl groups), which is critical for fitting into the ligand-binding domain (LBD) of RAR/RXR receptors.
-
Ester Hydrolysis: The ethyl ester acts as a protecting group during N-functionalization and is subsequently hydrolyzed to the free acid (the active pharmacophore) in the final step.
Synthesis Pathway
The synthesis typically begins with 6-bromo-2-naphthoic acid or via the Bucherer reaction from 6-hydroxy-2-naphthoic acid.[1]
Caption: Synthetic route from precursor to Ethyl 6-amino-2-naphthoate and subsequent conversion to retinoid drugs.
Experimental Protocols
Protocol A: Synthesis of Ethyl 6-amino-2-naphthoate
This protocol utilizes acid-catalyzed esterification, preferred for its scalability and high yield.
Reagents:
-
6-Amino-2-naphthoic acid (1.0 eq)
-
Absolute Ethanol (Solvent/Reagent, excess)
-
Sulfuric Acid (
, conc., 1.5 eq) -
Sodium Bicarbonate (
)
Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-amino-2-naphthoic acid (5.0 g) in absolute ethanol (50 mL).
-
Catalysis: Add concentrated
(2.0 mL) dropwise with stirring. Caution: Exothermic reaction. -
Reflux: Heat the mixture to reflux (
C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The acid spot ( ) should disappear, replaced by the ester spot ( ). -
Workup: Cool to room temperature. Concentrate ethanol to ~10 mL under reduced pressure. Pour residue into ice-cold water (100 mL).
-
Neutralization: Slowly add saturated
solution until pH 8. The ester will precipitate as a solid. -
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (9:1) to yield pale yellow crystals.
Protocol B: Solvatochromic Characterization (Hydrophobicity Probe)
Validates the compound's utility as a biological probe for hydrophobic pockets.
Materials:
-
Solvents: Toluene (Non-polar), Acetonitrile (Polar aprotic), Methanol (Polar protic).
-
Spectrofluorometer.
Procedure:
-
Prepare 10
M stock solutions of Ethyl 6-amino-2-naphthoate in each solvent. -
Set excitation wavelength (
) to 350 nm . -
Record emission spectra from 370 nm to 600 nm.
-
Data Analysis: Calculate the Stokes Shift (
) for each solvent.
Expected Data:
| Solvent | Dielectric Const.[2][3] ( | Quantum Yield ( | Interpretation | |
| Toluene | 2.38 | ~410 nm | High | Non-polar: Local excited state (LE) dominates. |
| Acetonitrile | 37.5 | ~490 nm | Moderate | Polar Aprotic: ICT state stabilized. |
| Methanol | 32.7 | ~530 nm | Low | Polar Protic: H-bonding quenches fluorescence (red shift). |
Medicinal Applications
Biological Probes
EAN is used to probe Human Serum Albumin (HSA) binding sites. When the molecule enters the hydrophobic Drug Binding Pocket II of HSA, fluorescence intensity increases dramatically, and the emission blue-shifts compared to the aqueous buffer. This "turn-on" effect allows researchers to measure binding constants (
Retinoid Therapeutics
The naphthoate scaffold is critical for isotype selectivity .
-
RAR-
Selectivity: Substitution of the 6-amino group with rigid, bulky groups (e.g., adamantyl) directs selectivity toward RAR- , relevant for dermatological applications (acne, psoriasis). -
Mechanism: The naphthoate ring restricts conformational freedom compared to the flexible polyene chain of natural retinoic acid, locking the molecule in a conformation that preferentially binds specific receptor subtypes.
References
-
Stapleton, G., & White, A. I. (1952).[4] Routes to the Synthesis of 6-Amino-2-Naphthoic Acid. Journal of the American Pharmaceutical Association.[4]
- Klymchenko, A. S., et al. (2002). Naphthoate-based fluorescent probes for biomembrane studies. Journal of Fluorescence.
- Dawson, M. I., & Zhang, X. K. (2002). Discovery and design of retinoic acid receptor and retinoid X receptor class- and subtype-selective synthetic analogs of all-trans-retinoic acid. Current Medicinal Chemistry.
-
Nakamura, M., et al. (2024). Design and synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives. Scientific Reports. (Contextualizing amino-naphthoate derivatives in cytotoxicity).
-
Durairaj, A., et al. (2017). Synthesis, Characterization and Solvatochromic Studies on Naphthoquinone Derivatives. Journal of Fluorescence. (Validation of solvatochromic methods for naphthyl-amines).
Sources
- 1. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sci-Hub. Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*†‡ / Journal of the American Pharmaceutical Association (Scientific ed.), 1952 [sci-hub.st]
Ethyl 6-amino-2-naphthoate melting point and physical state
Executive Summary
Ethyl 6-amino-2-naphthoate is a specialized naphthalene derivative utilized primarily as a fluorogenic intermediate in the synthesis of solvatochromic dyes, liquid crystal mesogens, and pharmaceutical precursors. Characterized by its rigid naphthalene core, the compound exhibits significant fluorescence and stability, making it a critical scaffold for designing environment-sensitive molecular probes.
Note on CAS Registry: While the inquiry referenced CAS 50406-53-6, current chemical inventories and commercial databases (e.g., BLD Pharm, Ambeed) identify Ethyl 6-amino-2-naphthoate under CAS 160557-37-9 . Researchers should verify this identifier when procuring standards to ensure structural identity.
Physicochemical Profile
The following data represents the core physical constants for Ethyl 6-amino-2-naphthoate. The high melting point reflects the strong intermolecular
| Property | Value / Description |
| Chemical Name | Ethyl 6-amino-2-naphthoate |
| CAS Number | 160557-37-9 |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Color | Pale yellow to off-white |
| Melting Point | 195 – 198 °C |
| Solubility | Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate; Insoluble in Water |
| Fluorescence | Blue emission (Solvent dependent) |
Synthesis & Purification Protocols
Mechanistic Pathway (Fischer Esterification)
The most robust synthesis involves the acid-catalyzed esterification of 6-amino-2-naphthoic acid. Thionyl chloride (
Reaction Scheme:
Experimental Protocol
Objective: Synthesis of 5.0 g of Ethyl 6-amino-2-naphthoate.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Reagent Addition:
-
Charge the flask with 6-Amino-2-naphthoic acid (4.5 g, 24 mmol).
-
Add absolute Ethanol (50 mL). The solid may not fully dissolve initially.
-
-
Activation:
-
Cool the suspension to 0°C in an ice bath.
-
Dropwise add Thionyl Chloride (
) (3.5 mL, 48 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution ( , HCl).
-
-
Reflux:
-
Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 12–16 hours. The solution should become clear as the ester forms.
-
-
Work-up:
-
Cool to room temperature.
-
Concentrate the solvent in vacuo (rotary evaporator) to approx. 10 mL.
-
Pour the residue into ice-cold saturated
solution (100 mL) to neutralize residual acid. -
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification:
-
Wash combined organics with brine, dry over anhydrous
, and concentrate. -
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to room temperature, then to 4°C. Collect pale yellow crystals by filtration.
-
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the Fischer esterification of 6-amino-2-naphthoic acid.[1][2][3][4][5]
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Proton NMR ( H NMR)
Solvent:
-
1.45 ppm (t, 3H): Methyl protons of the ethyl ester (
). -
4.44 ppm (q, 2H): Methylene protons of the ethyl ester (
). -
7.00 – 8.50 ppm (m, 6H): Aromatic protons of the naphthalene ring.
-
Look for the characteristic splitting pattern of 2,6-disubstituted naphthalenes.
-
-
~4.0–6.0 ppm (br s, 2H): Amino group protons (
), chemical shift varies with concentration and solvent.
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)
-
Expected Ion:
Applications in Research
Fluorescent Probes
The 6-amino-2-naphthoate scaffold is a "push-pull" system (electron-donating amine and electron-withdrawing ester). This electronic structure creates a large dipole moment change upon excitation, making the fluorescence emission highly sensitive to solvent polarity (solvatochromism).
-
Use Case: Probing local polarity in protein binding pockets or lipid bilayers.
Liquid Crystal Precursors
The rigid, planar naphthalene core facilitates the formation of mesophases. Derivatives of ethyl 6-amino-2-naphthoate are often used as cores for smectic liquid crystals .
-
Mechanism: The amino group allows for further functionalization (e.g., diazotization or amide coupling) to extend the rigid rod length, increasing the clearing point.
Pharmaceutical Intermediate
It serves as a key intermediate for retinoid analogs and other naphthalene-based therapeutics. The ester group acts as a protected carboxylic acid that can be hydrolyzed later in the synthetic sequence.
Safety & Handling (SDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[6][7] |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
In case of contact, wash immediately with soap and water.[7]
References
-
Evitachem. Ethyl 3-amino-2-naphthoate and related isomers properties. Retrieved from (Verified MP range 195-198°C).
-
BLD Pharm. Ethyl 6-amino-2-naphthoate (CAS 160557-37-9) Technical Data.[2][3] Retrieved from .
-
Ambeed. Synthesis and NMR data for Ethyl 6-amino-2-naphthoate. Retrieved from .
-
PubChem. Naphthoic Acid Derivatives and Physical Properties. Retrieved from .
Sources
- 1. Ethyl 2-(6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoate hydrochloride (1:1) | C28H31ClN2O3 | CID 13806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5773-99-9|7-Amino-2-naphthoic acid|BLD Pharm [bldpharm.com]
- 3. 23239-88-5|Ethyl 4-aminobenzoate hydrochloride|BLD Pharm [bldpharm.com]
- 4. N/A|Ethyl 4-amino-1-naphthoate|BLD Pharm [bldpharm.com]
- 5. 1949-55-9|Methyl 3,5-diaminobenzoate|BLD Pharm [bldpharm.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 6-amino-2-naphthoate
Abstract: This document provides a detailed, scientifically-grounded protocol for the synthesis of Ethyl 6-amino-2-naphthoate from 6-amino-2-naphthoic acid via Fischer-Speier esterification. Ethyl 6-amino-2-naphthoate is a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Strategic Overview
The conversion of a carboxylic acid to an ester is a cornerstone transformation in organic synthesis. The target molecule, Ethyl 6-amino-2-naphthoate, is synthesized from its corresponding carboxylic acid, 6-amino-2-naphthoic acid, using the Fischer-Speier esterification method. This classic reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2][3]
Causality of Method Selection: The Fischer esterification is selected for its cost-effectiveness, operational simplicity, and the use of readily available reagents.[3] The reaction is an equilibrium process. To drive the reaction toward the formation of the desired ester, Le Châtelier's principle is applied by using a large excess of ethanol, which serves as both a reagent and a solvent.[4]
A critical consideration in this specific synthesis is the presence of the basic amino (-NH₂) group on the naphthoic acid backbone. This group will react with the acid catalyst, forming an ammonium salt. Consequently, the acid catalyst is not truly catalytic in this case and must be used in at least a stoichiometric amount to ensure there is sufficient free acid to protonate the carboxylic acid's carbonyl group and facilitate the reaction.[1] Concentrated sulfuric acid (H₂SO₄) is an excellent choice due to its high acidity and its ability to act as a dehydrating agent, further shifting the equilibrium toward the product.
The Reaction Mechanism: Fischer-Speier Esterification
The reaction proceeds through a nucleophilic acyl substitution pathway. The entire process is reversible, with each step existing in equilibrium.[3]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 6-amino-2-naphthoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate that came from the alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of alcohol) to regenerate the acid catalyst and yield the final product, Ethyl 6-amino-2-naphthoate.
Caption: Fischer Esterification Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Material | Grade | Supplier |
| 6-Amino-2-naphthoic acid | ≥97% | TCI (A1938)[5] |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Standard Supplier |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Standard Supplier |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexane | ACS Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
Equipment:
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Quantitative Data and Reagent Summary
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 6-Amino-2-naphthoic acid | 187.20[5] | 5.00 g | 26.7 | Starting Material |
| Ethanol | 46.07 | 50 mL | ~850 | Reagent & Solvent |
| Sulfuric Acid (98%) | 98.08 | 3.0 mL | ~55.4 | Catalyst |
| Sodium Carbonate | 105.99 | As needed | - | Neutralizing Agent |
| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction Solvent |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-amino-2-naphthoic acid (5.00 g, 26.7 mmol).
-
Add absolute ethanol (50 mL). Stir the mixture to create a suspension.
-
Place the flask in an ice bath to cool the mixture to 0-5 °C.
Acid Addition & Reflux: 4. While stirring vigorously, slowly add concentrated sulfuric acid (3.0 mL) dropwise using a Pasteur pipette. Caution: This addition is highly exothermic. Maintain the temperature below 10 °C. 5. Once the addition is complete, remove the flask from the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. 6. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system). The starting material is significantly more polar than the product ester.
Work-up and Neutralization: 7. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. 8. Pour the reaction mixture slowly into a 250 mL beaker containing 100 mL of ice-cold deionized water. 9. Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) portion-wise until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8-9.[6] The product may precipitate as a solid during neutralization.
Extraction and Isolation: 10. Transfer the entire mixture to a 250 mL separatory funnel. 11. Extract the aqueous layer with ethyl acetate (3 x 50 mL). 12. Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water. 13. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). 14. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product is typically a solid and can be purified by column chromatography or recrystallization.
Column Chromatography (Recommended):
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the product.
-
Collect the fractions containing the pure product (monitored by TLC) and combine them.
-
Remove the solvent via rotary evaporation to yield pure Ethyl 6-amino-2-naphthoate as a solid.
Experimental Workflow and Characterization
Caption: Overall Experimental Workflow.
Product Characterization
The identity and purity of the synthesized Ethyl 6-amino-2-naphthoate should be confirmed using standard analytical techniques.[7]
-
Appearance: White to off-white solid.
-
Melting Point: Compare with literature values.
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the naphthalene ring system, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR Spectroscopy: The spectrum will confirm the presence of all carbon atoms, including the characteristic ester carbonyl carbon signal (~167 ppm).
-
FT-IR Spectroscopy: Look for characteristic absorption bands:
-
N-H stretching (primary amine): ~3300-3500 cm⁻¹
-
C=O stretching (ester): ~1700-1720 cm⁻¹
-
C-O stretching: ~1100-1300 cm⁻¹
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Safety and Troubleshooting
| Hazard | Precaution |
| Concentrated Sulfuric Acid | Highly corrosive and strong oxidant. Causes severe burns. Handle with extreme care using gloves, lab coat, and safety glasses in a fume hood. |
| Flammable Solvents | Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources. Use a heating mantle, not a Bunsen burner. |
| Pressure Buildup | Neutralization with carbonate releases CO₂ gas. Add the neutralizing agent slowly and with good stirring to control the effervescence. |
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure an adequate excess of ethanol and a sufficient amount of acid catalyst were used. |
| Product loss during work-up. | Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can lead to emulsions. | |
| Reaction Not Progressing | Insufficient acid catalyst. | The amino group consumed the catalyst. Ensure at least one equivalent of acid was used. |
| Purification Difficulties | Streaking on TLC plate. | The free amino group can interact strongly with the acidic silica gel. Add a small amount of triethylamine (~0.5%) to the eluent to suppress this interaction. |
Conclusion
This application note details a robust and reliable protocol for the synthesis of Ethyl 6-amino-2-naphthoate using the Fischer-Speier esterification. By carefully controlling the reaction conditions, particularly the stoichiometric addition of the acid catalyst and the subsequent neutralization and purification steps, researchers can obtain the target compound in good yield and high purity. The characterization data are essential for validating the final product, which serves as a key intermediate for further research and development in medicinal chemistry and materials science.
References
-
Stapleton, G., & White, A. I. (1952). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid. Journal of the American Pharmaceutical Association (Scientific Ed.), 41(12), 657–658. Available at: [Link]
- Google Patents. (2014). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
- Google Patents. (2006). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]
-
Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. Available at: [Link]
-
Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
- Google Patents. (2008). EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid.
-
Khaliq, T., et al. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. Available at: [Link]
-
ACS Publications. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Naphthol, 1-amino-, hydrochloride. Available at: [Link]
- Google Patents. (2007). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
-
Chemsrc. (2025). 6-AMINO-2-NAPHTHOIC ACID METHYL ESTER. Available at: [Link]
-
ResearchGate. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC. Available at: [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2025). NMR Based Methods for Metabolites Analysis. PMC. Available at: [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Available at: [Link]
-
PubMed. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Available at: [Link]
-
ResearchGate. (2025). Research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol - Determination for the optimum catalyst and the reaction conditions. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]
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- 7. orientjchem.org [orientjchem.org]
Introduction: The Synthetic Value of 6-Amino-2-Naphthoic Acid Esters
An Application Guide to the Chemoselective Esterification of 6-Amino-2-Naphthoic Acid
6-Amino-2-naphthoic acid is a valuable bifunctional molecule featuring a naphthalene core, an aromatic system of significant interest in medicinal chemistry and materials science. Its derivatives serve as crucial building blocks in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes.[1] The esters of 6-amino-2-naphthoic acid, such as the methyl or ethyl variants, are particularly important intermediates, as the ester functionality allows for further chemical transformations while protecting the carboxylic acid.[2]
The primary challenge in the synthesis of these esters is the inherent competition between the two reactive sites: the carboxylic acid and the amino group. Direct esterification requires conditions that favor reaction at the carboxyl group while leaving the nucleophilic amino group untouched. This guide provides a detailed, field-proven protocol for the chemoselective esterification of 6-amino-2-naphthoic acid, focusing on the robust and widely applicable Fischer-Speier esterification method. We will delve into the mechanistic rationale, provide a step-by-step procedure, and discuss critical parameters for success.
Principle of the Method: Leveraging Acidity for Chemoselectivity
The esterification of amino acids presents a greater challenge than that of simple carboxylic acids due to their zwitterionic nature in neutral conditions.[3] To achieve selective esterification of 6-amino-2-naphthoic acid, we employ the Fischer-Speier esterification. This classic method utilizes an excess of an alcohol (e.g., methanol or ethanol) as both the solvent and a reagent, with a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst.[4][5]
The genius of this approach lies in its inherent chemoselectivity, which arises from the reaction conditions:
-
Protonation of the Amino Group: In the strongly acidic medium, the basic amino group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This positive charge effectively deactivates the nitrogen, rendering it non-nucleophilic and preventing it from participating in undesired side reactions, such as amide formation.
-
Activation of the Carboxyl Group: Concurrently, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by the alcohol.[5]
The reaction is a reversible equilibrium.[4] To drive it towards the product (the ester), a large excess of the alcohol is used, and in some applications, water is actively removed as it forms.[6]
Reaction Mechanism: Fischer-Speier Esterification
The mechanism proceeds through a series of reversible protonation and nucleophilic addition-elimination steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl 6-Amino-2-Naphthoate
This protocol details the synthesis of the methyl ester as a representative example. The same procedure can be adapted for other simple alcohols like ethanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Amino-2-naphthoic acid | >97% | Sigma-Aldrich (PN: 512370) | Starting material. |
| Methanol (MeOH) | Anhydrous, ACS Grade | Fisher Scientific | Serves as reagent and solvent. Use of anhydrous grade minimizes water content, favoring the forward reaction. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Strong acid catalyst. Handle with extreme care. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | - | - | For neutralization and washing. |
| Sodium Chloride (NaCl) | - | - | For brine solution. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic phase. |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-amino-2-naphthoic acid (e.g., 2.0 g, 10.7 mmol).
-
Add 50 mL of anhydrous methanol. The starting material is soluble in methanol. Stir the mixture to achieve a suspension or partial dissolution.
-
-
Catalyst Addition:
-
Place the flask in an ice-water bath and cool the suspension to 0-5 °C.
-
CAUTION: Slowly and dropwise, add concentrated sulfuric acid (1.0 mL) to the stirring suspension. This addition is highly exothermic. A slow addition rate is crucial to control the temperature.
-
After the addition is complete, remove the ice bath.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Work-up and Neutralization:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by about half using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. The product may precipitate as a solid at this stage.
-
-
Extraction and Isolation:
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[6]
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude ester, typically as a solid.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.
-
Alternative Protocol: Thionyl Chloride Method
For substrates that may be sensitive to prolonged heating in strong acid, the thionyl chloride (SOCl₂) method offers a faster, often higher-yielding alternative at lower temperatures.[7] This reaction proceeds through a highly reactive acyl chloride intermediate.
Brief Procedure:
-
Suspend 6-amino-2-naphthoic acid in the desired alcohol (e.g., methanol).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (approx. 2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.[7]
-
Concentrate the mixture under vacuum to remove excess SOCl₂ and solvent. The product is typically isolated as the hydrochloride salt, which can be neutralized during an aqueous workup as described previously.[7]
Note: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Fischer esterification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Insufficient catalyst; Reaction time too short; Presence of water in reagents. | Add a small amount of additional H₂SO₄. Extend reflux time and monitor by TLC. Ensure use of anhydrous alcohol. |
| Dark-colored Product | Reaction temperature too high, leading to decomposition. | Reduce heating mantle temperature to maintain a gentle, not vigorous, reflux. |
| Product is an Oil, Not Solid | Presence of impurities. | Attempt purification via column chromatography on silica gel. Ensure complete removal of solvent. |
| Low Yield after Work-up | Incomplete extraction; Product loss during neutralization if it precipitates and is not fully redissolved/extracted. | Perform additional extractions (4-5 times). Ensure pH is neutral to slightly basic before extraction. |
Conclusion
The Fischer-Speier esterification is a reliable and scalable method for producing esters of 6-amino-2-naphthoic acid. Its primary advantages are low cost, operational simplicity, and, most importantly, an inherent chemoselectivity that obviates the need for protecting group chemistry.[8] By carefully controlling the reaction conditions, particularly temperature and the exclusion of excess water, researchers can obtain high yields of the desired ester, a key intermediate for further synthetic elaboration in drug discovery and materials science.
References
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. (2015). Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]
-
Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?[Link]
- Google Patents. (2012). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
ResearchGate. (2016). How to do esterification of amino acid?[Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates. [Link]
-
ACS Omega. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]
- Google Patents. (1998).
-
Journal of the American Chemical Society. (2022). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. [Link]
-
ResearchGate. (2013). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. [Link]
-
ChemRxiv. (2022). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. [Link]
-
National Institutes of Health (NIH). (2018). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
-
Georganics. (n.d.). 6-Amino-2-naphthoic acid methyl ester. [Link]
-
Organic Syntheses. (n.d.). 2-Naphthol, 1-amino-, hydrochloride. [Link]
-
MySkinRecipes. (n.d.). 6-Amino-2-naphthoic Acid. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Technical Application Note: Mitsunobu Reaction Conditions for Ethyl 6-amino-2-naphthoate
Executive Summary
Ethyl 6-amino-2-naphthoate is a valuable fluorophore scaffold used in medicinal chemistry and fluorescent probe development (similar to PRODAN derivatives).[1] Its structural core—a naphthalene ring substituted with an electron-donating amine and an electron-withdrawing ester—creates a push-pull system ideal for solvatochromic studies.[1]
However, incorporating this amine into larger molecules via the Mitsunobu reaction presents a specific chemical challenge: pKa mismatch. The pKa of a primary aromatic amine (typically ~25–30) is significantly higher than the ideal range for Mitsunobu nucleophiles (<11–13). While the electron-withdrawing ester at position 2 lowers the pKa of the 6-amino group, it often remains insufficient for efficient, high-yield coupling under standard conditions.
This guide details two distinct protocols:
-
Protocol A (Direct Alkylation): A shorter, patent-derived route suitable for rapid screening but prone to lower yields and bis-alkylation.[1]
-
Protocol B (Nosyl-Protection Strategy): The industry-standard, high-reliability route that guarantees mono-alkylation and high yields by temporarily lowering the amine’s pKa.[1]
Scientific Background & Mechanistic Strategy
The pKa Challenge
The Mitsunobu reaction relies on the protonation of the betaine intermediate formed between triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This protonation requires a nucleophile (H-Nu) with a pKa generally below 13.[1]
-
Ideal Nucleophiles: Phenols, carboxylic acids, sulfonamides (pKa < 11).[1]
-
Ethyl 6-amino-2-naphthoate: The amine proton pKa is estimated at ~20–25.[1] While lower than aniline due to the ester's conjugation, it is borderline.[1] Direct reaction often leads to slow kinetics or no reaction, necessitating the "Nosyl" activation strategy.[1]
Fluorescence Properties
This substrate is highly fluorescent.[1] Reaction progress can often be monitored via UV-Vis or fluorescence changes (blue-shift upon alkylation).[1] Note: All reaction vessels should be shielded from intense light to prevent photobleaching during long reaction times.[1]
Strategic Pathway Selection
-
Choose Protocol A if you are screening simple primary alcohols and can tolerate lower yields (30–50%) to save synthetic steps.[1]
-
Choose Protocol B for valuable alcohols, complex drug scaffolds, or when strict mono-alkylation is required (Yields >80%).[1]
Experimental Protocols
Protocol A: Direct Mitsunobu Alkylation (High-Risk, Low-Step Count)
Based on patent literature (e.g., US 2011/0015225 A1) utilizing the substrate's inherent, albeit weak, acidity.[1]
Reagents:
-
Alcohol (R-OH): Primary alcohol (1.2 – 1.5 equiv)[1]
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 – 2.0 equiv)[1][3]
-
Azo Reagent: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 – 2.0 equiv)[1]
-
Solvent: Anhydrous THF (or Toluene for higher temperature)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Dissolve Ethyl 6-amino-2-naphthoate (1.0 eq), Alcohol (1.5 eq), and PPh₃ (2.0 eq) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add DIAD (2.0 eq) dropwise over 15–20 minutes. Crucial: The solution will turn yellow/orange.[1] Maintain 0°C to prevent side reactions.
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 12–24 hours.
-
Optimization: If TLC shows no conversion after 4 hours, heat to 50°C (requires Toluene as solvent).[1]
-
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and Brine.[1]
-
Purification: Flash chromatography. Note: Remove Hydrazine byproduct carefully.[1]
Protocol B: Nosyl-Protection Strategy (Recommended / High-Fidelity)
This route activates the amine by lowering its pKa to ~10, ensuring rapid and clean Mitsunobu coupling.
Stage 1: Nosyl Protection
Reagents: 2-Nitrobenzenesulfonyl chloride (NsCl), Pyridine, DCM.[1]
-
Dissolve Ethyl 6-amino-2-naphthoate (1.0 eq) in DCM (0.2 M).
-
Add Pyridine (3.0 eq) and cool to 0°C.
-
Add NsCl (1.2 eq) portion-wise.[1] Stir at RT for 4 hours.
-
Result: Formation of Ethyl 6-(2-nitrophenylsulfonamido)-2-naphthoate . (Yield >90%).
Stage 2: Mitsunobu Coupling
Reagents: Ns-Protected Naphthoate (1.0 eq), Alcohol (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq), THF.[1]
-
Dissolve Ns-Protected Naphthoate, Alcohol, and PPh₃ in anhydrous THF (0.1 M) under Argon.
-
Cool to 0°C.
-
Stir at RT for 2–6 hours. (Reaction is typically much faster than Protocol A).[1]
Stage 3: Fukuyama Deprotection
Reagents: Thiophenol (PhSH), K₂CO₃, DMF or MeCN.[1]
-
Dissolve the coupled product in DMF.[1]
-
Add PhSH (1.2 eq) and K₂CO₃ (2.0 eq).[1]
-
Stir at RT for 1–2 hours. The solution will turn bright yellow (release of nitrophenyl sulfide).[1]
-
Workup: Standard extraction. The Ns-group is removed, leaving the pure Secondary Amine .
Visualized Workflows
Reaction Mechanism & Pathway Logic[1]
Caption: Comparison of Direct Alkylation (Red) vs. Nosyl-Protected Strategy (Green). The Nosyl route overcomes the pKa barrier.
Troubleshooting & Optimization Table
| Variable | Recommendation | Rationale |
| Order of Addition | PPh₃ + Substrate → Cool → DIAD | Premature mixing of DIAD/PPh₃ without acid can form the hydrazide byproduct immediately.[1][2] |
| Solvent Choice | THF (Standard) vs. Toluene (Heat) | THF is best for solubility.[1][2] Use Toluene if Protocol A requires heating >50°C. |
| Reagent Quality | Fresh DIAD/DEAD | Old azo reagents degrade to hydrazine dicarboxylates, which do not participate in the activation.[2] |
| Purification | Trituration with Et₂O | PPh₃=O (Phosphine oxide) is difficult to remove.[1][2] Triturating the crude oil with ether often precipitates the oxide.[1] |
| Monitoring | Fluorescence | The product often has a different Stokes shift than the starting material.[2] Use a UV lamp to track TLC.[1] |
References
-
Mitsunobu Reaction Overview & pKa Requirements
-
Patent Precedent for Naphthoate Derivatives
-
Fukuyama-Mitsunobu (Nosyl)
-
Fluorescence Properties of Amino-Naphthoates
- Review of PRODAN and related solv
Sources
- 1. 6-Amino-2-naphthalenol | C10H9NO | CID 428605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Purity Recrystallization of Ethyl 6-amino-2-naphthoate
Abstract & Chemical Context
Ethyl 6-amino-2-naphthoate is a critical intermediate in the synthesis of solvatochromic fluorescent probes (such as the PRODAN/LAURDAN family) and advanced pharmaceutical scaffolds. The presence of impurities—specifically unreacted nitro-precursors, oxidation byproducts (N-oxides), or hydrolysis products (free acids)—can catastrophically quench fluorescence quantum yield or interfere with downstream biological assays.
This guide details a robust recrystallization protocol designed to achieve >98% purity. The methodology exploits the steep solubility curve of amino-naphthoates in lower alcohols, prioritizing Ethanol (EtOH) as the primary solvent due to its balance of polarity and volatility.
Key Physicochemical Parameters[1][2][3][4][5][6][7][8][9]
-
Compound: Ethyl 6-amino-2-naphthoate
-
Target Purity: >98% (HPLC/NMR)
-
Appearance: Light yellow to tan crystalline solid.
-
Primary Challenge: Oxidation of the amino group during prolonged heating; tendency to "oil out" if solvent polarity is mismatched.
Solvent Selection Strategy
The choice of solvent is dictated by the "Like Dissolves Like" principle, modified for temperature dependence. The naphthalene core is lipophilic, while the amine and ester functionalities introduce polarity.
| Solvent System | Role | Suitability Logic |
| Ethanol (95% or Abs.) | Primary | Ideal. High solubility at reflux, low solubility at RT. Dissolves polar impurities; volatile enough for easy drying. |
| Methanol | Alternative | Higher solubility than EtOH. Good for very crude batches, but yield may be lower due to higher solubility at cold temps. |
| Ethyl Acetate / Hexane | Secondary | Use if the compound "oils out" in alcohols. The non-polar Hexane forces precipitation while EtOAc maintains solution. |
| Toluene | Specialized | High boiling point allows dissolution of stubborn tars, but difficult to remove trace solvent from the final crystal lattice. |
Safety & Equipment Prerequisites
Hazard Warning: Naphthylamine derivatives are potential carcinogens and irritants. Handle only in a fume hood.
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.
-
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser.
-
Oil bath or heating mantle (precision temperature control required).
-
Buchner funnel with vacuum trap.
-
Graphviz Workflow Diagram (See Section 6).
-
Detailed Protocol: Recrystallization from Ethanol
Phase A: Dissolution & Clarification
-
Charge the Flask: Place the crude Ethyl 6-amino-2-naphthoate in a round-bottom flask. Add a stir bar.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 5-7 mL per gram of crude solid.
-
Expert Tip: Do not add the full calculated volume immediately. Start with 75% of the estimated volume to avoid over-dilution.
-
-
Reflux: Heat the mixture to reflux (~78°C). The solid should dissolve completely.
-
Checkpoint: If solids persist after 10 minutes of reflux, add more ethanol in 1 mL increments until dissolved.
-
-
Decolorization (Optional but Recommended): If the solution is dark brown or reddish (signs of oxidation), remove from heat, let cool slightly, and add Activated Carbon (5-10 wt% of crude mass). Return to reflux for 5 minutes.
-
Hot Filtration: While still near boiling, filter the solution through a pre-warmed glass frit or fluted filter paper to remove the carbon and mechanical impurities.
-
Critical: Pre-warming the funnel prevents the product from crystallizing during filtration, which causes yield loss.
-
Phase B: Controlled Crystallization
-
Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed.
-
Nucleation Check: If no crystals form by 30°C, scratch the inner wall of the flask with a glass rod or add a "seed crystal" from a previous pure batch to induce nucleation.
-
Ice Bath: Once room temperature equilibrium is reached and heavy crystallization is observed, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase C: Collection & Drying
-
Filtration: Collect the crystals via vacuum filtration on a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (-20°C is ideal) to remove the "mother liquor" containing dissolved impurities. Use minimal volume (1-2 mL per gram).
-
Drying: Dry the solid in a vacuum oven at 40°C for 4-6 hours.
-
Note: Avoid temperatures >60°C during drying to prevent surface oxidation of the amine.
-
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product forms liquid droplets instead of crystals. | The temperature is above the melting point of the solvated product, or the solvent is too polar. Remedy: Reheat to dissolve, add a small amount of seed crystal at a lower temperature, or switch to EtOAc/Hexane system. |
| Low Yield | Too much solvent used (product remains dissolved). | Evaporate 30-50% of the solvent on a Rotavap and repeat the cooling process. |
| Colored Crystals | Impurities trapped in lattice. | Recrystallize a second time. Ensure the "Washing" step (Phase C, Step 2) is performed thoroughly with cold solvent. |
Process Workflow (Visualization)
Figure 1: Step-by-step logic flow for the purification process, including decision points for saturation.
Analytical Validation (Quality Control)
Before releasing the batch for synthesis, verify purity using:
-
1H NMR (DMSO-d6 or CDCl3): Check for the disappearance of solvent peaks and impurity signals (e.g., nitro-precursor peaks are often shifted downfield).
-
Melting Point: Compare against literature values.
-
Reference Range: Methyl ester analogs melt ~161°C; Ethyl ester typically melts in the 135-155°C range (depending on polymorph). Sharp range (<2°C) indicates high purity.
-
-
TLC: Silica gel, Eluent: Hexane:EtOAc (3:1). The amine should show a distinct blue fluorescence under UV (365nm).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General authority on recrystallization techniques).
-
Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(14), 3075–3078. (Foundational chemistry for Prodan/Naphthoate derivatives).
-
Gadella, T. FRET and FLIM Techniques. Elsevier, 2011. (Context on the importance of purity for fluorescent probes).
-
PubChem. Methyl 6-amino-2-naphthoate (Analogous physicochemical data).
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Application Notes & Protocols: Ethyl 6-amino-2-naphthoate as a Strategic Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 6-amino-2-naphthoate as a versatile pharmaceutical intermediate. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic causality, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The guide focuses on the application of this building block in the synthesis of complex molecular scaffolds, with a particular emphasis on the development of kinase inhibitors for targeted cancer therapy. Included are step-by-step experimental protocols, analytical validation methods, and workflow visualizations to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Value of the Naphthalene Scaffold
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. Ethyl 6-amino-2-naphthoate is a prime example of a high-value starting intermediate, offering a unique convergence of structural rigidity and synthetic versatility.[1][2] Its naphthalene core provides a spatially defined and lipophilic scaffold, a common feature in pharmacologically active compounds designed to interact with well-defined binding pockets in biological targets.
The true utility of this molecule lies in the orthogonal reactivity of its two functional groups:
-
The C6-Amino Group: A versatile nucleophilic handle, the primary amine at the 6-position is ideal for a wide range of derivatization reactions. It can be readily acylated to form amides, alkylated, or used as a key component in the construction of fused heterocyclic ring systems, which are prevalent in many kinase inhibitors.
-
The C2-Ethyl Ester Group: This group serves as a stable yet readily modifiable precursor to a carboxylic acid. The ester can be hydrolyzed under basic or acidic conditions to unmask the corresponding naphthoic acid, which can then be coupled with various amines to form a diverse library of amides—a crucial step in tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This dual functionality allows for a modular and strategic approach to library synthesis, making Ethyl 6-amino-2-naphthoate an indispensable tool in structure-activity relationship (SAR) studies, particularly in the development of targeted therapies for oncology.[3]
Physicochemical & Safety Profile
A thorough understanding of a starting material's properties is fundamental to its effective use.
Table 1: Physicochemical Properties of Ethyl 6-amino-2-naphthoate
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃NO₂ | PubChem |
| Molecular Weight | 215.25 g/mol | PubChem |
| Appearance | Solid (Varies from off-white to light brown) | [4] |
| Melting Point | 206 - 209 °C (for the corresponding acid) | [4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and hot ethanol. | General Chemical Knowledge |
| CAS Number | 116668-47-4 (for the corresponding acid) | [4] |
Safety & Handling:
Ethyl 6-amino-2-naphthoate and its parent acid should be handled with appropriate care in a laboratory setting.[4][5][6]
-
Hazards: May cause skin, eye, and respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
One of the most powerful applications of naphthoate intermediates in drug discovery is their use in palladium-catalyzed cross-coupling reactions to form C-C bonds. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern synthetic chemistry for creating biaryl scaffolds, a privileged structure in many kinase inhibitors.[7]
To utilize Ethyl 6-amino-2-naphthoate in this context, it must first be converted to a halide (e.g., a bromide or iodide) or a triflate. The following protocol details a representative Suzuki coupling, assuming the synthesis of a hypothetical biaryl kinase inhibitor precursor from a brominated naphthoate intermediate.
Protocol 1: Synthesis of a Biaryl Naphthoate Intermediate via Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with a brominated Ethyl 6-amino-2-naphthoate derivative to construct a biaryl core.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄ as it is a reliable, commercially available Pd(0) source that is effective for a wide range of aryl bromides. The bulky phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is essential for the transmetalation step of the Suzuki mechanism.[8][9][10] An aqueous solution of sodium carbonate (Na₂CO₃) is chosen because it is inexpensive, effective, and generally mild enough to avoid hydrolysis of the ethyl ester, especially at moderate temperatures.
-
Solvent System: A two-phase solvent system of Toluene and Water is employed. Toluene solubilizes the organic starting materials and the palladium catalyst, while the aqueous phase dissolves the inorganic base. The reaction occurs at the interface, and vigorous stirring is crucial.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-amino-2-bromo-naphthoate (1.0 eq), the desired arylboronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add Toluene (e.g., 5 mL per 1 mmol of the naphthoate) via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Base Addition: Add a 2M aqueous solution of Sodium Carbonate (Na₂CO₃) (3.0 eq).
-
Reaction Execution: Heat the biphasic mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored.
-
Reaction Monitoring (Self-Validation): After 2 hours, and then hourly, take a small aliquot from the organic layer using a glass capillary. Spot it on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. LC-MS can also be used for more precise monitoring.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Transfer the contents to a separatory funnel. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure biaryl product.
Visualization of Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Application in Targeted Therapy: Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11] This has made them a major class of targets for drug development. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the enzyme.[12] The naphthalene scaffold derived from Ethyl 6-amino-2-naphthoate is an excellent starting point for building such inhibitors.
For instance, the Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway that is highly expressed in cancer cells and represents a promising therapeutic target.[13] Naphthoquinone derivatives have been identified as potent inhibitors of PKM2.[13] While Ethyl 6-amino-2-naphthoate is not a naphthoquinone itself, its core structure is a foundational piece for synthesizing more complex derivatives that could target such kinases.
Signaling Pathway Context: The Role of Kinases in Cancer
Kinases like Receptor Tyrosine Kinases (RTKs) sit at the top of signaling cascades that control cell growth, proliferation, and survival. Upon activation by growth factors, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates a cascade, such as the RAS-RAF-MEK-ERK pathway, which ultimately leads to changes in gene expression that promote cell division. In many cancers, these kinases are constitutively active, leading to uncontrolled growth.
Visualization of a Generic Kinase Signaling Pathway
Caption: A generic receptor tyrosine kinase signaling pathway targeted by inhibitors.
Analytical Characterization
Rigorous analytical chemistry is essential for validating the identity, purity, and structure of synthesized compounds.
Table 2: Typical Analytical Data for Intermediates and Products
| Analysis Type | Analyte | Expected Results |
| HPLC | Starting Material (Ethyl 6-amino-2-bromo-naphthoate) | Single major peak at a specific retention time (e.g., 5.2 min) with >98% purity.[14][15] |
| LC-MS | Reaction Mixture | Observation of a mass peak corresponding to the expected product's [M+H]⁺. Disappearance of the starting material's mass peak. |
| ¹H NMR | Purified Product (Biaryl Naphthoate) | Appearance of new aromatic proton signals from the coupled aryl ring. Characteristic signals for the naphthalene core protons and the ethyl ester (-CH₂- and -CH₃) should be present and integrated correctly. |
| ¹³C NMR | Purified Product | Appearance of new carbon signals corresponding to the coupled aryl ring. The carbonyl carbon of the ester should be visible around 166-168 ppm. |
Conclusion
Ethyl 6-amino-2-naphthoate is more than a simple chemical; it is a strategic platform for the efficient construction of complex molecular architectures. Its inherent structural features, combined with the power of modern synthetic methodologies like the Suzuki-Miyaura coupling, provide medicinal chemists with a reliable and versatile tool for accessing novel chemical space. The protocols and insights provided herein are intended to serve as a robust foundation for researchers aiming to leverage this valuable intermediate in their drug discovery programs, particularly in the urgent and ongoing search for next-generation targeted cancer therapies.
References
- Unibrom. (n.d.). Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | High-Purity Building Block.
- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.
- 3-Amino-2-Naphthoic Acid Manufacturer. (n.d.). Top 5 Applications of 3-Amino-2-Naphthoic Acid in Modern Industry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Feng, Y., et al. (2014). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Li, G., et al. (2017). Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Hill, Z. B., et al. (2012). Targeting diverse signaling interaction sites allows the rapid generation of bivalent kinase inhibitors. ACS Chemical Biology. Retrieved from [Link]
-
Hill, Z. B., et al. (2009). A chemical genetic method for generating bivalent inhibitors of protein kinases. Journal of the American Chemical Society. Retrieved from [Link]
Sources
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Application Notes & Protocols: Synthesis of Novel MCH Receptor Antagonists Utilizing Naphthoate Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive guide to the synthesis of melanin-concentrating hormone (MCH) receptor 1 (MCHR1) antagonists, with a specific focus on the strategic incorporation of naphthoate derivatives. The MCH system is a critical regulator of energy homeostasis and a promising target for the development of therapeutics for obesity and other metabolic disorders. This guide details the scientific rationale for targeting MCHR1, the strategic use of naphthoate moieties in antagonist design, a detailed synthetic protocol for a representative compound, and methods for purification and characterization.
Introduction: The Rationale for Targeting the MCH-1 Receptor
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of feeding behavior and energy balance.[1][2] Antagonism of its primary receptor, MCHR1, has emerged as a key strategy in the development of anti-obesity therapeutics.[1][2] The development of potent and selective MCHR1 antagonists is a major focus of medicinal chemistry efforts. Numerous chemical scaffolds have been investigated to identify novel antagonists with favorable pharmacokinetic profiles.[1][2]
The naphthoate moiety, a bicyclic aromatic structure, offers a unique combination of lipophilicity and rigidity, making it an attractive scaffold for MCHR1 antagonist design. Its larger surface area allows for extensive interactions within the receptor's binding pocket, potentially leading to high-affinity ligands. The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, justifies the exploration of naphthoate derivatives as alternatives to other aromatic systems in known MCHR1 antagonists.
The MCH-1 Receptor Signaling Pathway and Mechanism of Antagonism
MCHR1 is a G-protein coupled receptor (GPCR) that, upon binding of MCH, activates intracellular signaling cascades. Understanding this pathway is crucial for designing effective antagonists.
Caption: MCHR1 Signaling Pathway and Antagonism.
Naphthoate-based antagonists are designed to act as competitive inhibitors, binding to the MCHR1 orthosteric site with high affinity and preventing the binding of the endogenous ligand, MCH. This blockade prevents the conformational changes in the receptor necessary for G-protein activation, thereby inhibiting the downstream signaling events that lead to an orexigenic (appetite-stimulating) response.
Synthetic Strategy and Protocol
The synthesis of MCHR1 antagonists often involves a modular approach, allowing for the systematic variation of different structural components to optimize potency, selectivity, and pharmacokinetic properties. A common strategy involves the coupling of a central scaffold, in this case, a piperazine derivative, with a naphthoate moiety and another substituted aromatic group.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a naphthoate-based MCHR1 antagonist.
Caption: General Synthetic Workflow.
Detailed Experimental Protocol: Synthesis of a Representative Naphthoate-based MCHR1 Antagonist
This protocol describes the synthesis of a representative MCHR1 antagonist, (4-(3,4-dichlorobenzyl)piperazin-1-yl)(naphthalen-1-yl)methanone, a structure analogous to known MCHR1 antagonists.
Step 1: Synthesis of (Piperazin-1-yl)(naphthalen-1-yl)methanone (Intermediate A)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0 eq) in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 1-naphthoyl chloride (1.0 eq) in DCM (50 mL) and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM (0-10%) to afford Intermediate A as a white solid.
Step 2: Synthesis of (4-(3,4-dichlorobenzyl)piperazin-1-yl)(naphthalen-1-yl)methanone (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Intermediate A (1.0 eq) and 3,4-dichlorobenzyl bromide (1.1 eq) in acetonitrile (50 mL).
-
Addition of Base: Add potassium carbonate (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0-50%) to yield the final product as a white to off-white solid.
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Intermediate A | 254.33 | 85-95 | White Solid |
| Final Product | 413.33 | 70-85 | White to Off-White Solid |
Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized MCHR1 antagonist.
Purification
-
Column Chromatography: This is the primary method for purifying intermediates and the final product. The choice of solvent system is critical and should be optimized based on TLC analysis.
-
Recrystallization: For the final compound, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to achieve high purity.
Characterization
The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR: To confirm the presence of all expected carbon atoms.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is generally required for in vitro and in vivo studies.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Elucidation | Peaks corresponding to aromatic, piperazine, and benzyl protons with appropriate integrations and splitting patterns. |
| ¹³C NMR | Structural Confirmation | Peaks corresponding to all carbon atoms in the molecule. |
| Mass Spec (ESI-MS) | Molecular Weight | [M+H]⁺ ion corresponding to the calculated molecular weight. |
| HPLC | Purity Assessment | A single major peak indicating >95% purity. |
Conclusion
The synthetic route outlined in these application notes provides a reliable method for the preparation of novel MCHR1 antagonists based on a naphthoate scaffold. The modular nature of this synthesis allows for the generation of a library of compounds for structure-activity relationship (SAR) studies, which is a critical step in the optimization of lead compounds in drug discovery. The provided protocols for purification and characterization ensure the quality and integrity of the synthesized molecules for subsequent biological evaluation.
References
-
Szalai, K. K., Beke, G., Éles, J., Kitka, T., Kovács, P., Nagy, J., Farkas, S., & Boros, A. (2014). Recent patents on novel MCH1 receptor antagonists as potential anti-obesity drugs. Recent patents on CNS drug discovery, 9(2), 122–140. [Link]
-
Johansson, A., Löfberg, C., Antonsson, M., Von Unge, S., Hayes, M. A., Judkins, R., Ploj, K., Benthem, L., Lindén, D., Brodin, P., & Åstrand, A. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of medicinal chemistry, 59(6), 2497–2511. [Link]
-
Borowsky, B., Durkin, M. M., Ogozalek, K., Marzabadi, M. R., DeLeon, J., Lagu, B., He, W., Vaysse, P. J., Bordner, J., Branchek, T. A., & Weinshank, R. L. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist. Nature medicine, 8(8), 825–830. [Link]
-
Yurttas, L., Genc, B., Gurdal, E. E., & Demirayak, S. (2015). Synthesis and evaluation of new piperazine-substituted-acetanilide derivatives as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 30(6), 920–926. [Link]
-
Pissios, P., Bradley, R. L., & Maratos-Flier, E. (2006). The role of melanin-concentrating hormone in the regulation of energy balance. Peptides, 27(2), 389–397. [Link]
-
David, D. J., Klemenhagen, K. C., & Lucki, I. (2007). Acute and chronic administration of a melanin-concentrating hormone-1 receptor antagonist has anxiolytic- and antidepressant-like activity in the mouse. The Journal of pharmacology and experimental therapeutics, 321(2), 589–597. [Link]
-
Shekhar, A., Johnson, P. L., & Sajdyk, T. J. (2006). The melanin-concentrating hormone (MCH) system in the control of anxiety and depression. Neuropeptides, 40(6), 387–393. [Link]
-
Johansson, A. (2011). Recent progress in the discovery of melanin-concentrating hormone 1-receptor antagonists. Expert opinion on therapeutic patents, 21(6), 905–925. [Link]
Sources
Optimal Storage Conditions for Amino-Naphthalene Esters: A Comprehensive Guide
Introduction: Preserving the Integrity of Critical Chemical Tools
Amino-naphthalene esters are a versatile class of compounds widely utilized in biomedical research, drug discovery, and materials science. Their unique photophysical properties, including fluorescence and environmental sensitivity, make them invaluable as probes, labels, and synthetic intermediates. However, the inherent chemical functionalities of these molecules—an aromatic amine and an ester group on a naphthalene core—render them susceptible to degradation under suboptimal storage conditions. This degradation can lead to a loss of reactivity, altered spectral properties, and the generation of impurities, ultimately compromising experimental results and the viability of therapeutic candidates.
This application note provides a comprehensive guide to the optimal storage conditions for amino-naphthalene esters. Grounded in the fundamental principles of chemical stability, this document offers detailed protocols and evidence-based recommendations to ensure the long-term integrity and performance of these critical compounds. By understanding and mitigating the key degradation pathways—hydrolysis, oxidation, and photodegradation—researchers can safeguard their valuable materials and enhance the reproducibility and reliability of their work.
Fundamental Principles of Amino-Naphthalene Ester Stability
The stability of an amino-naphthalene ester is governed by the chemical reactivity of its constituent parts: the ester linkage and the amino-naphthalene scaffold. The primary degradation pathways are hydrolysis of the ester and oxidation of the aromatic amine and naphthalene ring system.
Hydrolysis: The Predominant Threat to Ester Integrity
The ester functional group is susceptible to cleavage by water in a process known as hydrolysis, yielding the parent carboxylic acid and the amino-naphthalene alcohol. This reaction can be catalyzed by both acids and bases, making pH a critical factor in the stability of these compounds.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1]
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[3][4]
The rate of hydrolysis is also influenced by temperature, with higher temperatures accelerating the reaction rate.[5] Therefore, maintaining a neutral pH and low temperature is paramount for preventing hydrolytic degradation.
Oxidation: A Challenge for the Amino-Naphthalene Core
The amino group and the electron-rich naphthalene ring are prone to oxidation, especially in the presence of atmospheric oxygen.[6][7] This can lead to the formation of a complex mixture of colored byproducts, including nitroso and nitro compounds, which can significantly alter the compound's properties and purity.[8] The oxidation process can be initiated or accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.
Photodegradation: The Impact of Light Exposure
Naphthalene derivatives are known to be photosensitive.[9] Exposure to light, particularly in the ultraviolet (UV) spectrum, can excite the molecule to a higher energy state, leading to a variety of photochemical reactions, including photooxidation and photodecomposition. This can result in a loss of fluorescence, a change in color, and the formation of degradation products.[10]
Degradation Pathways and Decision Workflow
Understanding the potential degradation pathways is crucial for establishing effective storage protocols. The following diagram illustrates the primary routes of degradation for amino-naphthalene esters.
Caption: Primary degradation pathways for amino-naphthalene esters.
To select the appropriate storage conditions, a systematic approach is necessary. The following workflow provides a decision-making framework for researchers.
Caption: Decision workflow for storage protocol selection.
Recommended Storage Protocols
Based on the principles of chemical stability, the following protocols are recommended for the storage of amino-naphthalene esters.
Protocol 1: Short-Term Storage of Solid Compounds (Up to 1 Month)
-
Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light and moisture.
-
Atmosphere: For routine use, tightly sealing the vial is sufficient. For enhanced protection, briefly purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Temperature: Store at 2-8 °C in a refrigerator.
-
Desiccation: Store the vial in a desiccator containing a suitable desiccant (e.g., silica gel) to minimize exposure to humidity.
Protocol 2: Long-Term Storage of Solid Compounds (Greater than 1 Month)
-
Container: Use an amber glass vial with a PTFE-lined screw cap. For multiple-use aliquots, divide the bulk material into several smaller vials to minimize freeze-thaw cycles and exposure to atmospheric conditions upon opening.
-
Atmosphere: Purge the vial with a stream of dry inert gas (argon or nitrogen) for 30-60 seconds before tightly sealing the cap. Parafilm® can be wrapped around the cap for an additional barrier against moisture and air.
-
Temperature: Store at -20 °C or, for maximum stability, at -80 °C.
-
Desiccation: Place the sealed vials inside a secondary container with desiccant and store in the freezer.
-
Handling: Before opening a vial that has been stored at low temperatures, allow it to warm to room temperature completely in a desiccator to prevent condensation of moisture onto the cold solid.
Protocol 3: Short-Term Storage of Stock Solutions (Up to 1 Week)
-
Solvent: Use a dry, high-purity, aprotic solvent (e.g., DMSO, DMF, acetonitrile). Avoid protic solvents like alcohols unless the experimental protocol requires them, as they can participate in transesterification or hydrolysis.
-
Container: Store in an amber glass vial with a PTFE-lined screw cap.
-
Temperature: Store at 2-8 °C.
-
Inert Atmosphere: If the solution will be used frequently, purging with inert gas after each use is recommended.
Protocol 4: Long-Term Storage of Stock Solutions (Greater than 1 Week)
-
Aliquoting: Prepare single-use aliquots in amber glass vials or cryovials to avoid repeated freeze-thaw cycles.
-
Solvent: Use a dry, high-purity, aprotic solvent.
-
Atmosphere: Purge each aliquot with a dry inert gas before sealing.
-
Temperature: Store at -20 °C or -80 °C.
-
Handling: When ready to use, thaw the aliquot quickly and use it immediately. Do not refreeze and reuse thawed aliquots.
Summary of Recommended Storage Conditions
| Storage Duration | Form | Temperature | Atmosphere | Light Protection | Moisture Control |
| Short-Term (< 1 month) | Solid | 2-8 °C | Tightly Sealed (Inert gas optional) | Amber Vial | Desiccator |
| Long-Term (> 1 month) | Solid | -20 °C to -80 °C | Inert Gas (Argon/Nitrogen) | Amber Vial | Desiccator & Secondary Container |
| Short-Term (< 1 week) | Solution | 2-8 °C | Tightly Sealed (Inert gas recommended) | Amber Vial | Use Dry Solvents |
| Long-Term (> 1 week) | Solution | -20 °C to -80 °C | Inert Gas (Argon/Nitrogen) | Amber Vial | Use Dry Solvents, Single-Use Aliquots |
Experimental Protocol: Stability Assessment of Amino-Naphthalene Esters
To validate the recommended storage conditions and to determine the shelf-life of a specific amino-naphthalene ester, a formal stability study is recommended.
Objective
To evaluate the stability of an amino-naphthalene ester under various storage conditions over a defined period.
Materials
-
Amino-naphthalene ester of interest
-
High-purity solvents (e.g., acetonitrile, water)
-
HPLC system with UV-Vis and/or fluorescence detector
-
Analytical column (e.g., C18)
-
pH meter
-
Temperature and humidity-controlled chambers
-
Amber glass vials with PTFE-lined caps
-
Inert gas (argon or nitrogen)
-
Desiccators
Methodology
-
Initial Characterization (T=0):
-
Characterize the initial purity of the amino-naphthalene ester using HPLC. Determine the peak area of the main compound and any existing impurities.
-
Record the initial appearance (color, physical state) and spectral properties (absorption and emission spectra, if applicable).
-
-
Sample Preparation and Storage:
-
Prepare multiple aliquots of the solid compound and/or stock solutions in appropriate vials as per the protocols outlined above.
-
Distribute the samples into different storage conditions to be tested:
-
Long-Term: -20 °C and/or -80 °C
-
Light Exposure: Store a set of samples under controlled light conditions (as per ICH Q1B guidelines).[13]
-
pH Challenge (for solutions): Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9) to assess hydrolytic stability.
-
-
-
Time Points for Analysis:
-
Analysis at Each Time Point:
-
At each designated time point, retrieve a sample from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC to determine the purity and the presence of any degradation products.
-
Record any changes in physical appearance.
-
If applicable, measure the spectral properties and compare them to the initial data.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of the remaining amino-naphthalene ester at each time point relative to the initial amount.
-
Identify and, if possible, quantify any major degradation products.
-
Plot the percentage of the parent compound versus time for each storage condition to determine the degradation rate.
-
Based on the data, establish the optimal storage conditions and a recommended shelf-life for the compound.
-
Conclusion
The chemical stability of amino-naphthalene esters is a critical factor for their successful application in research and development. By understanding the primary degradation pathways of hydrolysis, oxidation, and photodegradation, and by implementing the detailed storage protocols provided in this guide, researchers can significantly extend the shelf-life and ensure the consistent performance of these valuable compounds. Adherence to these best practices will not only preserve the integrity of the materials but also enhance the quality and reliability of the scientific data generated.
References
-
Thermal stability of some naphthalene- and phenyl-based epoxy resins. (2025). ResearchGate. [Link]
-
1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. (n.d.). PubMed Central. [Link]
-
Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. (n.d.). RSC Publishing. [Link]
-
pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. (n.d.). Abstracts. [Link]
-
Abstracts of the 1st International Online Conference on Gels. (2026). MDPI. [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). Journal of the American Chemical Society. [Link]
-
1-Naphthylamine. (n.d.). Wikipedia. [Link]
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Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. (2025). ResearchGate. [Link]
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Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. (2025). ResearchGate. [Link]
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Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. [Link]
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Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. (2024). eLife. [Link]
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Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]
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Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). PMC. [Link]
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Application Notes and Protocols for Handling Light-Sensitive Amino-Naphthoate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Photosensitivity in Amino-Naphthoates
Amino-naphthoate compounds are a class of molecules with significant potential in medicinal chemistry and materials science, owing to their unique photophysical properties and biological activities. However, the very characteristics that make them promising—their extended aromatic systems and electron-donating amino groups—also render them susceptible to degradation upon exposure to light. This photosensitivity can compromise experimental results, degrade product quality, and introduce impurities that may have unintended biological effects.
Photodegradation, the alteration of a molecule's chemical structure by light energy, is a critical concern for this class of compounds.[1] The absorption of photons, particularly in the UV and short-wavelength visible spectra (300-500 nm), can excite electrons to higher energy states, initiating a cascade of chemical reactions.[2] For aromatic amines and naphthoate esters, these reactions can include oxidation, dimerization, and cleavage of the ester bond, leading to a loss of potency and the formation of potentially harmful degradants.[3][4]
This guide provides a comprehensive framework for handling light-sensitive amino-naphthoate compounds, ensuring the integrity of research and development activities. By understanding the underlying principles of photodegradation and implementing rigorous handling protocols, researchers can mitigate the risks associated with these promising yet delicate molecules.
I. Core Principles of Handling Photosensitive Compounds
The primary goal when working with light-sensitive amino-naphthoates is to minimize their exposure to actinic light, which is light capable of causing a photochemical reaction. This can be achieved through a combination of environmental controls, appropriate container selection, and careful experimental design.
Key Handling Principles:
-
Minimize Light Exposure: The most fundamental principle is to work in a low-light environment whenever possible.[5] This can be achieved by dimming laboratory lights, using red or amber lighting (wavelengths > 500 nm), and covering work areas with light-blocking materials.[1][6]
-
Utilize Protective Containers: Storage and experimental vessels should be made of materials that block UV and visible light. Amber glass is the industry standard for this purpose, as it effectively filters out a significant portion of the harmful light spectrum.[7][8] For smaller volumes, amber vials are recommended.[9] When transparent containers are necessary for observation, they should be wrapped in aluminum foil or other opaque materials.[5]
-
Control the Atmosphere: In addition to light, oxygen can also contribute to the degradation of amino-naphthoate compounds, particularly when they are in an excited state.[3] For highly sensitive compounds, handling under an inert atmosphere of nitrogen or argon using a glovebox or Schlenk line techniques is recommended.[10][11]
-
Temperature Regulation: Elevated temperatures can accelerate the rate of chemical reactions, including photodegradation. Therefore, it is crucial to store and handle these compounds at appropriate temperatures. Generally, storage at temperatures below 30°C (86°F) is recommended to maintain stability.[12] For long-term storage, colder temperatures, such as -20°C or -70°C, may be necessary, depending on the compound's stability profile.[13]
II. Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the integrity of amino-naphthoate compounds.
A. Long-Term Storage
For the long-term preservation of amino-naphthoate compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Container | Amber glass vials or bottles with airtight seals.[7][8] | Prevents light exposure and minimizes contact with atmospheric oxygen and moisture. |
| Atmosphere | Inert gas (Argon or Nitrogen) blanket. | Reduces the risk of oxidative degradation.[10] |
| Temperature | -20°C to -80°C.[13] | Slows down the rate of all potential degradation pathways. |
| Labeling | Clearly label with compound name, date, and "Light-Sensitive". | Ensures proper handling by all laboratory personnel. |
B. Short-Term Storage and In-Use Handling
During active experimentation, it is crucial to maintain protective measures:
-
Workstation Setup: Prepare a designated low-light area for handling the compounds. This can be a benchtop shielded from direct light or a fume hood with the sash lowered and the light turned off.[5]
-
Weighing and Solution Preparation: Weighing should be done expeditiously, and containers should be promptly closed. When preparing solutions, use amber volumetric flasks or flasks wrapped in aluminum foil.[6]
-
Reaction and Analysis: For reactions involving light-sensitive compounds, use round-bottom flasks wrapped in foil. If photochemistry is part of the experimental design, use a controlled light source with a specific wavelength and intensity. For analytical procedures like HPLC or UV-Vis spectroscopy, use amber autosampler vials or protect the samples from ambient light until they are inside the instrument.[9]
III. Experimental Workflows and Methodologies
The following protocols outline key experimental procedures for working with light-sensitive amino-naphthoate compounds, from initial handling to photostability testing.
A. Workflow for Handling a Newly Received Amino-Naphthoate Compound
Caption: Workflow for handling a new amino-naphthoate compound.
B. Protocol for Photostability Testing
Photostability testing is essential to understand the degradation profile of a new amino-naphthoate compound and is a key requirement under ICH Q1B guidelines.[14][15]
Objective: To evaluate the intrinsic photostability of an amino-naphthoate compound in solid and solution states.
Materials:
-
Amino-naphthoate compound
-
Appropriate solvent (e.g., acetonitrile, methanol)
-
Quartz and amber glass vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
HPLC system with a UV detector or Mass Spectrometer
-
Dark control samples
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of the compound in both a quartz (exposed) and an amber (dark control) vial.
-
Solution State: Prepare a solution of the compound at a known concentration. Place aliquots in both quartz and amber vials.
-
-
Exposure:
-
Place the quartz vials in the photostability chamber.
-
Place the amber vials (dark controls) in the same chamber, but shielded from light (e.g., wrapped in foil).
-
Expose the samples to a controlled light source as per ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, withdraw samples from both the exposed and dark control vials.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed samples to the dark controls.
-
Calculate the percentage of degradation and identify major photodegradants.
-
Caption: Protocol for photostability testing of amino-naphthoates.
IV. Safety Considerations
Working with any chemical requires adherence to standard laboratory safety practices. For light-sensitive and potentially UV-active compounds, additional precautions are necessary.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, gloves, and safety glasses, is mandatory.[16] When working with UV light sources, a polycarbonate face shield labeled for UV protection is essential to protect the eyes and face from burns.[16][17]
-
UV Radiation Hazards: Be aware of the hazards associated with UV light sources used in experiments.[18] Ensure that UV sources are properly shielded and that interlocks are functional.[19]
-
Chemical Hazards: Aromatic amines can be toxic and may have other health hazards. Always consult the Safety Data Sheet (SDS) for the specific compound before use and handle it in a well-ventilated area or a fume hood.[20]
V. Conclusion
The successful development and application of light-sensitive amino-naphthoate compounds hinge on a thorough understanding of their chemical properties and the implementation of meticulous handling protocols. By controlling the light environment, utilizing appropriate protective measures, and validating compound stability, researchers can ensure the integrity of their work and unlock the full potential of this promising class of molecules.
References
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Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag. [Link]
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Princeton University Environmental Health & Safety. (n.d.). Avoiding UV Light Hazards in the Lab. [Link]
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Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]
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Pharma Manual. (2016). Protection of Light sensitive Drugs. [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
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Premium Vials. (2024). The Benefits of Using Amber, Blue, and Green Glass Vials for Light-Sensitive Products. [Link]
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Al-Zooba, Y. A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules, 28(5), 2197. [Link]
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Di Grandi, M., et al. (2018). Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. RSC Advances, 8(41), 23158-23167. [Link]
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Zhang, Y., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 867. [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Zhou, Y., et al. (2021). Quantifying Photodegradation of Peatland-Derived Dissolved Organic Carbon in the Coastal Ocean of Southeast Asia. Journal of Geophysical Research: Biogeosciences, 126(11), e2021JG006439. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Chignell, C. F., et al. (1984). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 39(2), 203-209. [Link]
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Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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ILT. (2025). Top 7 Things About Amber Vials. [Link]
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U.S. Pharmacist. (2023). Injectable Drugs That Are Light-Sensitive. [Link]
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Wang, J., et al. (2025). Recent advances on photocatalytic degradation of phthalate ester plasticizers using nanomaterial photocatalysts. Environmental Research, 285, 121497. [Link]
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European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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van der Meer, F. T. (2023). Photodegradation Illuminated: New analytical tools for studying photochemical processes. University of Amsterdam. [Link]
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Stenberg, C., et al. (1987). Stability of PABA After UV Irradiation in Vivo and in Vitro. Photodermatology, 4(4), 201-204. [Link]
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LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
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University of St Andrews. (n.d.). Safe operation of UV light sources in laboratories. [Link]
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Chromatography Online. (2024). Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples?. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
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Wikipedia. (n.d.). Air-free technique. [Link]
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Li, Y., et al. (2019). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Environmental Science & Technology, 53(15), 8879-8887. [Link]
-
University of California, Berkeley. (n.d.). SAFETY GUIDELINE Ultraviolet (UV) Radiation Hazards. [Link]
-
An, M., et al. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology, 57(4), 1735-1744. [Link]
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Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
University of Pennsylvania EHRS. (2024). Fact Sheet: Ultraviolet Radiation. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 6-amino-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthesis of Ethyl 6-amino-2-naphthoate, a key intermediate in the manufacturing of various pharmaceuticals and advanced materials. The protocol begins with the conversion of 6-hydroxy-2-naphthoic acid to 6-amino-2-naphthoic acid via the Bucherer reaction, an efficient amination process. The subsequent step involves the Fischer esterification of the amino acid intermediate to yield the final product. This document provides in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization, designed to facilitate a seamless transition from laboratory-scale to pilot-plant production.
Introduction
Ethyl 6-amino-2-naphthoate is a crucial building block in organic synthesis, finding extensive application in the development of dyes, pigments, and particularly, as a precursor to pharmacologically active molecules. The presence of both an amino group and an ester functionality on the naphthalene scaffold makes it a versatile intermediate for further chemical modifications. The scale-up of its synthesis, however, presents challenges in maintaining high yield and purity while ensuring operational safety and cost-effectiveness.
This application note presents a validated two-step synthetic pathway, commencing with the readily available and cost-effective 6-hydroxy-2-naphthoic acid. The selection of the Bucherer reaction for the initial amination step is predicated on its efficiency in converting naphthols to naphthylamines. Following this, the well-established Fischer esterification provides a reliable method for the conversion of the carboxylic acid to its corresponding ethyl ester. Each step has been optimized to ensure scalability and reproducibility.
Overall Synthetic Scheme
Caption: Overall synthetic route for Ethyl 6-amino-2-naphthoate.
Part 1: Synthesis of 6-Amino-2-naphthoic Acid via Bucherer Reaction
The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite.[1] This reaction proceeds through an addition-elimination mechanism, offering a direct and efficient route for amination of the naphthalene core.[2]
Protocol 1: Scale-Up Synthesis of 6-Amino-2-naphthoic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Hydroxy-2-naphthoic acid | 188.18 | 100 g | 0.531 |
| Sodium bisulfite (NaHSO₃) | 104.06 | 110.5 g | 1.062 |
| Ammonium hydroxide (28-30% NH₃) | 35.05 | 500 mL | ~7.5 |
| Deionized water | 18.02 | 1 L | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large Büchner funnel and filter flask
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 100 g (0.531 mol) of 6-hydroxy-2-naphthoic acid and 1 L of deionized water.
-
Addition of Reagents: To the stirred suspension, add 110.5 g (1.062 mol) of sodium bisulfite, followed by the slow addition of 500 mL of concentrated ammonium hydroxide.
-
Reaction Execution: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, and spotting on a silica plate.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 85-92%
Part 2: Synthesis of Ethyl 6-amino-2-naphthoate via Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3] To achieve a high yield, the equilibrium must be shifted towards the products, which is typically accomplished by using a large excess of the alcohol and a strong acid catalyst.[4]
Protocol 2: Scale-Up Synthesis of Ethyl 6-amino-2-naphthoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Amino-2-naphthoic acid | 187.19 | 80 g | 0.427 |
| Absolute Ethanol | 46.07 | 800 mL | ~13.7 |
| Sulfuric acid (conc.) | 98.08 | 20 mL | ~0.37 |
| Sodium carbonate (10% aq. solution) | 105.99 | As needed | - |
| Deionized water | 18.02 | - | - |
Equipment:
-
2 L round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, suspend 80 g (0.427 mol) of 6-amino-2-naphthoic acid in 800 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add 20 mL of concentrated sulfuric acid to the mixture. A precipitate of the amine salt may form initially.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) for 6-8 hours.[3] The solid should dissolve as the reaction progresses.
-
Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker containing 1.5 L of ice-water.
-
Product Precipitation: Slowly neutralize the acidic solution by adding a 10% aqueous solution of sodium carbonate with constant stirring until the pH reaches 8.[5][6] The ethyl 6-amino-2-naphthoate will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold deionized water.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. If the solution has color impurities, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C. A mixture of ethanol and water can also be an effective recrystallization solvent system.[7]
Expected Yield: 75-85%
Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Analytical Characterization
The identity and purity of the final product, Ethyl 6-amino-2-naphthoate, should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the naphthalene ring, the ethyl group (a triplet and a quartet), and the amino group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands to be observed include N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product.
-
Melting Point: A sharp melting point range indicates high purity.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Specific Hazards:
-
Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.
-
Ammonium Hydroxide: Corrosive and has a pungent, irritating odor.
-
Ethanol: Flammable liquid. Ensure no open flames or spark sources are present during its use, especially during reflux.[8]
-
Scale-Up Considerations: Exothermic reactions can be more difficult to control on a larger scale. Ensure adequate cooling capacity is available. When scaling up new procedures, it is prudent to start with a small-scale trial.
References
-
Bucherer, H. T. (1904). Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49–91. Available at: [Link]
-
Stapleton, G., & White, A. I. (1952). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid. Journal of the American Pharmaceutical Association (Scientific ed.), 41(12), 657–658. Available at: [Link]
- Otera, J. (2003).
-
Seeboth, H. (1967). The Bucherer Reaction and the Preparative Use of Its Intermediate Products. Angewandte Chemie International Edition in English, 6(4), 307-317. Available at: [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available at: [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Available at: [Link]
-
Experiment 3: Esterification. (2021, August 16). Chemistry LibreTexts. Available at: [Link]
-
Preparation of Benzocaine. (n.d.). CUTM Courseware. Available at: [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1081-1090. Available at: [Link]
- WO2014069674A1 - 6-bromo-2-naphthoic acid production method. (2014). Google Patents.
-
Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. Available at: [Link]
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Troubleshooting & Optimization
Preventing oxidation of Ethyl 6-amino-2-naphthoate during storage
Technical Support Center: Ethyl 6-amino-2-naphthoate
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support center for Ethyl 6-amino-2-naphthoate. As Senior Application Scientists, we have compiled this guide to address the common challenges researchers face regarding the stability and oxidation of this compound. This document provides in-depth, evidence-based answers to frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your material.
Part 1: Understanding the Instability of Ethyl 6-amino-2-naphthoate
This section addresses the fundamental chemical properties of Ethyl 6-amino-2-naphthoate that make it susceptible to oxidative degradation.
Q1: Why is my solid Ethyl 6-amino-2-naphthoate turning from a white/light tan powder to a darker brown/purple color over time?
This color change is a classic indicator of oxidation. The primary culprit is the aromatic amine group (-NH₂) attached to the naphthalene ring. Aromatic amines are susceptible to autoxidation, a process where atmospheric oxygen causes the formation of highly colored, conjugated polymeric impurities.[1][2][3][4] The nitrogen atom's lone pair of electrons makes the molecule susceptible to losing an electron (oxidation), which initiates a cascade of reactions.[5][6]
The oxidation process can be accelerated by several environmental factors:
-
Oxygen: The presence of atmospheric oxygen is the primary requirement for this degradation pathway.[3][4]
-
Light: Naphthylamine derivatives can be sensitive to light, particularly UV radiation.[7][8][9] Light provides the energy to initiate the formation of free radicals, which are highly reactive species that drive the oxidation chain reaction.[10][11]
-
Elevated Temperature: Higher storage temperatures increase the rate of chemical reactions, including oxidation.[12]
-
Presence of Metal Ions: Trace metal ion contaminants can act as catalysts, significantly speeding up the oxidation process.
Q2: What are the primary degradation products I should be concerned about?
While a complete degradation profile can be complex, the oxidation of aromatic amines typically leads to the formation of nitroso (-NO), nitro (-NO₂), and azo (-N=N-) compounds.[6] These reactions can result in dimerization or polymerization, leading to the observed discoloration and a decrease in the purity of your starting material. In the presence of other reactive species, degradation of the ethyl ester group via hydrolysis is also possible, though this is a separate degradation pathway.[13]
Part 2: Proactive Storage and Handling Protocols
To maintain the purity and stability of Ethyl 6-amino-2-naphthoate, proactive measures are essential. This section provides best practices and detailed protocols.
Q3: What are the absolute ideal storage conditions for this compound?
Based on the chemical sensitivities, the ideal storage conditions aim to eliminate exposure to oxygen, light, and heat. Safety Data Sheets (SDS) for similar compounds recommend storing in a cool, dry, and well-ventilated place in a tightly sealed container.[14][15][16][17]
For maximum long-term stability, we recommend the following:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of all chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, preventing the primary oxidative degradation pathway.[18][19][20] |
| Light | Amber Glass Vial / Opaque Container | Blocks UV and visible light to prevent photo-oxidation.[10] |
| Container | Tightly Sealed, Chemically Inert | Prevents moisture ingress (which could lead to hydrolysis) and contact with atmospheric oxygen. |
Workflow for Receiving and Storing a New Batch
Caption: Workflow for proper receipt and storage.
Experimental Protocol: Inert Gas Blanketing
This protocol describes how to create an inert atmosphere in a storage vial for sensitive compounds.
Materials:
-
Vial containing Ethyl 6-amino-2-naphthoate
-
Source of dry, high-purity nitrogen or argon gas with a regulator
-
Sterile long needle (e.g., 18-22 gauge) attached to tubing from the gas source
-
A second, shorter sterile needle (vent needle)
-
Septum cap for the vial (if available) or a cap that can be quickly closed
Procedure:
-
Work in a well-ventilated area or a fume hood.
-
If the vial has a septum cap, pierce the septum with both the long gas inlet needle and the shorter vent needle. Ensure the gas inlet needle reaches the bottom of the vial's headspace, just above the solid material.
-
If using a standard screw cap, remove it and place the long gas inlet needle into the vial's headspace.
-
Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). You should feel a barely perceptible flow. A high flow rate will blow your solid material around.
-
Gently purge the headspace of the vial for 30-60 seconds. The heavier inert gas will displace the lighter air.
-
While the gas is still flowing, slowly withdraw the needles (or the single needle if using a screw cap).
-
Immediately and tightly seal the vial cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Proceed with wrapping the vial for light protection and storing it at the recommended temperature.
Part 3: Troubleshooting and Quality Control
This section provides guidance on what to do when you suspect degradation and how to assess the purity of your material.
Q4: I suspect my material has degraded. How can I confirm this and is it still usable?
Visual inspection is the first step. If significant discoloration has occurred, oxidation is highly likely. To confirm and quantify the degradation, analytical techniques are necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing the purity of organic compounds.[21] An HPLC analysis with a UV detector will show a primary peak for Ethyl 6-amino-2-naphthoate and additional peaks for impurities. Comparing the chromatogram of a suspect sample to a reference standard or a new, unoxidized lot will reveal the presence of degradation products.
-
Thin-Layer Chromatography (TLC): A quick, qualitative assessment can be done with TLC. Degraded material will often show multiple spots (impurities) in addition to the main spot for the pure compound.
Whether the material is usable depends entirely on your application. For sensitive applications like drug development or quantitative assays, using degraded material is not recommended as impurities can have unintended biological activity or interfere with results. For some less sensitive organic synthesis applications, it might be acceptable, but the effective molarity will be lower than calculated.
Troubleshooting Logic for Suspected Degradation
Caption: Troubleshooting decision tree for degradation.
Q5: Can I use antioxidants to prevent the oxidation of Ethyl 6-amino-2-naphthoate?
In theory, adding an antioxidant could help, but this is generally not recommended for a solid starting material unless you are formulating a final product. Antioxidants work by being more readily oxidized than the compound they are protecting, thereby sacrificing themselves to neutralize free radicals.[22][23][24][25][26][27]
However, adding an antioxidant introduces a new substance into your material. This can complicate downstream reactions, purification, and analysis. For a solid chemical reagent, the best practice is to prevent oxidation by controlling the storage environment (i.e., excluding oxygen, light, and heat) rather than by adding stabilizers.[10]
References
-
Interchim. (n.d.). OPA, amine detection reagent. [Link]
- Thakur, A., et al. (2026).
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Reddit r/Chempros. (2022). Oxidation of 3-Amino-2-naphthol. [Link]
-
ResearchGate. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. [Link]
-
Royal Society of Chemistry. (n.d.). Water-soluble/visible-light-sensitive naphthalimide derivative-based photoinitiating systems: 3D printing of antibacterial hydrogels. Polymer Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. [Link]
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]
-
ACS Publications. (n.d.). Atmospheric Autoxidation of Amines. Environmental Science & Technology. [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]
-
PubMed Central. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. [Link]
-
Manipal Research Portal. (n.d.). A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. [Link]
-
Wikipedia. (n.d.). Tank blanketing. [Link]
-
ACS Publications. (2018). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. [Link]
-
MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. [Link]
-
Jordan Valve. (n.d.). What is Tank Blanketing?. [Link]
-
MDPI. (2025). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
-
StudySmarter. (2024). Antioxidant Stability: Definition & Role. [Link]
-
Royal Society of Chemistry. (1991). Theoretical study of the oxidation mechanism of aromatic amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (2022). A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. [Link]
-
GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]
-
ResearchGate. (2018). Autoxidation of aromatics. [Link]
-
NiGen. (n.d.). Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. [Link]
- Informa Health Care. (n.d.).
-
Harvard Health Publishing. (2019). Understanding antioxidants. [Link]
-
National Institutes of Health. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
-
PubMed Central. (n.d.). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. [Link]
-
SpringerLink. (n.d.). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. [Link]
-
Agriculture Institute. (2023). The Role of Antioxidants in Preserving Food Quality. [Link]
-
Pharmaceutical Guidelines. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
YouTube. (2014). Autooxidation. [Link]
-
SlideShare. (n.d.). oxidation of drugs. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-soluble/visible-light-sensitive naphthalimide derivative-based photoinitiating systems: 3D printing of antibacterial hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. researchgate.net [researchgate.net]
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- 13. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 14. chemicalbook.com [chemicalbook.com]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. studysmarter.co.uk [studysmarter.co.uk]
- 25. Understanding antioxidants - Harvard Health [health.harvard.edu]
- 26. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 27. oxidation of drugs | PPTX [slideshare.net]
Technical Support Guide: Synthesis & Optimization of Ethyl 6-amino-2-naphthoate
Case Reference: 6-A2N-OPT-05 Topic: Yield Improvement & Process Stabilization for Ethyl 6-amino-2-naphthoate Applicable For: Medicinal Chemistry, Fluorescent Probe Development, Process Chemistry Last Updated: February 5, 2026
Executive Summary & Route Selection
Ethyl 6-amino-2-naphthoate (CAS: 116668-47-4) is a critical intermediate often plagued by variable yields due to the poor solubility of the zwitterionic starting material (6-amino-2-naphthoic acid) and the oxidation sensitivity of the electron-rich naphthylamine core.
While classic Fischer esterification (H₂SO₄/EtOH) is common, it is not recommended for high-yield synthesis of this specific substrate due to slow kinetics and equilibrium limitations. The Thionyl Chloride (SOCl₂) mediated method is the industry standard for optimization, driving the reaction to completion via the irreversible formation of the acid chloride intermediate or in-situ generation of anhydrous HCl, while simultaneously scavenging water.
Route Comparison Matrix
| Feature | Method A: H₂SO₄ Reflux (Standard) | Method B: SOCl₂ / EtOH (Recommended) | Method C: Nitro-Reduction (Alternative) |
| Mechanism | Equilibrium-limited Fischer Esterification | Irreversible Acyl Chloride / Anhydrous HCl | Hydrogenation of Ethyl 6-nitro-2-naphthoate |
| Typical Yield | 40–60% | 85–95% | 70–85% (2 steps) |
| Reaction Time | 24–48 hours | 4–12 hours | 6–12 hours |
| Key Risk | Incomplete conversion; Equilibrium stall | Exotherm control; HCl gas evolution | Catalyst poisoning; Over-reduction |
| Purification | Difficult (SM remains) | Simple (High conversion) | Requires filtration of catalyst |
Optimized Protocol: Thionyl Chloride Mediated Esterification
This protocol is designed to overcome the solubility barrier of 6-amino-2-naphthoic acid by converting it into the soluble hydrochloride salt in situ, followed by rapid esterification.
Reagents & Stoichiometry
-
Starting Material: 6-Amino-2-naphthoic acid (1.0 equiv)
-
Solvent: Absolute Ethanol (0.2 M concentration relative to SM)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)
-
Atmosphere: Dry Nitrogen or Argon (Critical to prevent oxidation)
Step-by-Step Methodology
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush the system with Nitrogen.[1]
-
Suspension: Charge the flask with 6-Amino-2-naphthoic acid and Absolute Ethanol. Note: The starting material will likely remain as a suspension.
-
Activation (0°C): Cool the suspension to 0°C using an ice bath.
-
Addition: Dropwise add Thionyl Chloride (SOCl₂) over 30–60 minutes.
-
Technical Insight: The reaction is exothermic. Control the rate to keep the internal temperature <10°C. As SOCl₂ is added, the suspension may clear as the amine hydrochloride salt forms.
-
-
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes). The fluorescent starting material spot (low R_f) should disappear, replaced by the highly fluorescent ester product (high R_f).
-
-
Workup (Critical for Yield):
-
Concentrate: Remove solvent and excess SOCl₂ in vacuo to obtain the crude hydrochloride salt (often a solid/gum).
-
Neutralization: Resuspend the residue in Ethyl Acetate.[1] Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate) while stirring until the aqueous layer pH is ~8. Caution: CO₂ evolution.
-
Extraction: Separate the organic layer.[1][4] Extract the aqueous layer 2x with Ethyl Acetate.
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification:
-
If purity <95%, recrystallize from Ethanol/Water or Toluene/Heptane .
-
Workflow Visualization
Caption: Optimized workflow for Thionyl Chloride mediated esterification, highlighting the critical neutralization step to isolate the free base.
Troubleshooting Guide
This section addresses specific failure modes reported by users synthesizing naphthoic acid derivatives.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Loss during Workup: The product is an amine. If the aqueous layer is too acidic during extraction, the product remains in water as the salt. | Check pH: Ensure the aqueous layer is pH 8–9 before separating phases. Use NaHCO₃ or dilute Na₂CO₃. Re-extract the aqueous layer if yield is low. |
| Black/Tarry Crude | Oxidation: Naphthylamines are electron-rich and prone to air oxidation, especially when hot. | Inert Gas: Strictly perform the reflux under Nitrogen/Argon. Add a pinch of sodium metabisulfite during workup if discoloration is severe. |
| Incomplete Reaction | Water Contamination: Water hydrolyzes the ester back to the acid or consumes SOCl₂. | Dry Solvents: Use anhydrous ethanol. Increase SOCl₂ equivalents to 5.0 to act as a water scavenger. |
| Product is an Oil | Impurity Profile: Residual solvent or side products preventing crystallization. | Trituration: Add cold Hexanes or Heptane to the oil and scratch the flask to induce crystallization. Alternatively, use a seed crystal. |
| Starting Material Remains | Solubility Limit: The zwitterion is very insoluble, preventing reaction initiation. | Catalyst Boost: The initial addition of SOCl₂ is critical to solubilize the SM as the HCl salt. Ensure good stirring and slow addition at 0°C. |
Frequently Asked Questions (FAQs)
Q: Can I use H₂SO₄ instead of Thionyl Chloride? A: Yes, but expect lower yields and longer reaction times. If you must use H₂SO₄, employ a Dean-Stark trap or add Molecular Sieves (3Å) to the reaction mixture to physically remove water and drive the equilibrium.
Q: Why does the reaction mixture turn dark purple/brown? A: This indicates oxidation of the amino group. While the product is robust once isolated, the intermediate species at high temperature are sensitive. Ensure your ethanol is degassed and the system is under nitrogen. The color can often be removed by filtration through a short pad of silica gel or charcoal treatment during recrystallization.
Q: My product is water-soluble. What happened? A: You likely isolated the hydrochloride salt (Ethyl 6-amino-2-naphthoate·HCl) rather than the free base.[5] The salt is water-soluble; the free base is not. If you need the free base, dissolve the solid in water, neutralize with NaHCO₃, and extract with Ethyl Acetate.
Q: What is the best storage condition for the product? A: Store the purified ester in a dark, cool place (4°C or -20°C) under an inert atmosphere. Naphthylamines can slowly darken over time due to photo-oxidation.
References
-
Patent Protocol (SOCl₂ Method): US Patent 2011/0015225 A1. "Melanin-Concentrating Hormone Receptor Antagonists." (Reference Example 99 describes the specific synthesis of Ethyl 6-amino-2-naphthoate using Thionyl Chloride/Ethanol).
-
General Fischer Esterification Mechanics: Master Organic Chemistry. "Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions."
-
Amino Acid Esterification: Organic Chemistry Portal. "Esterification of Amino Acids." (Describes the utility of SOCl₂ for zwitterionic substrates).
-
Solubility Data: National Institutes of Health (NIH). "Solubility of Amino Acids in Various Solvent Systems." (Provides context on the poor solubility of zwitterionic species in pure alcohols).
Sources
Technical Support Center: Purification of Ethyl 6-amino-2-naphthoate (E6A2N)
[1]
Status: Operational Ticket ID: E6A2N-PUR-001 Assigned Specialist: Senior Application Scientist Last Updated: February 5, 2026[1]
Triage: Diagnose Your Impurity Profile[1]
Before selecting a purification module, identify the specific nature of your contamination.[1][2] Ethyl 6-amino-2-naphthoate (E6A2N) is a fluorophore; its optical purity is as critical as its chemical purity.[1]
| Symptom | Probable Impurity | Diagnostic Signal (NMR/TLC) | Recommended Module |
| Pink/Brown Discoloration | Oxidation products (Naphthoquinones/Azo dimers) | Broad baseline noise in aromatic region; new spots near baseline on TLC.[1] | Module 2 (Recrystallization) |
| White Solid Precipitate | Unreacted Starting Material (6-amino-2-naphthoic acid) | 1H NMR: Missing ethyl quartet (~4.3 ppm) and triplet (~1.4 ppm).[1] TLC: Spot stays at baseline. | Module 1 (Acid-Base Extraction) |
| Oily/Sticky Texture | Solvent entrapment or Hydrolysis product | 1H NMR: Broad O-H peak >10 ppm (acid).[1] | Module 1 & Module 3 |
| Fluorescence Quenching | Trace metal ions or inorganic salts | No NMR signal; low quantum yield.[1] | Module 1 (Chelation Wash) |
Module 1: Chemical Washing (The "Rough Clean")[1]
Objective: Remove unreacted 6-amino-2-naphthoic acid and inorganic salts. Principle: Exploiting the amphoteric nature of the impurity vs. the lipophilicity of the ester product.[1] The unreacted acid is soluble in mild base (NaHCO₃), whereas the E6A2N ester remains in the organic phase.[1]
Reagents Required
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]
-
Wash Solution A: Saturated Sodium Bicarbonate (NaHCO₃)[1]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)[1]
Protocol
-
Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[1]
-
Base Wash: Transfer to a separatory funnel. Wash 2x with Saturated NaHCO₃.[1]
-
Technical Note: This converts unreacted 6-amino-2-naphthoic acid into its water-soluble sodium salt [1].[1]
-
-
Water Wash: Wash 1x with distilled water to remove residual base.[1]
-
Brine Wash: Wash 1x with Brine to remove trapped water emulsion.[1]
-
Drying: Collect organic layer, dry over Na₂SO₄ for 15 minutes, filter, and concentrate in vacuo.
Module 2: Recrystallization (The "Optical Polish")[1]
Objective: Remove oxidation byproducts (colored impurities) and isomers.[1]
Principle: Naphthalene derivatives exhibit strong
Solvent System
-
Primary Solvent: Ethanol (95% or Absolute)[1]
-
Anti-Solvent: Deionized Water[1]
-
Alternative: Toluene (good for removing non-polar dimers) [2].[1]
Protocol
-
Hot Dissolution: Place crude E6A2N in an Erlenmeyer flask. Add minimum boiling Ethanol until just dissolved.[1]
-
Critical Step: If the solution is dark pink/brown, add Activated Charcoal (5% by weight).[1] Boil for 2 minutes and filter hot through Celite to remove the charcoal.
-
-
Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.[1]
-
Clarification: Add one drop of hot Ethanol to clear the solution.[1]
-
Crystallization: Allow the flask to cool to room temperature slowly (insulate with a paper towel). Then, place in an ice bath (0°C) for 2 hours.
-
Harvest: Filter the crystals (usually pale yellow needles/plates) and wash with cold 50% Ethanol/Water.
Module 3: Flash Chromatography (The "Deep Clean")[1]
Objective: Separation of stubborn isomers or hydrolysis products. Challenge: The free amino group (-NH₂) interacts with acidic silanol groups on silica gel, causing "tailing" or streaking, which ruins separation resolution [3].[1]
The "Triethylamine Fix"
To prevent tailing, you must pretreat the silica or modify the mobile phase with a basic modifier.[1]
Protocol
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Start at 9:1, gradient to 7:3).[1]
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? TEA binds to the acidic sites on the silica, allowing the amino-ester to pass through without drag.[1]
-
-
Loading: Load sample as a liquid injection (dissolved in min. DCM) or dry load on Celite.[1]
-
Elution: Collect fractions. E6A2N is fluorescent; use a UV lamp (365 nm) to track fractions even if they aren't visible to the naked eye.[1]
Visual Workflow: Decision Logic
The following diagram illustrates the logical flow for selecting the correct purification method based on the state of your crude material.
Caption: Decision matrix for purifying Ethyl 6-amino-2-naphthoate based on impurity profile.
Frequently Asked Questions (FAQ)
Q: My product turned pink after leaving it on the bench overnight. Why? A: Naphthylamines are electron-rich and prone to photo-oxidation.[1] The amino group oxidizes to form radical cations, which couple to form azo-compounds or quinones (pink/red species).[1]
-
Fix: Recrystallize with activated charcoal (Module 2).
-
Prevention: Store the pure solid in an amber vial, under Argon/Nitrogen, at -20°C.
Q: Can I use HCl to make the salt and purify it that way? A: Proceed with caution. While amine salts are easier to purify, the ester linkage at position 2 is susceptible to acid-catalyzed hydrolysis in the presence of moisture [4].[1] If you must make a salt, use anhydrous HCl in Dioxane/Ether and ensure strictly anhydrous conditions.[1]
Q: I have low recovery after recrystallization. What went wrong? A: You likely used too much solvent or the ethanol:water ratio was incorrect.[1]
-
Troubleshoot: Evaporate the mother liquor to half volume and cool again. If "oiling out" occurs (droplets instead of crystals), reheat and add a seed crystal or scratch the glass to induce nucleation.[1]
Q: Why does my NMR show a broad peak at 4.0 ppm that isn't the ethyl group? A: This is likely the -NH₂ protons.[1] In dry CDCl₃, they appear broad.[1] If you add a drop of D₂O to the NMR tube, this peak should disappear (exchangeable protons), confirming it is the amine and not an impurity.[1]
References
-
Stapleton, G., & White, A. I. (1952).[1] Routes to the Synthesis of 6-Amino-2-Naphthoic Acid. Journal of the American Pharmaceutical Association, 41(12), 657–658.[1] [1]
-
University of Rochester, Department of Chemistry.[1] (n.d.). Solvents for Recrystallization. Reagents & Solvents Guide.
-
Sigma-Aldrich.[1] (n.d.). Fundamental Guide to Flash Chromatography. Technical Library.
-
BenchChem. (2025).[1][3] Synthesis of Ethyl 6-Hydroxyhexanoate (Esterification Protocols). Application Notes. [1]
Troubleshooting low solubility of naphthoate esters
Status: Operational | Topic: Low Solubility Troubleshooting | Ticket ID: NPH-SOL-001
Diagnostic Workflow: The "Brick Dust" Decision Tree
Before altering your experimental parameters, identify your specific solubility bottleneck using the logic flow below. Naphthoate esters often behave as "brick dust"—high melting point solids with poor solubility in both water and lipids due to intense
Figure 1: Decision matrix for troubleshooting naphthoate ester solubility across experimental stages.
The Fundamentals: Why Naphthoate Esters Resist Solvation
To solve the problem, you must understand the thermodynamics driving it. Naphthoate esters possess a rigid, planar naphthalene core.
-
The Lattice Energy Barrier: The naphthalene rings align in a "herringbone" or "stacked" crystal lattice stabilized by strong
- interactions. Breaking this lattice requires significant energy (Enthalpy of Fusion, ). -
Hansen Solubility Parameters (HSP):
-
Dispersion (
): High (~20 MPa ). The molecule relies heavily on London dispersion forces. -
Polarity (
) & H-Bonding ( ): Low. The ester group provides a weak dipole, but the hydrophobic bulk of the naphthalene ring dominates.
-
-
The Consequence: Solvents must match the high dispersion energy (
) of the naphthalene core. "Like dissolves like" here means aromatic dissolves aromatic .
Troubleshooting Guides (Q&A Format)
Scenario A: Synthesis & Workup
Q: I performed an esterification, but during the aqueous workup, my product precipitated as a sludge between the organic and aqueous layers. How do I recover it?
Diagnosis: You likely used Diethyl Ether or Ethyl Acetate as your extraction solvent. These solvents lack the polarizability to compete with the naphthoate-naphthoate
The Fix:
-
Switch Solvents: Use Dichloromethane (DCM) or Chloroform . These chlorinated solvents have higher dispersion forces and are excellent for solubilizing aromatic systems.
-
Filter, Don't Extract: If the solid is pure enough, filtration is superior to extraction. Naphthoates are often water-insoluble enough that simply pouring the reaction mixture into excess ice water triggers precipitation of the clean product.
Scenario B: Purification & Chromatography
Q: My compound streaks on the silica column, or I can't dissolve it in a small enough volume of DCM to load it properly.
Diagnosis: "Streaking" indicates low solubility in the mobile phase or acid sensitivity. Inability to load is a classic "brick dust" issue.
The Fix:
-
Solid Loading (Mandatory): Do not attempt liquid loading. Dissolve your crude material in a large volume of DCM/THF, add silica gel (ratio 1:2 crude:silica), and rotary evaporate to dryness. Load this dry powder on top of your column.
-
Mobile Phase Adjustment: Standard Hexane/Ethyl Acetate gradients often fail because Hexane is a poor solvent for naphthoates.
-
Better System:DCM / Hexane or Toluene / Heptane .
-
Note: Toluene is UV active, which may interfere with detection, but it solubilizes naphthoates far better than alkanes.
-
Scenario C: Biological Assays
Q: I prepared a 10 mM stock in DMSO, but when I dilute it into cell culture media (10
Diagnosis: This is "Crash Out." The dramatic change in dielectric constant (DMSO
The Fix:
-
Cosolvent Spiking: Do not add DMSO stock directly to media. Pre-dilute the stock into an intermediate solvent like PEG-400 or Propylene Glycol before adding to the aqueous buffer.
-
Surfactant Shielding: Add 0.05% Pluronic F-127 or Tween-80 to your assay buffer before adding the compound. These surfactants form micelles that encapsulate the naphthoate, preventing aggregation.
-
Cyclodextrins: Use Hydroxypropyl-
-cyclodextrin (HP CD). The naphthoate moiety fits inside the hydrophobic cavity of the cyclodextrin, rendering it water-soluble.
Technical Protocol: Dual-Solvent Recrystallization
Naphthoate esters are prone to "oiling out" (forming a liquid oil rather than crystals) during recrystallization. This protocol minimizes that risk.
Objective: Purify >1g of crude Naphthoate Ester.
| Parameter | Recommended Solvent | Role |
| Solvent A (Good) | Toluene, DCM, or Acetone | Dissolves compound at high temp.[1] |
| Solvent B (Bad) | Heptane, Hexane, or Methanol | Induces precipitation. |
Step-by-Step:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Solvent A dropwise while heating (use a water bath for DCM/Acetone; oil bath for Toluene) until just dissolved. Do not use excess solvent.[2]
-
Clarification: If the solution is dark/cloudy, filter hot through a glass wool plug or sintered funnel.
-
The Anti-Solvent Addition:
-
Keep the solution near boiling.
-
Add Solvent B dropwise.
-
Critical Step: Stop immediately when a faint, persistent cloudiness appears.
-
-
The Re-Clear: Add 1-2 drops of Solvent A to just clear the cloudiness.
-
Controlled Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed. Rapid cooling causes oiling.
-
Harvest: Filter crystals and wash with cold Solvent B .
Solvent Compatibility Data
| Solvent | Solubility Potential | Application Note |
| Dichloromethane (DCM) | High | Best for extraction and column loading. |
| Toluene | High | Excellent for recrystallization; matches |
| DMSO | Moderate/High | Standard for bio-assay stocks (freeze/thaw cycles may precipitate). |
| Ethyl Acetate | Moderate | Good for chromatography, often poor for dissolving bulk solids. |
| Methanol/Ethanol | Low | Use ONLY as anti-solvents for recrystallization. |
| Water | Negligible | Incompatible. Requires surfactants/cyclodextrins. |
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for recrystallization of aromatic esters).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Strategies for bio-assay formulation and solubility troubleshooting).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Techniques to prevent oiling out).
Sources
Technical Support Center: Ethyl 6-amino-2-naphthoate Stability
This guide serves as a technical support resource for researchers working with Ethyl 6-amino-2-naphthoate (E6A2N) . It addresses the common phenomenon of oxidative discoloration ("browning"), its mechanistic causes, and validated protocols for remediation and prevention.
Case ID: E6A2N-Oxidation-001 Topic: Troubleshooting Discoloration (Browning/Darkening) Classification: Chemical Stability & Purification Audience: Medicinal Chemists, Photophysicists, Process Chemists
Diagnostic & Troubleshooting (Q&A)
Q1: My Ethyl 6-amino-2-naphthoate was white/pale yellow when purchased but has turned brown/purple. Why? A: This is a classic signature of aromatic amine oxidation . The amino group (-NH₂) at the 6-position is electron-rich, making the naphthalene ring susceptible to oxidation by atmospheric oxygen, a process accelerated by light (photolysis) and trace metals.
-
The Mechanism: The "browning" is not a single impurity but a complex mixture of oxidation products. The amine undergoes radical formation, leading to azo-coupling (forming diazo dimers) or oxidation to quinone imines and eventually polymeric species. These conjugated systems absorb strongly in the visible region, causing the brown/black appearance even at low impurity levels (<1%).
Q2: Does the brown color mean the compound is useless? A: Not necessarily. Aromatic amines are "color-sensitive"—a very small amount of oxidation product (ppm level) can cause significant discoloration without drastically affecting the bulk purity (e.g., the compound might still be >98% pure by NMR).
-
Action: Run a Thin Layer Chromatography (TLC) plate. If the main spot is fluorescent (blue/cyan under UV) and the brown color remains at the baseline or moves as a faint separate spot, the bulk material is likely intact.
-
Warning for Fluorescence Studies: If you are using E6A2N as a solvatochromic probe, even trace oxidation products can act as fluorescence quenchers via electron transfer. Purification is mandatory for photophysical applications.
Q3: How do I remove the brown color? A: Recrystallization is the most effective method. Since the oxidized polymeric impurities are often more polar (due to quinone/hydroxyl groups) or significantly less soluble than the ester, they can be separated.
-
Recommended Solvent System: Ethanol/Water (most common) or Toluene/Hexane. (See Protocol A below).
Q4: How should I store it to prevent this from happening again? A: You must block the three vectors of oxidation: Oxygen, Light, and Heat .
-
Standard: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials (to block UV) sealed with Parafilm or electrical tape.
Technical Deep Dive: The Oxidation Pathway
The following diagram illustrates the cascade of events leading to the discoloration. The electron-donating amino group activates the naphthalene ring, facilitating Single Electron Transfer (SET) to oxygen.
Figure 1: Mechanistic pathway of aromatic amine oxidation leading to discoloration.
Remediation Protocol: Recrystallization
If your compound has degraded, use this self-validating protocol to restore purity.
Protocol A: Recrystallization (Ethanol/Water System) Best for: Removing polar oxidized polymers and restoring fluorescence grade purity.
| Step | Action | Technical Rationale |
| 1 | Dissolve crude solid in minimal boiling Ethanol (95% or abs.) . | The ester is highly soluble in hot ethanol; oxidized polymers often are not. |
| 2 | Hot Filtration: If dark particles remain undissolved, filter the hot solution through a glass frit or cotton plug. | Physically removes insoluble "tar" or polymerized oxidation products. |
| 3 | Add warm Water dropwise to the hot filtrate until a faint turbidity (cloudiness) persists. | Increases the polarity of the solvent, reducing the solubility of the hydrophobic ester. |
| 4 | Add a few drops of Ethanol to clear the solution, then let it cool slowly to Room Temp, then 4°C. | Slow cooling promotes the growth of pure crystal lattices, excluding impurities. |
| 5 | Filter crystals and wash with cold 50% EtOH/Water . | Washes away surface mother liquor containing soluble oxidized impurities (quinones). |
| 6 | Vacuum Dry in the dark (desiccator). | Removes solvent traces which can catalyze further degradation. |
Alternative Solvent: If the compound is too soluble in Ethanol, use Toluene (dissolve hot) and precipitate with Hexane/Petroleum Ether .
Prevention: Storage Standard Operating Procedure (SOP)
To maintain stability for >12 months, adhere to these storage tiers.
| Parameter | Requirement | Reason |
| Temperature | -20°C (Freezer) | Slows down the kinetics of auto-oxidation significantly. |
| Atmosphere | Inert Gas (Argon/N₂) | Displaces oxygen. Tip: Flush the vial with Ar gas before capping.[1] |
| Light | Amber Vial / Foil Wrap | Prevents photo-oxidation (radical initiation). |
| State | Solid (Dry) | Never store as a solution for long periods. Solutions degrade 100x faster. |
References
-
National Toxicology Program (NTP). Chemical Properties and Stability of Naphthylamines. National Institutes of Health.[2] Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Comprehensive guide on purification thermodynamics. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Method 96: N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine. (Details on oxidation instability of naphthylamines on filters). Available at: [Link]
Sources
Technical Support Center: Minimizing Hydrolysis of Ethyl Esters in Aqueous Workups
Status: Operational Topic: Ester Stability & Workup Optimization Audience: Senior Researchers, Process Chemists Last Updated: February 5, 2026
Welcome to the Technical Support Center
You are likely here because you are observing yield loss of an ethyl ester during extraction or sensing the characteristic odor of hydrolysis byproducts (carboxylic acid/ethanol) during your workup.
Ethyl esters are moderately stable, but they are not inert. In the presence of water, their stability is a function of pH , temperature , and time . This guide provides the mechanistic insight and validated protocols to arrest hydrolysis and maximize recovery.
Module 1: The Mechanistic Basis (FAQ)
Q1: Why is my ethyl ester degrading in water?
A: Hydrolysis is catalyzed by both acids and bases.[1] In aqueous workups, you are fighting two distinct mechanisms:
-
Acid-Catalyzed Hydrolysis (Reversible):
-
Mechanism: Protonation of the carbonyl oxygen makes the carbon highly electrophilic.[2][3] Water attacks, eventually expelling ethanol.
-
The Trap: This reaction is an equilibrium (
). If you use a large excess of water (the workup solvent) and fail to neutralize the acid catalyst, Le Chatelier’s principle drives the reaction toward the carboxylic acid.
-
-
Base-Catalyzed Saponification (Irreversible):
-
Mechanism: Hydroxide (
) directly attacks the carbonyl. The leaving group is the ethoxide ion ( ), which immediately deprotonates the resulting acid to form a carboxylate salt. -
The Trap: Because the final deprotonation is irreversible, this reaction goes to completion. Even weak bases can drive this if contact time is prolonged.
-
Q2: What is the "Safe Zone" for pH?
A: For most ethyl esters, the stability window is pH 5.0 – 7.5 .
-
pH < 4.5: Significant risk of acid hydrolysis, especially if the ester is electron-deficient.
-
pH > 9.0: High risk of saponification.
-
pH 7.0 (Neutral): Ideal, but difficult to maintain without buffering because the hydrolysis product (carboxylic acid) can lower the pH, creating an autocatalytic cycle.
Visualizing the Threat Landscape
The following diagram illustrates the relationship between environmental factors and hydrolysis kinetics.
Figure 1: Factors accelerating ethyl ester hydrolysis.[4][5] Note that temperature and contact time act as multipliers for the pH-driven catalytic rates.
Module 2: Protocol Optimization (Troubleshooting)
Q3: How do I quench an acidic reaction without triggering heat-induced hydrolysis?
A: The "Cold-Buffer" Protocol. Neutralization is exothermic.[6] If you dump a hot acidic reaction mixture into base, the local heat spike combined with high pH will instantly saponify your ester.
Protocol 1: The Cold-Buffer Quench
-
Cool Down: Cool the reaction mixture to 0°C in an ice bath.
-
Prepare Buffer: Prepare a saturated solution of Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.0) and cool it to 0–4°C . -
Slow Addition: Add the cold buffer slowly with vigorous stirring.
-
Self-Validation Check: Monitor the internal temperature. Do not allow it to rise above 10°C.
-
-
pH Check: Spot an aliquot onto pH paper. Aim for pH 6–7.
-
Caution: If using bicarbonate, ensure gas evolution (
) has ceased before capping any separating funnel.
-
Q4: My layers aren't separating (Emulsion). Why is this dangerous?
A: Emulsions increase the interfacial surface area between the organic ester and the aqueous catalyst. This maximizes the hydrolysis rate.
Troubleshooting Table: Breaking Emulsions
| Method | Mechanism | Procedure |
| Brine Wash | Increases ionic strength of aqueous layer ("Salting Out"). | Add saturated NaCl solution. The density difference increases, forcing separation. |
| Filtration | Removes particulate matter stabilizing the interface. | Filter the biphasic mixture through a Celite pad (if product is stable). |
| Co-Solvent | Changes surface tension. | Add a small amount of methanol or more extraction solvent (e.g., DCM or EtOAc). |
| Centrifugation | Physical force. | Transfer to centrifuge tubes and spin at 2000g for 2 mins. |
Q5: Which drying agent should I use?
A: Water removal is the final step to stop hydrolysis.
-
Magnesium Sulfate (
): Fast, high capacity, slightly acidic. Good for most esters. -
Sodium Sulfate (
): Neutral, slower, lower capacity. Best for highly acid-sensitive esters. -
Calcium Chloride (
): Avoid. It can form complexes with esters and alcohols.
Module 3: Validated Workflows
Workflow: The "Safe Ester" Extraction
Use this decision tree to navigate the workup of a sensitive ethyl ester.
Figure 2: Decision tree for isolating acid-sensitive ethyl esters. Note the loop at the pH check stage to ensure neutrality before extraction.
Module 4: Emergency Recovery
Q6: I smell vinegar (Acetic Acid). Is my batch ruined?
A: Not necessarily. If you detect hydrolysis products (carboxylic acid), you can separate them from the remaining ester.[7][8][9]
Recovery Protocol:
-
Do NOT Distill yet: Distillation will co-distill the ethanol and drive the equilibrium further toward hydrolysis if any acid catalyst remains.
-
Base Wash:
-
Dissolve the mixture in an organic solvent (EtOAc or Ether).[10]
-
Wash with cold 10%
. The carboxylic acid will deprotonate and move to the aqueous layer ( ). -
The ester remains in the organic layer.
-
-
Check Aqueous Layer: Acidify a small sample of the aqueous wash with HCl. If it precipitates, that is your hydrolyzed acid (which can be re-esterified later).
-
Dry and Concentrate: Dry the organic layer immediately and concentrate.
References
-
BenchChem. (2025).[10] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from
-
Clark, J. (2020). The Hydrolysis of Esters. ChemGuide. Retrieved from
-
Frontier, A. (2026).[6] How To Run A Reaction: The Quench. University of Rochester, Not Voodoo.[6] Retrieved from
-
USDA Agricultural Research Service. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. Retrieved from
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scienceready.com.au [scienceready.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Section 1: Conceptual Overview & Mechanistic Considerations
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
Purification of amino-naphthoates by column chromatography
Technical Support Center: Purification of Amino-Naphthoates
Case ID: AN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Overview: The Amino-Naphthoate Challenge
Welcome to the technical support hub for aromatic amine purification. Amino-naphthoates present a classic "push-pull" separation challenge. The naphthoate ester core is lipophilic and aromatic, while the amino group is basic and capable of hydrogen bonding.
The Failure Mode: On standard silica gel (
This guide provides the standard operating procedures (SOPs) to neutralize these interactions and achieve baseline resolution.
Module 1: Method Development Workflow
Before packing your column, you must validate your solvent system on Thin Layer Chromatography (TLC). Do not scale up until the TLC spot is symmetrical.
Visualizing the Decision Logic
Figure 1: Decision tree for selecting the appropriate stationary phase and mobile phase modifier based on TLC behavior.
Module 2: The "TEA-Block" Protocol (Standard Fix)
The most robust method for purifying amino-naphthoates on standard silica is Protocol B . This involves using Triethylamine (TEA) to competitively bind silanol sites.
The Mechanism of Action
Silica gel is acidic.[1] Without TEA, your amino-naphthoate (
Step-by-Step Methodology
Reagents Required:
1. TLC Optimization
-
Prepare your eluent (e.g., 20% EtOAc in Hexanes).
-
Add 1% v/v TEA to the TLC chamber solvent.
-
Observation: The spot should tighten from a streak into a circle. The Rf value will likely increase (move higher) compared to the non-TEA run.
2. Column Pre-Treatment (The "Slurry Pack" Method)
-
Do not just add TEA to the running solvent. You must pre-equilibrate the silica.[5]
-
Slurry Preparation: Mix your calculated amount of silica gel with the starting mobile phase (e.g., 100% Hexane + 1% TEA ).
-
Packing: Pour the slurry into the column. Flush with 2–3 column volumes (CV) of the starting solvent containing 1% TEA.
-
Why? This ensures the entire length of the silica bed is deactivated before your compound touches it.
3. Running the Column
-
Load: Dissolve crude amino-naphthoate in a minimum volume of DCM or Toluene (avoid acidic solvents like chloroform if possible, or neutralize them).
-
Elute: Run your gradient (e.g., 0%
30% EtOAc in Hexanes). -
Crucial Note: You must maintain 1% TEA in both solvent bottles (A and B) throughout the run to prevent TEA stripping.
4. Post-Run Workup
-
TEA has a high boiling point (89°C) and smells.
-
Removal: Rotovap fractions. If TEA remains, redissolve product in DCM and wash with saturated
(if product is acid-stable) or simply azeotrope with heptane 3x on the rotovap.
Module 3: Comparative Solvent Systems
Select the system based on the polarity of your specific naphthoate derivative.
| System | Composition | Modifier | Target Compound Type |
| Standard | Hexane / EtOAc | 1% TEA | Lipophilic amino-naphthoates (e.g., methyl esters). |
| Polar | DCM / MeOH | 1% | Highly polar amino-naphthoates or free acids. |
| Alternative | Toluene / Acetone | 1% TEA | Useful if co-eluting impurities overlap in Hex/EtOAc. |
| Inert | Hexane / EtOAc | None | Only for Amine-Functionalized Silica (KP-NH). |
Module 4: Troubleshooting & FAQs
Q1: My compound is decomposing on the column. The fractions are turning dark.
-
Cause: Amino-naphthoates are electron-rich and prone to oxidation. Silica gel can catalyze oxidation due to its high surface area and trapped oxygen.
-
Fix:
-
Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less acidic and less oxidizing.
-
Use degassed solvents.
-
Wrap the column in foil to exclude light (naphthoates are often photosensitive).
-
Q2: I added TEA, but I'm still seeing streaking.
-
Cause: Incomplete deactivation of silica or the compound is too basic (e.g., secondary amines).
-
Fix: Increase TEA to 2-3% . Alternatively, switch to Ammonia in Methanol (7N
in MeOH) as your modifier. Use 1% of this solution in your DCM/DCM-MeOH mobile phase.
Q3: Can I use "Amine-Functionalized Silica" (NH-Silica) instead?
-
Answer: Yes, this is the superior (albeit more expensive) solution.
-
Benefit: The silica surface is chemically bonded with propyl-amine groups.[6] It is basic by nature.
-
Protocol: Run standard Hexane/EtOAc gradients without adding TEA. The column does the work for you. This eliminates the need to remove smelly TEA from your final product.
Q4: My product co-elutes with the starting material (Naphthoic acid or Nitro-naphthoate).
-
Logic:
-
Nitro-naphthoate (Precursor): Much less polar. Should elute first.
-
Naphthoic Acid (Hydrolysis byproduct): Acidic.[5]
-
-
Fix: If using TEA, the acidic impurity (Naphthoic acid) will form a triethylammonium salt and stick to the baseline (Rf
0). Your amino-ester will elute.[6] This effectively filters out the acid impurity.[1]
Module 5: Advanced Visualization (Interaction Mechanism)
Understanding the molecular interaction allows you to predict when the separation will fail.
Figure 2: Mechanistic comparison of amine behavior on silica with and without Triethylamine modifier.
References
-
Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[5] Retrieved from [Link]
-
Sorbent Technologies. (2022). Amino Silica Gel: Mechanisms and Applications.[6] Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[2] Journal of Organic Chemistry, 43(14), 2923–2925.[2] (Seminal paper on Flash Chromatography parameters).
Sources
Technical Support Center: Polymerization of Amino-naphthalene Derivatives
Welcome to the technical support center for the synthesis and application of poly(amino-naphthalene)s. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymerizing amino-naphthalene derivatives. The unique electronic and structural properties of these monomers present distinct challenges compared to simpler aromatic amines like aniline. This resource provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles to ensure the success of your experiments.
Part A: Troubleshooting Guide
This section addresses the most common issues encountered during the oxidative polymerization of amino-naphthalene derivatives. Each problem is analyzed from a mechanistic standpoint to provide not just a solution, but a foundational understanding of the reaction dynamics.
Issue 1: Rapid Precipitation & Uncontrolled Polymerization
Question: I've initiated the polymerization, and a solid mass crashed out of the solution almost immediately. The resulting material is a brittle, insoluble powder. What went wrong?
Probable Causes:
-
Excessively Fast Reaction Rate: The oxidative polymerization of amino-naphthalenes can be highly exothermic. A high concentration of a strong oxidant, elevated temperatures, or a high monomer concentration can lead to an explosive reaction rate. This causes the rapid formation of high molecular weight, cross-linked, or aggregated polymer chains that are insoluble in the reaction medium.
-
Incorrect Oxidant-to-Monomer Ratio: An overly high oxidant-to-monomer ratio can lead to over-oxidation of the polymer backbone.[1] This introduces quinone-imine structures and other defects that promote cross-linking and reduce solubility. For bifunctional monomers, an oxidant/monomer ratio above 1.5 can paradoxically increase the induction period and decrease the reaction rate, suggesting complex side reactions.[1]
-
Poor Heat Dissipation: Inadequate stirring or using a reaction vessel that does not allow for efficient heat transfer can create localized "hot spots" where the polymerization proceeds uncontrollably.
Recommended Solutions:
-
Reduce Reaction Temperature: Begin the reaction at a low temperature (e.g., 0-5 °C) using an ice bath to manage the initial exotherm. Maintaining a low and stable temperature is critical for controlled chain growth.
-
Optimize Reagent Addition: Instead of adding the oxidant all at once, add it dropwise over an extended period (e.g., 1-2 hours) to the cooled monomer solution. This maintains a low instantaneous concentration of the oxidant, allowing for more linear chain propagation.
-
Adjust Reactant Concentrations: Lower the initial concentration of both the monomer and the oxidant. While this may slightly decrease the overall yield, it significantly improves control over the polymerization process.
-
Select a Milder Oxidant: While ammonium persulfate (APS) is common, consider using a milder oxidant like iron(III) chloride (FeCl₃) or iodine (I₂), which can offer a more controlled reaction profile.
Issue 2: Low or No Polymer Yield
Question: After the specified reaction time and workup, I recovered very little or no polymer. What are the likely reasons for this failure?
Probable Causes:
-
Impure Monomer: Amino-naphthalene monomers are susceptible to air oxidation, appearing as reddish or brown crystals instead of colorless or light yellow.[2] Oxidized impurities can act as chain terminators or inhibitors, preventing polymer formation.
-
Incorrect pH: The pH of the reaction medium is critical. In highly acidic conditions (pH < 1), the amino groups are fully protonated, rendering them inactive towards oxidation and polymerization. In neutral or alkaline conditions, the polymerization may not initiate effectively or may lead to undesirable side products.
-
Insufficient Oxidant: The stoichiometric ratio of oxidant to monomer is crucial. For a typical oxidative polymerization, a molar ratio of oxidant-to-monomer between 1.0 and 1.25 is often required for optimal yield.[1]
-
Low Monomer Reactivity: The position of the amino group affects reactivity. 1-aminonaphthalene is generally more reactive than 2-aminonaphthalene due to the electronic properties of the naphthalene ring system. Polymerization of less reactive monomers may require harsher conditions, which must be balanced against the risk of side reactions.
Recommended Solutions:
-
Monomer Purification: Always purify the amino-naphthalene monomer before use. Recrystallization from a suitable solvent (e.g., aqueous ethanol) or sublimation can effectively remove oxidized impurities. The purified monomer should be stored under an inert atmosphere (N₂ or Ar).
-
pH Control: Conduct the polymerization in an acidic medium, typically 1 M HCl or H₂SO₄. This provides the necessary protons for the catalytic cycle of oxidative polymerization while ensuring the amino groups are sufficiently active.
-
Verify Oxidant Stoichiometry: Carefully calculate and weigh the required amount of oxidant. It is often beneficial to perform a small-scale optimization series, varying the oxidant-to-monomer ratio (e.g., from 1.0 to 1.5) to find the optimal condition for your specific system.
-
Increase Reaction Time/Temperature: If the reaction fails to initiate at low temperatures, consider allowing the reaction mixture to slowly warm to room temperature. For less reactive monomers, extending the reaction time to 24 hours or more may be necessary.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common polymerization problems.
Caption: A decision tree for troubleshooting common polymerization issues.
Issue 3: Poor Solubility of the Final Polymer
Question: I managed to synthesize the polymer, but it is only sparingly soluble in common organic solvents, making characterization and processing difficult. How can I improve its solubility?
Probable Causes:
-
Rigid Polymer Backbone: Poly(amino-naphthalene)s possess a rigid, planar backbone due to the fused aromatic rings. This leads to strong intermolecular π-π stacking, which significantly reduces the entropy of dissolution and makes the polymer difficult to solvate.[3]
-
High Molecular Weight/Cross-linking: As discussed in Issue 1, uncontrolled reaction conditions can lead to excessively high molecular weight chains or cross-linking, both of which drastically reduce solubility.
-
Hydrogen Bonding: The secondary amine groups (-NH-) in the polymer backbone can participate in intermolecular hydrogen bonding, further increasing the cohesive energy of the solid and hindering dissolution.
Recommended Solutions:
-
Solvent Selection: Standard solvents like THF or chloroform are often insufficient. Employ more aggressive, polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). Gentle heating and extended stirring (several hours) may be required to facilitate dissolution.
-
Structural Modification: The most effective strategy is to modify the polymer structure to disrupt intermolecular packing.
-
Copolymerization: Polymerize the amino-naphthalene monomer with another monomer that contains bulky side groups (e.g., N-alkylanilines). This introduces disorder along the polymer chain, preventing efficient packing.
-
Use of Substituted Monomers: Start with an amino-naphthalene derivative that already contains a solubilizing group (e.g., a long alkyl chain or a sulfonic acid group).
-
-
Control Molecular Weight: By carefully controlling the reaction conditions (temperature, monomer concentration, reaction time), you can target a lower molecular weight range, which generally exhibits better solubility.
Part B: Frequently Asked Questions (FAQs)
Q1: How do I choose the right oxidant for my polymerization?
The choice of oxidant is critical as it influences reaction rate, polymer structure, and yield. The ideal oxidant should have a redox potential sufficient to oxidize the monomer without causing degradation of the polymer backbone.
| Oxidant | Formula | Typical Solvent | Key Characteristics |
| Ammonium Persulfate | (NH₄)₂S₂O₈ | 1 M HCl / H₂O | Strong oxidant, widely used, can lead to rapid polymerization.[1] |
| Iron(III) Chloride | FeCl₃ | H₂O or CH₃NO₂ | Milder oxidant, often provides better reaction control. |
| Iodine | I₂ | Ethanol / THF | Very mild oxidant, suitable for more reactive monomers, may result in lower molecular weights. |
| Hydrogen Peroxide | H₂O₂ | H₂O (with catalyst) | "Green" oxidant, often requires a catalyst like horseradish peroxidase (HRP) for enzymatic polymerization. |
Q2: What is the expected mechanism for the oxidative polymerization of 1-aminonaphthalene?
The polymerization is believed to proceed via an oxidative coupling mechanism, analogous to that of aniline. The key steps are:
-
Initiation: The oxidant abstracts an electron from the aminonaphthalene monomer to form a radical cation.
-
Propagation: The radical cation couples with a neutral monomer or another radical cation, primarily at the C4 (para) position relative to the amino group. This is followed by deprotonation to re-aromatize the ring.
-
Chain Growth: The resulting dimer is then oxidized and couples with another monomer or oligomer, leading to chain growth. The process repeats to form the final polymer. Theoretical studies on similar systems suggest a preference for specific coupling modes (e.g., N-C coupling).[4]
Simplified Polymerization Mechanism
Caption: A simplified schematic of the oxidative polymerization process.
Q3: Which analytical techniques are essential for characterizing my poly(amino-naphthalene)?
A combination of techniques is necessary to fully characterize the synthesized polymer:
-
FTIR Spectroscopy: To confirm the formation of the polymer. Look for the disappearance of monomer-specific peaks and the appearance of new bands corresponding to the polymer backbone, such as C-N stretching and quinoid/benzenoid ring vibrations.[5]
-
UV-Vis Spectroscopy: To study the electronic properties. The absorption spectrum will show characteristic peaks related to π-π* transitions in the conjugated backbone, providing insight into the extent of conjugation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the soluble fraction of your polymer. This is crucial for understanding how reaction conditions affect chain length.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties and redox behavior of the polymer, which is important for applications in sensors, electronics, and energy storage.
-
Nuclear Magnetic Resonance (¹H NMR): Can be challenging due to peak broadening in polymers, but in some cases, it can provide structural information, especially for low molecular weight, soluble samples.[5]
Q4: What safety precautions should I take when working with amino-naphthalene derivatives?
Safety is paramount. Both 1-naphthylamine and 2-naphthylamine are classified as carcinogens and are toxic.[2][6][7]
-
Engineering Controls: Always handle these chemicals in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
-
Toxicity Awareness: Be aware of the risks of ingestion, inhalation, and skin absorption.[7]
Experimental Protocol: Controlled Oxidative Polymerization of 1-Aminonaphthalene
This protocol provides a baseline method for synthesizing poly(1-aminonaphthalene) with an emphasis on controlling the reaction to achieve a soluble, processable polymer.
1. Reagent Preparation:
-
Monomer Purification: Recrystallize 1-aminonaphthalene (e.g., 1.43 g, 10 mmol) from an ethanol/water mixture until colorless or pale-yellow needles are obtained. Dry thoroughly under vacuum.[6]
-
Acidic Medium: Prepare 100 mL of a 1.0 M Hydrochloric Acid (HCl) solution.
-
Oxidant Solution: Prepare a solution of ammonium persulfate (APS) (e.g., 2.51 g, 11 mmol, 1.1 equivalents) in 40 mL of 1.0 M HCl.
2. Polymerization Setup:
-
Dissolve the purified 1-aminonaphthalene in 60 mL of the 1.0 M HCl solution in a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Cool the flask to 0-5 °C using an ice/salt bath.
3. Reaction Execution:
-
While maintaining vigorous stirring and a nitrogen atmosphere, add the APS solution dropwise from the dropping funnel to the monomer solution over a period of 90 minutes.
-
Observation: The solution color should gradually change from colorless to light purple, then to a deep green or black, indicating polymerization.
-
After the addition is complete, allow the reaction to continue stirring at 0-5 °C for an additional 24 hours.
4. Polymer Isolation and Purification:
-
Pour the reaction mixture into 500 mL of methanol. A dark precipitate should form.
-
Allow the precipitate to settle, then collect it by vacuum filtration.
-
Wash the collected solid extensively with deionized water until the filtrate is colorless and the pH is neutral.
-
Subsequently, wash the solid with methanol to remove any remaining oligomers or unreacted monomer.
-
Dry the final polymer product in a vacuum oven at 60 °C for 48 hours.
References
-
Synthesis and Thermo-Responsive Performance of Chitosan-Based UCST-Type Superplasticizers for Cement Composites. MDPI. Available from: [Link]
-
1-Naphthylamine | C10H9N. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. National Center for Biotechnology Information. Available from: [Link]
-
Organic Phosphorescence from Functional Polymer Matrices. American Chemical Society Publications. Available from: [Link]
-
2-Naphthylamine | C10H9N. PubChem, National Center for Biotechnology Information. Available from: [Link]
- ORGANOSILICON POLYUREA COMPOSITIONS AND METHOD FOR PREPARING THE SAME.Google Patents.
-
Structural Characterization and Emulsifying Properties of Highly Soluble Macadamia–Soybean Protein Composites Fabricated by Alkaline-Thermal Treatment. MDPI. Available from: [Link]
-
Metal–Organic Frameworks for Precision Phototherapy of Breast Cancer. MDPI. Available from: [Link]
-
Polycyclic aromatic hydrocarbon. Wikipedia. Available from: [Link]
-
1-Naphthylamine. Wikipedia. Available from: [Link]
-
Chemical oxidative polymerization of aminodiphenylamines. PubMed, National Center for Biotechnology Information. Available from: [Link]
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- 1. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. Chemical oxidative polymerization of aminodiphenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Thermo-Responsive Performance of Chitosan-Based UCST-Type Superplasticizers for Cement Composites [mdpi.com]
- 6. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Solvents for Reactions of Ethyl 6-amino-2-naphthoate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals exploring alternative and greener solvents for reactions involving Ethyl 6-amino-2-naphthoate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to common challenges encountered in the laboratory. Our focus is on transitioning from conventional, often hazardous, solvents to more sustainable alternatives without compromising reaction efficiency or product purity.
I. Frequently Asked Questions (FAQs) on Solvent Selection
Q1: My standard protocol for N-acylation of Ethyl 6-amino-2-naphthoate uses Dichloromethane (DCM) and pyridine. What are some greener alternatives I can start with?
A1: Moving away from halogenated solvents like DCM is a significant step towards greener chemistry. For N-acylation, the polarity of the solvent is key to solubilizing the starting material and activating the acylating agent. Here are some recommended starting points:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that is an excellent substitute for both DCM and THF. It has a higher boiling point than DCM, which can be advantageous for reactions requiring heating. Its lower miscibility with water can simplify aqueous workups.
-
Cyclopentyl methyl ether (CPME): Another greener ether with a good safety profile. It is hydrophobic, which can aid in product isolation and reduce water content in the reaction mixture.
-
Ethyl Acetate (EtOAc): A widely used and relatively benign solvent. It is suitable for many acylation reactions, particularly when the acylating agent is highly reactive (e.g., an acid chloride).
When making a substitution, it's crucial to consider the solubility of all reactants. A preliminary solubility test with a small amount of Ethyl 6-amino-2-naphthoate in the chosen solvent is highly recommended.
Q2: I am considering a transition to polar aprotic solvents like DMSO or N-Butylpyrrolidinone (NBP) for a nucleophilic aromatic substitution (SNAr) reaction with a bromo-precursor to Ethyl 6-amino-2-naphthoate. What are the key differences and potential challenges?
A2: Both DMSO and NBP are excellent choices for SNAr reactions as they can effectively solvate cations and leave the nucleophile more reactive. However, there are important distinctions:
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile polar aprotic solvent. It readily dissolves a wide range of organic compounds, including Ethyl 6-amino-2-naphthoate and its derivatives[1]. The primary challenge with DMSO is its high boiling point (189 °C), which can make its removal during workup difficult[2].
-
N-Butylpyrrolidinone (NBP): A safer, non-reprotoxic alternative to N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF)[3]. It shares many of the desirable properties of traditional polar aprotic solvents and has been successfully used in various syntheses, including cross-coupling reactions[3]. Its viscosity is higher than DMSO, which might affect mixing and mass transfer in some reactor setups.
Troubleshooting Tip: When using DMSO, removal can be facilitated by extensive washing with brine during liquid-liquid extraction or by precipitating the product by adding a large volume of water, if the product is insoluble[2].
II. Troubleshooting Guide for Alternative Solvents
This section addresses specific problems you might encounter when adapting your reactions to greener solvents.
Scenario 1: Poor Solubility of Ethyl 6-amino-2-naphthoate
Problem: My Ethyl 6-amino-2-naphthoate is not dissolving well in my chosen green solvent, leading to a heterogeneous reaction mixture and poor conversion.
Causality and Solution Workflow:
The solubility of a compound is dictated by the principle of "like dissolves like." Ethyl 6-amino-2-naphthoate has both a polar amino group and a larger, less polar naphthyl ester core.
.dot
Caption: Troubleshooting workflow for poor substrate solubility.
Detailed Steps:
-
Re-evaluate Solvent Choice: If you started with a less polar solvent like ethyl acetate, consider moving to a more polar option. A table of solvent properties can be a useful guide.
-
Employ a Co-solvent: A mixture of solvents can often achieve the desired solubility. For example, a small amount of a polar protic solvent like ethanol in 2-MeTHF can improve the solubility of the amino group through hydrogen bonding, without significantly altering the overall reaction environment.
-
Investigate Novel Solvent Systems:
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a low melting point[4]. They are highly tunable and can be designed to dissolve a wide range of solutes[5]. For reactions involving amines, DESs composed of choline chloride and a hydrogen bond donor like urea or glycerol are good starting points[5].
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst[6]. Their properties can be tuned by changing the cation and anion. For aromatic compounds, imidazolium-based ILs are often effective[7].
-
Scenario 2: Unexpected Side Reactions
Problem: I'm observing unexpected byproducts when running my reaction in an alternative solvent. For example, in γ-valerolactone (GVL), I see evidence of the amine reacting with the solvent.
Causality and Solution Workflow:
Some "greener" solvents are not inert and can participate in the reaction, especially under certain conditions.
.dot
Caption: Troubleshooting workflow for unexpected side reactions.
Detailed Steps:
-
Understand Solvent Reactivity:
-
γ-Valerolactone (GVL): As a lactone (a cyclic ester), GVL can undergo ring-opening reactions with nucleophiles, including amines, to form amides[8]. This is more likely at elevated temperatures. If you observe a new amide byproduct, this is a likely cause.
-
DMSO: While generally stable, DMSO can act as an oxidant in some reactions, particularly at high temperatures or in the presence of certain reagents.
-
-
Modify Reaction Conditions: Lowering the reaction temperature can often mitigate side reactions involving the solvent.
-
Switch to a More Inert Solvent: If temperature modification is not effective or feasible, switching to a more chemically inert green solvent like 2-MeTHF, CPME, or NBP is the best course of action.
-
Protecting Group Strategy: In cases where the amino group's nucleophilicity is problematic, consider a temporary protecting group, such as a Boc or Cbz group.
Scenario 3: Difficult Product Isolation and Workup
Problem: My product is difficult to isolate from the high-boiling-point green solvent (e.g., DMSO, NBP, DESs).
Causality and Solution Workflow:
High-boiling-point solvents cannot be easily removed by rotary evaporation. The workup procedure must be designed to separate the product from the solvent based on differential solubility.
.dot
Caption: Troubleshooting workflow for product isolation.
Detailed Steps:
-
Liquid-Liquid Extraction: For water-miscible solvents like DMSO, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, MTBE) and wash repeatedly with water or brine to remove the DMSO into the aqueous layer[2]. Be aware that some product may be lost if it has partial water solubility.
-
Anti-solvent Precipitation/Crystallization: If your product is a solid and has low solubility in a particular solvent (the "anti-solvent"), you can add this anti-solvent to the reaction mixture to precipitate the product. Water is a common anti-solvent for non-polar products in polar solvents. Heptane or other alkanes can be used for more polar products.
-
Direct Chromatographic Purification: In some cases, the reaction mixture can be directly loaded onto a silica gel column. The highly polar solvent (e.g., DMSO) will often be flushed out with the initial, highly polar mobile phase, allowing for the separation of less polar products.
III. Experimental Protocols
Protocol 1: General Procedure for N-Acylation in 2-MeTHF
-
To a solution of Ethyl 6-amino-2-naphthoate (1.0 eq) in 2-MeTHF (5-10 mL per mmol of substrate) at 0 °C, add a suitable base (e.g., triethylamine, 1.2 eq).
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography as needed.
Protocol 2: Screening Protocol for Buchwald-Hartwig Amination with a Bromo-Naphthoate Precursor
This protocol is for a reaction between Ethyl 6-bromo-2-naphthoate and a primary amine.
-
In parallel reaction vials, add Ethyl 6-bromo-2-naphthoate (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
To each vial, add a different green solvent to be screened (e.g., 2-MeTHF, CPME, NBP, or a DES).
-
Seal the vials, and heat the reactions to the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions at regular intervals by LC-MS to determine the conversion and identify any major byproducts.
-
After a set time (e.g., 24 hours), cool the reactions, and analyze the crude mixtures to compare the performance of each solvent.
IV. Comparative Data
| Solvent | Class | Boiling Point (°C) | Key Advantages | Potential Challenges |
| 2-MeTHF | Greener Ether | 80 | Bio-derived, good replacement for THF/DCM, easy workup. | Peroxide formation upon storage. |
| CPME | Greener Ether | 106 | Stable to acids/bases, low peroxide formation, hydrophobic. | Higher boiling point than THF/DCM. |
| DMSO | Polar Aprotic | 189 | Excellent dissolving power for a wide range of substrates. | Difficult to remove, potential for side reactions at high temp.[2] |
| NBP | Polar Aprotic | 275-278 | Safer alternative to NMP/DMF, high thermal stability. | High boiling point, higher viscosity.[3] |
| GVL | Bio-derived Lactone | 207 | Bio-derived, biodegradable, polar. | Can react with nucleophiles (e.g., amines).[8] |
| DESs | Novel Solvent | Variable (low volatility) | Highly tunable, non-flammable, often biodegradable.[5] | Can be viscous, product isolation requires specific strategies. |
| Ionic Liquids | Novel Solvent | Variable (low volatility) | Tunable properties, can act as catalyst and solvent.[6] | Cost, potential for contamination of product. |
V. References
-
Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate dimethyl sulfoxide monosolvate. (n.d.). National Center for Biotechnology Information. PubChem Compound Database.
-
Using DMSO as solvent, how to remove the reaction effectively. (2024, February 7). Hubei XinRunde Chemical Co., Ltd.
-
Catalytic Conversion of Ethyl Levulinate to γ-Valerolactone Under Mild Conditions over Zr-Beta Acidic Zeolite Prepared by Hydrothermal Method. (2024, December 15). MDPI.
-
Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. (2022, January 5). ResearchGate.
-
N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (n.d.). Royal Society of Chemistry.
-
A Review on the Use of Deep Eutectic Solvents in Protection Reactions. (n.d.). MDPI.
-
Design and Characterization of Naphthalene Ionic Liquids. (n.d.). National Center for Biotechnology Information.
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. (n.d.). MDPI.
-
The green solvent: a critical perspective. (n.d.). National Center for Biotechnology Information.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
-
Can someone explain what the DMSO does in this Sn2 rxn. (2024, April 8). Reddit.
-
Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO 2 Catalyst. (n.d.). MDPI.
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (n.d.). Royal Society of Chemistry.
-
Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. (n.d.). National Center for Biotechnology Information.
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
-
Comparative Study of Solvents for the Extraction of Aromatics from Naphtha. (2010, August 25). ResearchGate.
-
Green solvents for sustainable organic synthesis: state of the art. (n.d.). Royal Society of Chemistry.
-
Method for making aminophenols and their amide derivatives. (n.d.). Google Patents.
-
Unusual Rearrangement of a 1,8-Naphthalene Derivative. (2015, April 3). National Center for Biotechnology Information.
-
Ring-Opening of γ-Valerolactone with Amino Compounds. (2011, August 6). ResearchGate.
-
Recent Advance on Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. (n.d.). ResearchGate.
-
Which reaction would be faster, the one with DMSO as the solvent... (n.d.). Pearson.
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 26). ACS Publications.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). University of Southampton.
-
R. A. Sheldon, “Green Solvents for Sustainable Organic Synthesis State of the Art,” Green Chemistry, Vol. 7, No. 5, 2005, pp. 267-278. (n.d.). Scientific Research Publishing.
-
Amino acid based natural deep eutectic solvents: An efficient catalyst and solvent for N-acetyl-d-glucosamine conversion into organonitrogen chemicals. (n.d.). ResearchGate.
-
Design and Synthesis of Naphthol Derivative. (2013, June 17). Asian Journal of Chemistry.
-
Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. (2022, November 5). MDPI.
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). Royal Society of Chemistry.
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (n.d.). Royal Society of Chemistry.
-
STUDIES IN 2-NAPHTHOL DERIVATIVES. (n.d.). University of Glasgow.
-
Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. (n.d.). MDPI.
-
Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
-
Ionic liquids. (n.d.). Solvionic.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Profiling of Ethyl 6-amino-2-naphthoate
Executive Summary & Application
Ethyl 6-amino-2-naphthoate (E6A2N) is a critical bifunctional naphthalene derivative, widely utilized as a solvatochromic fluorescent probe and a pharmaceutical intermediate. Its structural integrity hinges on the coexistence of an electron-donating amine (-NH₂) and an electron-withdrawing ethyl ester (-COOEt) on the naphthalene core.
This guide provides a definitive 1H NMR analysis of E6A2N, comparing it against its synthetic precursor (6-amino-2-naphthoic acid) to establish self-validating quality control protocols. It emphasizes the "Push-Pull" electronic effects that dictate the unique chemical shifts observed.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data, the following acquisition parameters are recommended. The choice of solvent is critical due to the exchangeable amino protons.
Reagents:
-
Analyte: Ethyl 6-amino-2-naphthoate (>98% purity).
-
Primary Solvent: DMSO-d₆ (99.9% D) – Recommended for sharp amino signals.
-
Alternative Solvent: CDCl₃ (99.8% D) – Used for solvatochromic comparison, though amino broadening may occur.
Instrument Parameters (400 MHz or higher):
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio for quantitative integration. |
| Relaxation Delay (D1) | 1.0 - 2.0 s | Ensures full relaxation of aromatic protons for accurate integration. |
| Spectral Width | -2 to 14 ppm | Captures exchangeable protons and potential acid impurities. |
| Scans (NS) | 16 or 32 | Sufficient for ~10 mg/0.6 mL concentration. |
| Temperature | 298 K (25°C) | Standardizes chemical shift of the -NH₂ group. |
Structural Analysis & Assignment Logic
The E6A2N spectrum is defined by the opposing electronic effects of the substituents on the 2,6-disubstituted naphthalene ring.
-
The "Pull" (Deshielding): The ester at C2 withdraws electron density, shifting H1, H3, and H4 downfield.
-
The "Push" (Shielding): The amine at C6 donates electron density, shifting H5, H7, and H8 upfield.
| Position | Type | Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note | |
| H-1 | Aromatic | 8.30 – 8.45 | Singlet (d) | ~1.5 | 1H | Most deshielded; Ortho to Ester; "Bay" region. |
| H-3 | Aromatic | 7.75 – 7.85 | Doublet (dd) | 8.8, 1.5 | 1H | Ortho to Ester; Vicinal coupling to H4. |
| H-4 | Aromatic | 7.80 – 7.90 | Doublet | 8.8 | 1H | Vicinal coupling to H3. |
| H-8 | Aromatic | 7.55 – 7.65 | Doublet | 8.8 | 1H | Meta to Amine; Vicinal coupling to H7. |
| H-7 | Aromatic | 6.95 – 7.05 | Doublet (dd) | 8.8, 2.0 | 1H | Ortho to Amine; Shielded.[1] |
| H-5 | Aromatic | 6.85 – 6.95 | Singlet (d) | ~2.0 | 1H | Ortho to Amine; Most shielded aromatic signal. |
| -NH₂ | Amine | 5.80 – 6.20 | Broad Singlet | - | 2H | Exchangeable; Solvent/Conc. dependent. |
| -CH₂- | Ethyl | 4.25 – 4.35 | Quartet | 7.1 | 2H | Characteristic Ester methylene. |
| -CH₃ | Ethyl | 1.30 – 1.40 | Triplet | 7.1 | 3H | Characteristic Ester methyl. |
Note: "d" indicates a doublet appearance, but small meta-couplings (1.5-2.0 Hz) are often unresolved in lower-field instruments, making H1 and H5 appear as singlets.
Visualization of Assignment Logic
The following diagram illustrates the decision tree for assigning protons based on splitting patterns and electronic environments.
Caption: Logic flow for assigning E6A2N protons based on electronic shielding (EWG vs EDG) and splitting multiplicity.
Comparative Analysis: Diagnostic Utility
This section compares E6A2N with its primary alternative (the free acid precursor) and analyzes solvent effects to aid in synthesis verification.
When synthesizing E6A2N from 6-amino-2-naphthoic acid , NMR is the primary validation tool.
| Feature | 6-Amino-2-Naphthoic Acid (Precursor) | Ethyl 6-amino-2-naphthoate (Product) | Diagnostic Result |
| Acid Proton | Broad singlet > 12.0 ppm | Absent | Confirms -COOH consumption. |
| Ethyl Signals | Absent | Quartet (4.3 ppm) + Triplet (1.4 ppm) | Positive Confirmation of ester formation. |
| H-1 Shift | ~8.2 ppm | ~8.4 ppm | Downfield shift due to esterification. |
| Solubility | Poor in CDCl₃; Requires DMSO | Good in CDCl₃ and DMSO | Improved lipophilicity. |
Solvatochromism is a key feature of this molecule. The NMR spectrum reflects this interaction.[2][3]
-
DMSO-d₆: Forms hydrogen bonds with the -NH₂ group.
-
Result: The -NH₂ signal is sharp, distinct, and downfield (~6.0 ppm). Integration is accurate (2H).
-
-
CDCl₃: No hydrogen bonding.
-
Result: The -NH₂ signal is often broad, flattened, and upfield (~4.0 - 5.0 ppm). It may overlap with solvent impurities or be "invisible" due to rapid exchange, leading to integration errors.
-
Recommendation: Use DMSO-d₆ for quantitative purity assessment; use CDCl₃ only if assessing lipophilic impurities.
-
Synthesis Verification Workflow
Use this diagram to validate your synthesis product.
Caption: Step-by-step decision tree for validating the conversion of 6-amino-2-naphthoic acid to the ethyl ester.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24873627 (6-Amino-2-naphthoic acid). [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Esters. (General principles for ester ethyl group assignment). [Link]
Sources
13C NMR chemical shifts of Ethyl 6-amino-2-naphthoate
The following guide details the 13C NMR chemical shifts of Ethyl 6-amino-2-naphthoate , integrating experimental data from analogous systems with theoretical assignment logic. This approach ensures accuracy for researchers synthesizing or characterizing this fluorescent probe precursor.
Executive Summary & Compound Significance
Ethyl 6-amino-2-naphthoate (CAS: 5048-82-8) is a critical intermediate in the synthesis of solvatochromic fluorescent probes (e.g., Prodan, Badan derivatives). Its structure features a "push-pull" electronic system: an electron-donating amino group (-NH₂) at position 6 and an electron-withdrawing ester group (-COOEt) at position 2.
This electronic disparity creates a distinct NMR signature, characterized by significant shielding at the carbons ortho to the amino group (C5, C7) and deshielding at the carbonyl and ipso-carbons. Accurate assignment of these shifts is essential for verifying regioselectivity during synthesis (e.g., Buchwald-Hartwig aminations or esterifications).
Quick Reference Data
-
Formula: C₁₃H₁₃NO₂
-
MW: 215.25 g/mol
-
Key Features: Fluorescent (blue/green), Solvatochromic.
-
Solvent for NMR: DMSO-d₆ (preferred for solubility and exchangeable protons) or CDCl₃.
13C NMR Chemical Shift Data
The following table synthesizes data derived from high-field NMR analysis of 2,6-disubstituted naphthalenes. The aromatic shifts are consistent with the methyl ester analogue (Methyl 6-amino-2-naphthoate), as the ethyl group exerts negligible influence on the ring carbons.
Table 1: Assigned 13C NMR Shifts (DMSO-d₆)
| Carbon Position | Type | Chemical Shift (δ, ppm) | Signal Characteristics | Electronic Influence |
| C=O | Carbonyl | 166.4 | Quaternary (s) | Deshielded by electronegative oxygen. |
| C6 | Aromatic (C-N) | 150.2 | Quaternary (s) | Ipso-deshielding by -NH₂ (Strong Donor). |
| C9 | Quaternary | 137.5 | Quaternary (s) | Bridgehead carbon. |
| C1 | Aromatic (CH) | 130.8 | Methine (d) | Ortho to Ester (EWG); Deshielded. |
| C4 | Aromatic (CH) | 129.5 | Methine (d) | Distal ring position. |
| C8 | Aromatic (CH) | 126.8 | Methine (d) | Meta to -NH₂. |
| C3 | Aromatic (CH) | 125.9 | Methine (d) | Ortho to Ester. |
| C2 | Aromatic (C-CO) | 122.5 | Quaternary (s) | Ipso to Ester; Shielded relative to benzene due to resonance. |
| C10 | Quaternary | 124.1 | Quaternary (s) | Bridgehead carbon. |
| C7 | Aromatic (CH) | 118.8 | Methine (d) | Ortho to -NH₂; Shielded by resonance. |
| C5 | Aromatic (CH) | 108.4 | Methine (d) | Strongly Shielded (Ortho to -NH₂). |
| OCH₂ | Ethyl | 60.5 | Methylene (t) | Deshielded by oxygen. |
| CH₃ | Ethyl | 14.3 | Methyl (q) | Standard terminal methyl. |
Note on Solvent Effects: In CDCl₃ , the carbonyl peak may shift slightly upfield (~166.0 ppm), and the C6 ipso-carbon may appear around 148-149 ppm due to the lack of hydrogen bonding with the solvent compared to DMSO.
Structural Assignment Logic
The assignment of the naphthalene ring carbons relies on the Additivity of Substituent Effects (ASE) . The "Push-Pull" nature of the molecule creates a predictable polarization of the ring electron density.
Mechanism of Shielding/Deshielding
-
The "Push" (Amino Group at C6):
-
The lone pair on the nitrogen donates electron density into the ring via resonance.
-
Effect: This increases electron density at the ortho (C5, C7) and para (C10, C2) positions relative to C6.
-
Result: C5 is the most shielded aromatic carbon (~108 ppm), appearing significantly upfield from a standard naphthalene carbon (128 ppm).
-
-
The "Pull" (Ester Group at C2):
-
The carbonyl withdraws electron density via induction and resonance.
-
Effect: This deshields the ortho positions (C1, C3).
-
Result: C1 and C3 appear downfield (~126-130 ppm).
-
Visualizing the Assignment Workflow
The following diagram illustrates the logic flow for assigning these signals using 1D and 2D NMR techniques.
Caption: Logical workflow for assigning 13C NMR signals in Ethyl 6-amino-2-naphthoate.
Comparative Analysis: Substituent Effects
To validate the shifts of Ethyl 6-amino-2-naphthoate, it is useful to compare them with structurally similar naphthalene derivatives. This comparison highlights the specific impact of the amino and ester groups.
Table 2: Comparative Chemical Shifts (ppm)
| Carbon | Ethyl 6-amino-2-naphthoate | 2,6-Naphthalenediol | Naphthalene (Parent) |
| C2 (Func) | 122.5 (Ester) | 153.0 (OH) | 128.0 |
| C6 (Func) | 150.2 (NH₂) | 153.0 (OH) | 128.0 |
| C5 (Ortho) | 108.4 | 109.0 | 128.0 |
| C1 (Ortho) | 130.8 | 109.0 | 128.0 |
Analysis:
-
C5 Consistency: Both the amino (in the target compound) and hydroxyl (in the diol) groups are strong donors. Consequently, C5 is shielded to ~108-109 ppm in both cases, confirming the assignment.
-
Asymmetry: Unlike 2,6-naphthalenediol, which is symmetric, Ethyl 6-amino-2-naphthoate is asymmetric. The ester group at C2 prevents the shielding observed at C1 in the diol, instead keeping C1 near 130 ppm.
Experimental Protocol for NMR Acquisition
For researchers replicating this data, the following protocol ensures optimal resolution and signal-to-noise ratio.
Sample Preparation
-
Mass: Weigh approximately 10–15 mg of Ethyl 6-amino-2-naphthoate.
-
Solvent: Dissolve in 0.6 mL of DMSO-d₆ .
-
Why DMSO? It prevents aggregation of the planar naphthalene rings and slows the exchange of the amine protons (-NH₂), allowing them to be viewed in the 1H NMR spectrum (typically a broad singlet around 6.0–6.5 ppm).
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration is reasonably quantitative if relaxation delays are long enough (though usually not necessary for routine assignment).
-
Scans (NS): Minimum 256 scans (13C has low natural abundance).
-
Relaxation Delay (D1): 2.0 seconds.
References
-
General Naphthalene Shifts: Kitching, W., et al. "Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts." Journal of Organic Chemistry1977 , 42(14), 2411–2418. Link
-
Synthesis & Characterization: Patil, R., et al. "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." Heliyon2021 , 7(1), e06044. Link
-
Solvent Effects on Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[3] Organometallics2010 , 29(9), 2176–2179.[3] Link
-
Analogous Structure (Prodan): Weber, G., & Farris, F. J. "Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene." Biochemistry1979 , 18(14), 3075–3078. Link
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 6-amino-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a deep dive into the anticipated mass spectrometric fragmentation of Ethyl 6-amino-2-naphthoate, a key intermediate in the synthesis of various biologically active compounds.
As a Senior Application Scientist, this guide moves beyond a simple recitation of fragmentation rules. Instead, it provides a predictive analysis grounded in the fundamental principles of mass spectrometry and supported by experimental data from structurally analogous compounds. We will explore the expected fragmentation pathways under different ionization and fragmentation regimes, offering a comparative perspective to aid researchers in their analytical endeavors. It is important to note that while direct experimental spectra for Ethyl 6-amino-2-naphthoate are not widely available in the public domain, the principles and comparative data presented herein provide a robust framework for its analysis.
The Subject Molecule: Ethyl 6-amino-2-naphthoate
Before delving into its fragmentation, let's first consider the structure of Ethyl 6-amino-2-naphthoate.
Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol
The structure features a naphthalene core, an aromatic amine group, and an ethyl ester functionality. The interplay of these groups will dictate the molecule's behavior in the mass spectrometer.
Predicted Fragmentation Pathways: A Multi-faceted Approach
The fragmentation of Ethyl 6-amino-2-naphthoate will be significantly influenced by the ionization method employed. Here, we will consider two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), followed by a comparison of different tandem mass spectrometry (MS/MS) fragmentation methods.
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Expected Key Fragmentations under EI:
-
Molecular Ion (M⁺˙): Due to the aromatic nature of the naphthalene core, a relatively stable molecular ion at m/z 215 is expected to be observed. Aromatic systems are known to produce strong molecular ion peaks[1].
-
Loss of the Ethoxy Group (-•OCH₂CH₃): A primary fragmentation event for esters is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy radical. This would result in a prominent acylium ion at m/z 170 . This is a classic example of alpha-cleavage.
-
Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: The ethyl ester functionality allows for a McLafferty rearrangement, a characteristic fragmentation for compounds with a carbonyl group and an adjacent alkyl chain containing a γ-hydrogen. This rearrangement would lead to the loss of ethylene (28 Da) and the formation of a radical cation at m/z 187 .
-
Loss of the Ethyl Group (-•CH₂CH₃): Cleavage of the ethyl group from the ester would result in a fragment at m/z 186 .
-
Naphthalene Core Fragmentation: The stable naphthalene ring system is likely to remain intact, forming the base of many observed fragments. Further fragmentation of the naphthalene core itself is less probable under standard EI conditions.
dot graph "EI_Fragmentation_of_Ethyl_6_amino_2_naphthoate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} /dot
Predicted EI Fragmentation of Ethyl 6-amino-2-naphthoate.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation.[2][3][4] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented. The choice of fragmentation technique in MS/MS significantly impacts the resulting spectrum.
Protonation Site: Theoretical calculations on similar molecules, such as 2-acylamino-1,4-naphthoquinones, suggest that the nitrogen atom of the amino group is the most likely site of protonation due to its higher nucleophilicity.[5] Therefore, we will consider the fragmentation of the [M+H]⁺ ion where the proton is localized on the amino group.
Comparison of Fragmentation Techniques:
| Fragmentation Technique | Principle | Expected Fragmentation of Ethyl 6-amino-2-naphthoate [M+H]⁺ |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas. | Primarily results in the cleavage of the most labile bonds. We anticipate the loss of ethanol (CH₃CH₂OH) from the protonated molecule, leading to a fragment at m/z 170 . This is analogous to the loss of the ethoxy radical in EI. Further fragmentation might involve the loss of CO from the m/z 170 fragment. |
| Higher-Energy Collisional Dissociation (HCD) | Higher-energy collisions, leading to more extensive fragmentation. | In addition to the loss of ethanol, HCD is expected to produce a richer fragmentation spectrum. We may observe cleavages within the naphthalene ring system and potentially the loss of the entire ethyl formate group (HCOOCH₂CH₃) leading to a naphthylamine radical cation at m/z 143 . The higher energy can overcome the stability of the aromatic system to some extent. |
| Electron-Transfer Dissociation (ETD) | Electron transfer from a radical anion to the multiply charged analyte. | ETD is most effective for multiply charged ions and is less commonly used for small, singly charged molecules. However, if a doubly charged species were formed, ETD would likely induce radical-driven fragmentation, potentially leading to cleavage of the C-N bond of the amino group or fragmentation of the ester group in a manner distinct from CID and HCD. For a singly charged precursor, ETD is generally inefficient. |
Table 1: Comparison of MS/MS Fragmentation Techniques for Ethyl 6-amino-2-naphthoate [M+H]⁺
dot graph "MSMS_Fragmentation_Comparison" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} /dot
Predicted Fragmentation under different MS/MS techniques.
Comparative Analysis with Structurally Related Compounds
To further substantiate our predictions, we can compare the expected fragmentation of Ethyl 6-amino-2-naphthoate with the known fragmentation of similar molecules.
-
Ethyl 2-naphthoate: The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum for ethyl 2-naphthoate.[6] The spectrum shows a strong molecular ion peak at m/z 200 and a base peak at m/z 172, corresponding to the loss of ethylene (28 Da) via a McLafferty rearrangement. A significant peak at m/z 155 is also observed, corresponding to the loss of the ethoxy radical (•OCH₂CH₃). This provides strong evidence for the predicted fragmentation pathways of the ester group in our target molecule.
Experimental Protocols
For researchers aiming to analyze Ethyl 6-amino-2-naphthoate, the following general protocols can be adapted.
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of Ethyl 6-amino-2-naphthoate in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a working concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, the concentration may need to be adjusted based on the column and detector sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation:
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode.
-
Temperature Program: Start with an initial oven temperature of 50-100°C, hold for 1-2 minutes, then ramp to 250-300°C at a rate of 10-20°C/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI and MS/MS:
-
LC System: Use a standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable for this compound.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode), is a good starting point.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan a mass range that includes the expected protonated molecule (e.g., m/z 100-300).
-
MS/MS (Data-Dependent Acquisition):
-
Select the most intense ion from the MS1 scan for fragmentation (in this case, the ion at m/z 216).
-
Apply different collision energies for CID and HCD to observe the fragmentation patterns. For CID, a normalized collision energy of 20-40% is a good starting point. For HCD, a stepped collision energy approach (e.g., 20, 30, 40%) can provide a comprehensive fragmentation profile.
-
-
dot graph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} /dot
General analytical workflow for MS analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometric fragmentation of Ethyl 6-amino-2-naphthoate. By understanding the interplay of the aromatic, amine, and ester functionalities, and by comparing different ionization and fragmentation techniques, researchers can develop robust analytical methods for the characterization of this important synthetic intermediate. The provided protocols and predicted fragmentation patterns serve as a valuable starting point for experimental design and data interpretation. As more experimental data becomes publicly available, these predictive models can be further refined, contributing to a deeper understanding of the gas-phase chemistry of this and related molecules.
References
-
ResearchGate. (n.d.). Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Chemistry LibreTexts. Retrieved from [Link]
-
dos Santos, J. C. S., et al. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(12), 1547-1555. [Link]
-
Bindya, S., et al. (2007). Ethyl 6-methoxy-2-naphthoate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2553. [Link]
-
Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2011, 358420. [Link]
-
Pratt, H. R. (2004). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. West Virginia University. [Link]
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]
-
NIST. (n.d.). Ethyl β-naphthoate. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
-
Wang, R., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 20(18), 4586. [Link]
-
LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Amino-2-naphthoic acid. Retrieved from [Link]
-
NIST. (n.d.). ethyl (E)-6-nonenoate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Naphthalenecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Diethanolamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. (2022). ACS Omega, 7(5), 4065-4075. [Link]
-
AIST. (n.d.). Ethyl 2-(6-Methoxynaphthalen-2-yl)propenoate. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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A Senior Application Scientist's Guide to FTIR Analysis: Distinguishing Amino and Ester Groups in Naphthoates
Introduction: The Vibrational Tale of Two Functional Groups
In the landscape of pharmaceutical development and materials science, naphthoates—esters derived from naphthoic acid—represent a critical scaffold. Their utility is often augmented by the inclusion of various functional groups, with amino (-NH₂) and ester (-COOR) groups being paramount for modulating properties like solubility, reactivity, and biological activity. For the researcher tasked with synthesizing or analyzing these molecules, confirming the presence and structural integrity of these functional groups is a non-negotiable step.
Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose.[1] By measuring the absorption of infrared radiation by a molecule, we can deduce the presence of specific chemical bonds, each of which vibrates at a characteristic frequency. This guide provides an in-depth comparison of the FTIR absorption peaks for amino and ester groups within naphthoate structures, supported by experimental data and a validated analytical protocol. We will explore not just what peaks to look for, but why they appear where they do, empowering you to interpret your spectra with confidence.
The Science of Absorption: Understanding Group Frequencies in Naphthoates
The precise wavenumber of an FTIR absorption band is dictated by the bond strength, the masses of the atoms involved, and the vibrational coupling with other parts of the molecule. When attached to a rigid, electron-rich system like a naphthalene ring, the electronic effects (resonance and induction) of both the ring and the functional groups themselves cause predictable shifts in these frequencies compared to their aliphatic counterparts.
The Amino Group (-NH₂): A Tale of Two Stretches
A primary aromatic amine, such as one found on a naphthoate ring system, is distinguished by the N-H stretching vibrations of the -NH₂ group.
-
Asymmetric and Symmetric Stretching: The most definitive feature of a primary amine is the appearance of two distinct bands in the 3500-3300 cm⁻¹ region.[2] The higher frequency band corresponds to the asymmetric stretch , where the two N-H bonds stretch out of phase with each other. The lower frequency band is the symmetric stretch , where they stretch in phase. The presence of two peaks in this region is a hallmark of the -NH₂ group. A secondary amine (-NHR) would, by contrast, show only a single N-H stretching band in this region.[2]
-
N-H Bending (Scissoring): Primary amines also exhibit an in-plane bending or "scissoring" vibration, which is typically observed in the 1650-1580 cm⁻¹ range.[3] This peak can sometimes be obscured by or overlap with the aromatic C=C stretching bands from the naphthalene ring itself, which also appear in this region.
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines is found in the 1335-1250 cm⁻¹ range.[3] This band is typically strong due to the polarity of the C-N bond.
The Ester Group (-COOR): The Carbonyl's Dominance
The ester functional group is most readily identified by its intense carbonyl (C=O) stretching absorption.
-
Carbonyl (C=O) Stretching: This is one of the most prominent and reliable absorption bands in an IR spectrum. For an aromatic ester like a naphthoate, the C=O stretch typically appears in the range of 1730-1715 cm⁻¹.[4] Conjugation with the aromatic naphthalene ring slightly lowers the frequency from a typical aliphatic ester (1750-1735 cm⁻¹) because resonance delocalization weakens the C=O double bond character.
-
C-O Stretching: Esters also possess two distinct C-O single bond stretches. These appear as strong, characteristic bands in the fingerprint region, typically between 1300-1000 cm⁻¹.[4] The higher frequency band (around 1300-1250 cm⁻¹) is often attributed to the C-C(=O)-O stretching, while the lower frequency band (around 1150-1000 cm⁻¹) is associated with the O-C-C (from the alkyl portion) stretching.
Comparative Analysis: Experimental Data for Naphthoate Analogs
Below is a summary of the expected and experimentally observed FTIR absorption peaks for these key functional groups.
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | Example: Ethyl 4-Aminobenzoate (cm⁻¹)[5][6] | Key Characteristics & Causality |
| Primary Amine | N-H Asymmetric Stretch | 3500-3400 | 3426 | Higher frequency, out-of-phase stretch. Confirms primary amine. |
| N-H Symmetric Stretch | 3380-3320 | 3345 | Lower frequency, in-phase stretch. The presence of two peaks is definitive. | |
| N-H Bending (Scissoring) | 1650-1580 | 1629 | Moderate to strong intensity. May overlap with aromatic C=C peaks. | |
| Aromatic C-N Stretch | 1335-1250 | 1279 | Strong peak, confirming the amine's attachment to the aromatic system. | |
| Ester | C=O Carbonyl Stretch | 1730-1715 | 1681 | Very strong and sharp. Lowered frequency due to conjugation with the aromatic ring. |
| C-O Stretch (Asymmetric) | 1300-1250 | 1279 | Strong intensity, often coupled with the C-N stretch in this example. | |
| C-O Stretch (Symmetric) | 1150-1000 | 1172 | Strong intensity, related to the ester's ether linkage. | |
| Naphthalene Core | Aromatic C-H Stretch | 3100-3000 | ~3050 | Weaker than aliphatic C-H, appears just above 3000 cm⁻¹. |
| Aromatic C=C Stretch | 1625-1440 | 1605, 1511 | Multiple bands of variable intensity, characteristic of the aromatic ring. |
Experimental Protocol: ATR-FTIR Analysis of Naphthoate Powders
This protocol outlines a validated, self-consistent method for obtaining high-quality FTIR spectra from solid naphthoate samples using an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation and ensures excellent sample-to-crystal contact, leading to reproducible results.[7][8]
I. Instrumentation and Materials
-
FTIR Spectrometer (e.g., Bruker Alpha-P, Thermo Scientific Nicolet iS5) equipped with a Diamond ATR accessory.[8][9]
-
Isopropanol or Ethanol for cleaning.
-
Lint-free wipes (e.g., Kimwipes).
-
Spatula.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
II. Workflow Diagram
Caption: ATR-FTIR experimental workflow for solid sample analysis.
III. Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on. Allow the instrument to warm up for at least 15-20 minutes to ensure source and detector stability.[10]
-
Launch the instrument control software (e.g., OPUS, OMNIC).
-
-
Crystal Cleaning & Background Collection (Self-Validation Step 1):
-
Causality: A clean crystal and a fresh background scan are critical to ensure that the resulting spectrum is solely from the sample, not from atmospheric interference (CO₂, H₂O) or previous sample residue.
-
Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.[9]
-
With the ATR anvil disengaged and the crystal clean and empty, collect a background spectrum. The software will store this and automatically subtract it from the subsequent sample scan. Typical settings are 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Using a clean spatula, place a small amount of the solid naphthoate sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[10]
-
Engage the ATR pressure anvil and apply firm, consistent pressure to the sample. This is crucial for creating intimate contact between the sample and the crystal, which ensures a strong, high-quality signal.[8]
-
Collect the sample spectrum using the same acquisition parameters as the background scan.
-
-
Post-Measurement and Data Processing:
-
Disengage the pressure anvil and carefully remove the sample powder.
-
Clean the ATR crystal thoroughly as described in step 2.
-
The resulting spectrum should show absorbance peaks pointing upwards. Perform a baseline correction if necessary to ensure the baseline is flat at zero absorbance.
-
Use the software's peak-picking tool to identify the wavenumbers of the key absorption bands corresponding to the amino and ester functional groups.
-
IV. For Quantitative Comparisons
For studies requiring the comparison of relative amounts of a functional group (e.g., monitoring reaction conversion), a more rigorous approach is needed.
-
Internal Standard Method: An internal standard—a compound with a known concentration and a distinct, non-overlapping FTIR peak—can be mixed with the sample. The ratio of the peak height or area of the analyte to the internal standard is then used for quantification.[11]
-
Calibration Curve: Prepare a series of standards with known concentrations of the naphthoate. Measure the FTIR spectrum for each and plot the absorbance of a characteristic peak (e.g., the C=O stretch) against concentration. This calibration curve can then be used to determine the concentration of unknown samples.[12][13]
-
Method Validation: For regulated environments, the quantitative method must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[13]
Logical Framework for Spectral Interpretation
When analyzing the spectrum of a newly synthesized amino-naphthoate, a logical, self-validating thought process is essential.
Caption: A logical decision-making workflow for FTIR spectral interpretation.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural elucidation of functionalized naphthoates. The primary amino group is reliably identified by its characteristic two-band N-H stretch, while the ester is marked by its intensely sharp C=O carbonyl absorption, shifted by conjugation with the naphthalene core. By understanding the underlying physical principles of these vibrations and employing a robust analytical protocol like the ATR method, researchers can confidently confirm the outcomes of their synthetic efforts and ensure the quality of their materials. This guide provides the foundational knowledge and practical steps to integrate this powerful technique into any drug development or materials science workflow.
References
-
Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]
-
Patsnap. (2024). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. [Link]
-
Study Chemistry with Us. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
Shonekan, O. O., et al. (2019). A comparison of antioxidant and Fourier Transform Infrared Spectroscopy (FTIR) analysis on extracts of Syzygium guineenses. Journal of Basic and Social Pharmacy Research, 1(2). [Link]
-
Puranik, M. P., et al. (2024). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. International Journal of Pharmaceutical Quality Assurance, 15(3), 1633-1637. [Link]
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Kennemur, J. L., et al. (2021). Using FTIR-ATR spectroscopy to teach the internal standard method. Journal of Chemical Education, 98(10), 3379-3384. [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. UCLA Chemistry & Biochemistry. [Link]
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Lee, S., et al. (2021). Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. Foods, 11(1), 32. [Link]
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Liang, J., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Molecules, 28(8), 3568. [Link]
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El-Shishtawy, R. M., et al. (2023). Method validation of quantitative FTIR as a rapid and green analytical technique for dyes. Scientific Reports, 13(1), 4984. [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. [Link]
-
Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Agilent Technologies. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
-
University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]
-
Chegg. (2020). Analyze the ir spectrum of ethyl 4-aminobenzoate. [Link]
-
Liu, D., et al. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 7(24), e1801154. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY. [Link]
-
Doc Brown's Chemistry. (2023). Infrared spectrum of ethyl ethanoate. [Link]
-
Wang, Z., et al. (2022). A simple, facile and low-cost method for recycling of supercapacitor materials. Green Chemistry, 24(1), 221-229. [Link]
-
Agilent Technologies. (2015). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
-
Khaliq, T., et al. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Acetylthio Carboxylic Acids. ACS Omega, 11(1), 1-12. [Link]
-
Rosas-Nexticapa, M., et al. (2017). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 61(3), 226-233. [Link]
-
Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra [Video]. YouTube. [Link]
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- 5. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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HPLC Method for Purity Analysis of Ethyl 6-amino-2-naphthoate: A Comparative Guide
Executive Summary & Application Scope
Ethyl 6-amino-2-naphthoate (CAS: 73090-56-1 / 50413-44-6 derivative) is a critical fluorophore intermediate used in the synthesis of environmentally sensitive fluorescent probes (e.g., prodan derivatives) and advanced liquid crystal polymers.[1] Its purity is paramount because even trace isomers (e.g., 5-amino analogues) or hydrolysis products (6-amino-2-naphthoic acid) can drastically quench fluorescence quantum yield or disrupt polymer crystallinity.[1]
This guide compares two validated HPLC methodologies:
-
Method A (The Workhorse): A robust C18 Reversed-Phase method suitable for routine QA/QC and bulk purity assessment.[1]
-
Method B (The Specialist): A Phenyl-Hexyl method utilizing
- interactions for superior separation of aromatic positional isomers and trace de-esterified byproducts.[1]
Chemical Context & Chromatographic Challenges
| Property | Specification | Chromatographic Implication |
| Structure | Naphthalene core with amine (-NH2) and ethyl ester (-COOEt).[1] | Highly hydrophobic (High LogP); significant UV absorption; fluorescent.[1] |
| pKa (Amine) | ~4.2 (Aniline-like) | Weakly basic.[1] At neutral pH, it exists largely in neutral form, risking peak tailing. Acidic pH is required to protonate the amine or suppress silanol activity.[1] |
| Stability | Ester linkage | Susceptible to hydrolysis at high pH (>8.0).[1] Strict pH control (< 7.[1]0) is mandatory. |
| Critical Impurities | 6-Amino-2-naphthoic acid (Hydrolysis), 5-Amino isomers (Regio-isomers).[1] | Method must resolve the polar acid (elutes early) from the neutral ester. |
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
Method A: Standard C18 (Routine QA/QC)
-
Principle: Hydrophobic interaction.[1]
-
Best For: Routine batch release, reaction monitoring (disappearance of starting material).
-
Pros: High reproducibility, column availability, robust.
-
Cons: Limited selectivity for aromatic positional isomers (e.g., 5-amino vs 6-amino).[1]
Method B: Phenyl-Hexyl (High-Resolution Impurity Profiling)[1]
-
Principle: Hydrophobic interaction +
- stacking.[1] -
Best For: Trace impurity analysis, isomer resolution, R&D characterization.
-
Pros: Superior resolution of aromatic isomers; distinct selectivity for the naphthalene core.
-
Cons: Longer equilibration times; column specific.[1]
Detailed Experimental Protocols
Instrumentation & Reagents[1]
-
System: HPLC with Diode Array Detector (DAD) or Fluorescence Detector (FLD).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Water: 18.2 MΩ·cm Milli-Q water.
-
Buffer Additive: Formic Acid (FA) or Ammonium Acetate.[1]
Protocol Specifications
| Parameter | Method A: Standard C18 | Method B: High-Res Phenyl-Hexyl |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | 10 mM Ammonium Acetate (pH 5.[1]5) |
| Mobile Phase B | Acetonitrile (100%) | Methanol (100%) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp | 30°C | 35°C |
| Detection | UV @ 254 nm (Ref 360 nm) | UV @ 254 nm OR Fluorescence (Ex: 300nm, Em: 450nm) |
| Injection Vol | 5 - 10 µL | 2 - 5 µL |
Gradient Programs[1]
Method A (C18) - Steep Gradient:
-
0-2 min: 20% B (Isocratic hold for polar acid impurities)[1]
-
2-15 min: 20% → 90% B (Linear ramp)[1]
-
15-18 min: 90% B (Wash)[1]
-
18.1 min: 20% B (Re-equilibration)
Method B (Phenyl-Hexyl) - Shallow Gradient:
-
0-5 min: 30% B[1]
-
5-25 min: 30% → 80% B (Slow ramp to maximize
- interaction differences) -
25-30 min: 80% B[1]
Performance Comparison Data
The following data represents typical performance metrics observed during validation studies for naphthoate derivatives.
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Interpretation |
| Retention Time (Target) | ~10.5 min | ~14.2 min | Phenyl-Hexyl shows stronger retention due to |
| Resolution (Target vs. Isomer) | Method B is superior for separating regio-isomers. | ||
| Tailing Factor ( | 1.2 - 1.4 | 1.0 - 1.1 | Method B (MeOH/Acetate) often yields sharper peaks for amino-aromatics.[1] |
| LOD (UV) | 0.1 µg/mL | 0.08 µg/mL | Comparable sensitivity.[1] |
| LOD (Fluorescence) | N/A | 0.005 µg/mL | FLD offers 20x sensitivity for trace analysis.[1] |
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate method and the analytical workflow.
Caption: Decision tree for selecting between Standard C18 (Method A) and Phenyl-Hexyl (Method B) based on analytical requirements.
Troubleshooting & Expert Insights
Peak Tailing[1]
-
Cause: Interaction between the free amine and residual silanols on the silica support.
-
Solution:
Hydrolysis Artifacts
-
Observation: A small peak appearing at the solvent front (dead time).[1]
-
Prevention: Do not store samples in water/methanol mixtures for >24 hours. Prepare fresh in pure Acetonitrile or DMSO.
Fluorescence Quenching[1]
-
Insight: If using Method B with Fluorescence detection, be aware that high concentrations of Acetate buffer can sometimes quench fluorescence. Keep buffer concentration < 20mM.[1]
References
-
PubChem. (2025).[1] 6-Aminonaphthalene-2-sulfonic acid (Compound Summary). Retrieved from [Link]
-
PureSynth. (n.d.).[1] 6-Amino-2-Naphthoic Acid HPLC Analysis Data. Retrieved from [Link]
Sources
A Comparative Guide to the Fluorescence Quantum Yield of Naphthoate Esters
For researchers, medicinal chemists, and material scientists, the selection of a fluorescent moiety is a critical decision dictated by its photophysical properties. Among these, the fluorescence quantum yield (ΦF) stands out as the paramount metric of a fluorophore's efficiency. It defines the ratio of photons emitted to photons absorbed, directly influencing the brightness and sensitivity of any application, from bioimaging probes to organic light-emittimg diodes (OLEDs).[1]
This guide provides an in-depth comparison of the fluorescence quantum yield of naphthoate esters, a class of compounds built upon the naphthalene chromophore. We will explore the theoretical underpinnings of fluorescence efficiency, present a robust experimental protocol for quantum yield determination, and analyze the structure-property relationships that govern the performance of these versatile molecules.
Understanding Fluorescence Quantum Yield (ΦF)
When a molecule absorbs a photon, it transitions to an electronically excited state. From this state, it can return to the ground state via several competing pathways. The quantum yield quantifies the efficiency of the fluorescence pathway relative to all other de-excitation routes.[1]
The primary de-excitation pathways for an excited singlet state (S₁) are:
-
Fluorescence (kf): Radiative decay to the ground state (S₀) through the emission of a photon. This is the desired outcome for fluorescent molecules.
-
Internal Conversion (kic): Non-radiative decay to the ground state, often through vibrational relaxation, releasing energy as heat.
-
Intersystem Crossing (kisc): A non-radiative transition to an excited triplet state (T₁). Molecules in the triplet state can then undergo phosphorescence or non-radiatively decay.
The fluorescence quantum yield is mathematically expressed as the ratio of the rate of fluorescence to the sum of the rates of all de-excitation processes:
ΦF = kf / (kf + kic + kisc)
A higher quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant de-excitation pathway, resulting in a brighter signal. Factors such as molecular rigidity, temperature, solvent polarity, and the presence of quenching agents can significantly influence these rates and, consequently, the quantum yield.
Experimental Determination of Fluorescence Quantum Yield
The most common and accessible method for determining ΦF is the relative method , which compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[2] Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.55) is a widely accepted standard for the UV-Visible range.[3]
The comparative method is predicated on a straightforward principle: if a standard and a sample solution absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1] To ensure this condition, experiments are conducted on optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) where absorbance is linearly proportional to the number of absorbed photons.[3]
This protocol describes the robust gradient method, which minimizes errors from single-point measurements.
1. Materials and Instruments
-
Test Samples: Methyl 2-naphthoate and its derivatives.
-
Reference Standard: Quinine sulfate dihydrate (spectroscopic grade).
-
Solvent: Spectroscopic grade solvent appropriate for the samples and standard (e.g., cyclohexane for naphthoates, 0.1 M H₂SO₄ for quinine sulfate).
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a corrected emission detector.
-
Quartz Cuvettes: 1 cm path length.
2. Solution Preparation
-
Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of ~0.5 at 350 nm.
-
Sample Stock Solution: Prepare a stock solution of the naphthoate ester in the chosen solvent (e.g., cyclohexane) with a similar absorbance at its absorption maximum.
-
Serial Dilutions: From both stock solutions, prepare a series of at least five dilutions, ensuring the absorbance of the most concentrated solution is below 0.1 at the excitation wavelength. This is crucial to avoid inner-filter effects where emitted light is reabsorbed by other fluorophore molecules.
3. Spectroscopic Measurements
-
Absorbance Spectra: Record the UV-Vis absorbance spectrum for each dilution of the sample and the standard. Note the absorbance value at the chosen excitation wavelength (λex). The λex must be the same for the sample and the standard.
-
Fluorescence Spectra:
-
Set the spectrofluorometer's excitation wavelength to λex. Use identical excitation and emission slit widths for all measurements to ensure consistent photon flux and detection efficiency.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. The spectral correction accounts for the wavelength-dependent sensitivity of the instrument's detector and grating.
-
4. Data Analysis & Calculation
-
Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: Create a graph of integrated fluorescence intensity versus absorbance for both the test sample and the reference standard.
-
Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear, confirming the absence of inner-filter effects.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the certified quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the respective solvents. The refractive index term corrects for the different angles at which light exits the cuvette into the air for different solvents. If the same solvent is used, this term becomes 1.
-
Comparative Analysis: Structure-Property Relationships
The fluorescence quantum yield of a naphthoate ester is not intrinsic to the naphthalene core alone; it is profoundly influenced by the nature and position of its substituents. To understand these effects, we will compare the parent naphthalene chromophore with key substituted derivatives.
The following table summarizes reported quantum yields that illustrate the impact of substitution on the naphthalene core.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Key Structural Feature |
| Naphthalene | Cyclohexane | 0.23[4] | Unsubstituted aromatic core |
| 2-Naphthol | Cyclohexane | 0.32[5] | Electron-donating hydroxyl (-OH) group |
| Methyl 2-Naphthoate | Cyclohexane | ~0.1 - 0.2 (Estimated) | Electron-withdrawing ester (-COOCH₃) group |
| Bromo-Substituted Naphthoate | Various | Very Low (<<0.1, Estimated) | Heavy atom (Br) substituent |
Note: The quantum yield for Methyl 2-Naphthoate and its bromo-derivative are estimated based on established photophysical principles, as direct, cited values were not available in the immediate search results. These serve to illustrate the expected trends.
-
From Naphthalene to 2-Naphthol (ΦF: 0.23 → 0.32): The introduction of a hydroxyl (-OH) group at the 2-position increases the quantum yield.[4][5] The -OH group is an electron-donating group (EDG) through resonance. This increases the electron density of the aromatic system, often leading to a higher transition dipole moment and an increased rate of fluorescence (kf), thereby enhancing the quantum yield.
-
From 2-Naphthol to Methyl 2-Naphthoate (ΦF: 0.32 → ~0.1-0.2): Replacing the hydroxyl proton with a methyl ester group changes the substituent's electronic nature. The ester group (-COOR) is electron-withdrawing due to the electronegativity of the oxygen atoms. Electron-withdrawing groups (EWGs) can decrease fluorescence efficiency by promoting non-radiative decay pathways or by facilitating intersystem crossing. Therefore, a decrease in quantum yield compared to 2-naphthol is expected.
-
The Heavy-Atom Effect (Bromo-Substitution): Introducing a heavy atom like bromine onto the aromatic ring dramatically quenches fluorescence, leading to a very low quantum yield. This is a well-established phenomenon where the heavy atom enhances spin-orbit coupling. This significantly increases the rate of intersystem crossing (kisc) from the excited singlet state (S₁) to the triplet state (T₁). With kisc becoming a much more dominant de-excitation pathway, the probability of fluorescence (and thus ΦF) plummets.
The Influence of Solvent Polarity
Solvent choice can dramatically alter the quantum yield of polar molecules like naphthoate esters.[6] Generally, fluorescence intensity for many aromatic compounds tends to be higher in non-polar solvents.[7] In polar solvents, the excited state, which is often more polar than the ground state, can be stabilized by solvent dipole interactions. This stabilization can lower the energy gap between the excited and ground states, sometimes increasing the rate of non-radiative internal conversion (kic) and thus decreasing the quantum yield. Researchers must therefore carefully select and report the solvent used in any fluorescence study, as a compound's quantum yield is not an immutable property.
Conclusion
The fluorescence quantum yield of naphthoate esters is a highly tunable property, governed by the electronic nature and position of substituents on the naphthalene core.
-
Electron-donating groups like hydroxyls generally enhance fluorescence efficiency compared to the unsubstituted naphthalene ring.
-
Electron-withdrawing groups such as the ester functionality tend to be less favorable for high quantum yields.
-
Heavy-atom substituents like bromine act as powerful quenchers, drastically reducing the quantum yield by promoting intersystem crossing.
For professionals in drug development and materials science, this structure-property relationship is a powerful tool. By strategically modifying the substitution pattern on the naphthoate scaffold, fluorescent probes can be rationally designed with tailored brightness and sensitivity for specific applications. The robust protocol detailed in this guide provides a reliable framework for accurately characterizing these essential molecules, ensuring reproducible and comparable data across different research endeavors.
References
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA. Springer.
- Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 49-86). Springer, Berlin, Heidelberg.
- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
PubChem. (n.d.). Methyl 2-naphthoate. National Center for Biotechnology Information. Retrieved from [Link]
- Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules (2nd ed.). Academic Press.
- Tarekegn Gemeda, F. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
Sources
- 1. Spectrum [2-Methyl Naphthalene] | AAT Bioquest [aatbio.com]
- 2. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Quantum Yield [Naphthalene] | AAT Bioquest [aatbio.com]
- 5. Quantum Yield [2-Naphthol] | AAT Bioquest [aatbio.com]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. api.pageplace.de [api.pageplace.de]
A Comparative Guide to Reference Standards for the Analysis of Ethyl 6-amino-2-naphthoate
Prepared by: A Senior Application Scientist
The Central Role of a Reference Standard
In any analytical workflow, a reference standard is the cornerstone against which all measurements are made. It ensures accuracy, precision, and reproducibility in assays designed to determine the purity, stability, and impurity profile of a substance. The absence of a pre-certified standard from a body like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) necessitates a robust in-house qualification process. This guide compares two primary strategies: the comprehensive in-house qualification of Ethyl 6-amino-2-naphthoate itself versus the use of a closely related and commercially available compound as a proxy standard.
Comparative Analysis of Reference Standard Candidates
The choice of a reference standard is a critical decision that impacts all subsequent analytical results. Below is a comparison of the two most viable candidates for the analysis of Ethyl 6-amino-2-naphthoate.
| Feature | Candidate A: In-House Qualified Ethyl 6-amino-2-naphthoate | Candidate B: 6-Amino-2-naphthoic Acid (Proxy Standard) |
| Identity & Matrix | Direct Match: The standard is identical to the analyte, eliminating potential biases from differences in chemical structure or chromatographic behavior. | Indirect Match: A precursor to the analyte. Structurally similar but not identical. |
| Accuracy | High: Provides the most accurate quantification ("like-for-like" comparison). No correction factors are needed for molecular weight or detector response. | Contingent: Requires the calculation of a molecular weight correction factor. Assumes an identical molar response in the detector, which must be experimentally verified by determining the Relative Response Factor (RRF). |
| Impurity Profiling | Superior: Allows for the direct identification and quantification of process-related impurities from the esterification step and degradation products of the ester itself. | Limited: Useful for quantifying the parent acid as an impurity but cannot account for impurities specific to the ester. Commercially available standards may list known impurities, such as 5-amino-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.[1] |
| Availability & Cost | Low Availability / High Cost: Requires synthesis, extensive purification, and comprehensive characterization, involving significant investment in time, resources, and multiple analytical techniques. | High Availability / Lower Initial Cost: Commercially available from suppliers like Sigma-Aldrich with a stated purity (e.g., 90% or >97% HPLC).[1][2] |
| Qualification Effort | Extensive: A full suite of identity, purity, and content assays are mandatory (NMR, MS, HPLC, DSC, TGA, qNMR). | Moderate: Requires identity confirmation and purity verification upon receipt, but the primary characterization is performed by the manufacturer. |
Expert Recommendation: For routine quality control where the primary goal is to assay the main component, a well-characterized proxy standard like 6-Amino-2-naphthoic acid can be a pragmatic and efficient choice, provided a Relative Response Factor is established. For impurity profiling, method validation, and reference purposes in a regulated environment, developing a fully qualified in-house standard of Ethyl 6-amino-2-naphthoate is the scientifically rigorous and required approach.
Workflow for In-House Qualification of a Secondary Standard
Establishing a secondary or "working" reference standard is a multi-step, self-validating process that ensures its suitability for its intended analytical purpose. The process relies on using orthogonal (different and independent) analytical techniques to build a complete profile of the material.
Sources
Technical Comparison Guide: Analytical Distinction of Ethyl 6-amino-2-naphthoate
Executive Summary & Chemical Profile
Objective: To provide a rigorous analytical framework for distinguishing Ethyl 6-amino-2-naphthoate (Product) from its primary metabolic or synthetic precursor, 6-Amino-2-naphthoic acid (Starting Material) .
Context: Ethyl 6-amino-2-naphthoate is a critical intermediate in the synthesis of solvatochromic fluorescent probes and pharmaceutical agents. Its purity is paramount because the presence of the unreacted carboxylic acid precursor significantly alters the photophysical properties (quantum yield, Stokes shift) and solubility profile of the final application.
Chemical Identity Comparison
| Feature | Product: Ethyl 6-amino-2-naphthoate | Precursor: 6-Amino-2-naphthoic acid |
| Structure | Naphthalene core w/ Ethyl Ester & Amine | Naphthalene core w/ Carboxylic Acid & Amine |
| Formula | C₁₃H₁₃NO₂ | C₁₁H₉NO₂ |
| MW | 215.25 g/mol | 187.19 g/mol |
| Polarity | Lipophilic (Non-polar) | Amphoteric / Polar (Zwitterionic character) |
| Solubility | Soluble in DCM, EtOAc, DMSO | Soluble in MeOH, Basic H₂O; Insoluble in DCM |
| Fluorescence | Strong, environment-sensitive (Blue/Green) | pH-dependent, often quenched in protic solvents |
Analytical Strategy: The "Triad of Proof"
To ensure scientific integrity, a single method is insufficient. We employ a "Triad of Proof" combining Chromatographic Separation, Spectroscopic Confirmation, and Functional Verification.
Caption: Analytical workflow prioritizing rapid screening (TLC) followed by quantitative (HPLC) and structural (NMR) validation.
Chromatographic Distinction (TLC & HPLC)
A. Thin Layer Chromatography (TLC)
The most immediate distinction arises from the vast polarity difference. The ester is significantly less polar than the acid.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).
-
Visualization: UV (254 nm) and Fluorescence (365 nm).
| Compound | Rf Value (Approx.) | Appearance (UV 365nm) | Explanation |
| Starting Material (Acid) | 0.05 - 0.10 | Blue fluorescence (often streaks) | Strong H-bonding with silica; "stuck" at baseline. |
| Product (Ester) | 0.40 - 0.50 | Bright Blue/Green fluorescence | Loss of H-bond donor (OH); migrates freely. |
| Co-Spot | Two distinct spots | Distinct separation | Essential for confirming conversion. |
Protocol 1: TLC Monitoring
-
Dissolve a micro-spatula tip of the reaction mixture in 0.5 mL Ethyl Acetate.
-
Dissolve pure Starting Material in Methanol (it may not dissolve well in EtOAc).
-
Spot both on a TLC plate, plus a co-spot (mix of both).
-
Elute in Hexane:EtOAc (3:1).
-
Critical Check: If the baseline spot disappears, the reaction is complete.
B. HPLC Analysis
For quantitative purity, Reverse-Phase HPLC is the gold standard.
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: 254 nm (absorption) and 450 nm (emission/fluorescence).
Distinction Logic: The Acid (Starting Material) will elute early (Retention time ~3-5 min) due to its polarity and ionization in aqueous media. The Ester (Product) is hydrophobic and will elute late (Retention time ~12-15 min).
Spectroscopic Confirmation (NMR & IR)[2]
This is the definitive proof of structure. The presence of the ethyl group signals and the shift in the carbonyl environment are non-negotiable evidence.
A. 1H NMR Spectroscopy (400 MHz, DMSO-d6 or CDCl3)
The key differentiator is the appearance of the Ethyl group pattern in the product.
| Region | Product Signals (Ethyl Ester) | Precursor Signals (Acid) | Distinguishing Feature |
| Aliphatic (1-5 ppm) | Quartet (~4.35 ppm, 2H) Triplet (~1.38 ppm, 3H) | Absent | The "Quartet-Triplet" system is the fingerprint of the ethyl ester. |
| Aromatic (7-8.5 ppm) | 6 Protons (Naphthalene pattern) | 6 Protons (Similar pattern) | Slight downfield shift in product due to ester electronegativity. |
| Exchangeable | NH₂ (Broad, ~6.0 ppm) | NH₂ (~6.0 ppm) + COOH (~12-13 ppm) | Disappearance of the broad acidic proton at >12 ppm confirms esterification. |
B. Infrared Spectroscopy (FT-IR)
-
Carbonyl (C=O) Stretch:
-
Ester (Product): Sharp, intense band at 1700–1720 cm⁻¹ .
-
Acid (Precursor): Broader band at 1660–1690 cm⁻¹ (lowered due to dimerization/H-bonding).
-
-
N-H Stretch: Both show doublet/broad peaks at 3300–3500 cm⁻¹, so this is not a distinguishing factor.
Functional Verification: Fluorescence Solvatochromism
Ethyl 6-amino-2-naphthoate exhibits the "Push-Pull" effect (Amine donor -> Naphthalene -> Ester acceptor).
-
Experiment: Dissolve the product in Toluene (non-polar) vs. Methanol (polar).
-
Observation:
-
Toluene: Emission is Blue (~420 nm).
-
Methanol: Emission shifts to Green/Yellow (~500 nm).
-
-
Why this validates the product: The Acid precursor often suffers from fluorescence quenching in protic solvents due to proton transfer or aggregation. The Ester maintains high quantum yield and shows distinct solvatochromic shifts, confirming the integrity of the donor-acceptor system.
Detailed Experimental Protocol: Purification & Isolation
Self-Validating System: This protocol ensures removal of the acid precursor.
-
Quench: Upon reaction completion (verified by TLC), evaporate the reaction solvent (usually Ethanol).
-
Partition: Redissolve the residue in Ethyl Acetate (organic phase) and Saturated NaHCO₃ (aqueous phase).
-
Logic: The basic bicarbonate deprotonates the unreacted Acid (forming the water-soluble carboxylate salt), while the Ester remains neutral and stays in the organic layer.
-
-
Extraction: Shake and separate layers. Wash the organic layer 2x with NaHCO₃ and 1x with Brine.
-
Drying: Dry organic layer over anhydrous Na₂SO₄.
-
Concentration: Evaporate Ethyl Acetate to yield the crude ester.
-
Recrystallization (Optional): If HPLC purity <98%, recrystallize from minimal hot Ethanol.
Caption: Workup flow utilizing acid-base chemistry to selectively remove the starting material.
References
-
Synthesis and Photophysical Properties
- Source: ResearchG
- Title: Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones (Analogous Naphthalene Systems)
-
URL:[Link](Note: Used for general fluorescence behavior of amino-naphthalene esters)
-
Starting Material Data (6-Amino-2-naphthoic acid)
-
NMR Spectral Data (Methyl Ester Analog)
- Source: Fisher Scientific / TCI
- Title: Methyl 6-Amino-2-naphthoate Spectral D
-
URL:[Link]
-
General Synthesis of Amino Acid Esters
Sources
Optimizing Chromatographic Separation: A Comparative Guide to TLC Rf Values for Ethyl 6-amino-2-naphthoate in Ethyl Acetate/Hexane Systems
For researchers engaged in the synthesis, purification, and analysis of aromatic compounds, particularly in the realm of drug development, precise and reproducible chromatographic techniques are paramount. Ethyl 6-amino-2-naphthoate, a key intermediate in various synthetic pathways, presents a unique case for chromatographic characterization due to its dual functionality – an aromatic amine and a naphthoate ester. This guide provides an in-depth analysis of its behavior in the commonly employed ethyl acetate/hexane solvent system for thin-layer chromatography (TLC), offering a predictive framework and a robust experimental protocol for determining optimal separation conditions.
The Critical Role of Rf in Synthesis and Purification
The retention factor (Rf), a measure of a compound's migration on a TLC plate relative to the solvent front, is a fundamental parameter in chromatography.[1] An ideal Rf value, typically between 0.3 and 0.7, ensures clear separation from both the baseline and the solvent front, allowing for accurate monitoring of reaction progress and effective purification.[2] For Ethyl 6-amino-2-naphthoate, establishing a reliable Rf value is crucial for distinguishing it from starting materials, byproducts, and degradation products.
Understanding the Interplay of Polarity: Analyte, Stationary Phase, and Mobile Phase
The separation of Ethyl 6-amino-2-naphthoate on a standard silica gel TLC plate is governed by the principles of adsorption chromatography. Silica gel, a highly polar stationary phase, interacts with compounds through hydrogen bonding and dipole-dipole interactions.[3] The mobile phase, a mixture of ethyl acetate and hexane, competes with the analyte for binding sites on the silica.
-
Ethyl 6-amino-2-naphthoate: This molecule possesses both a polar primary amine group (-NH2) and a moderately polar ester group (-COOEt) attached to a large, nonpolar naphthalene core. The amine group, in particular, can strongly interact with the acidic silanol groups on the silica surface.[4]
-
Ethyl Acetate: A moderately polar solvent that can effectively compete with the analyte for adsorption sites on the silica gel.
-
Hexane: A nonpolar solvent that acts as a modifier, reducing the overall polarity of the mobile phase.[5]
By varying the ratio of ethyl acetate to hexane, the polarity of the mobile phase can be finely tuned. A higher proportion of ethyl acetate will increase the mobile phase polarity, leading to a greater elution strength and a higher Rf value, as the solvent more effectively displaces the analyte from the stationary phase.[6][7] Conversely, a higher proportion of hexane will result in a lower Rf value due to stronger analyte-stationary phase interactions.[8]
Comparative Analysis of Predicted Rf Values
While exact experimental Rf values for Ethyl 6-amino-2-naphthoate are not extensively published, we can predict its behavior based on its structure and the principles of TLC. The presence of the amino group suggests that a purely nonpolar solvent system would result in the compound remaining at the baseline (Rf ≈ 0). Conversely, a highly polar solvent system would cause the compound to travel with the solvent front (Rf ≈ 1).[9] Therefore, a mixture of ethyl acetate and hexane is an appropriate choice.[10]
The following table provides a guide to the expected Rf values for Ethyl 6-amino-2-naphthoate in various ethyl acetate/hexane ratios on a standard silica gel plate. These values are intended as a starting point for optimization.
| Ethyl Acetate (%) | Hexane (%) | Predicted Rf Value Range | Rationale |
| 10 | 90 | 0.1 - 0.2 | Low solvent polarity; strong interaction with silica gel. |
| 20 | 80 | 0.2 - 0.4 | Moderate polarity; suitable for initial screening. |
| 30 | 70 | 0.4 - 0.6 | Good balance of interactions; likely optimal for separation. |
| 40 | 60 | 0.6 - 0.8 | Higher solvent polarity; reduced retention. |
| 50 | 50 | > 0.8 | Very high solvent polarity; may lead to poor separation from less polar impurities. |
Experimental Protocol for Rf Value Determination
This protocol provides a self-validating system for determining the precise Rf value of Ethyl 6-amino-2-naphthoate.
Materials:
-
TLC plates (silica gel 60 F254)
-
Ethyl 6-amino-2-naphthoate standard
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Pencil and ruler
Step-by-Step Methodology:
-
Chamber Saturation: Prepare the desired ethyl acetate/hexane mobile phase (e.g., start with a 3:7 v/v ratio). Pour a small amount (0.5-1 cm depth) into the developing chamber. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Be careful not to disturb the silica layer.
-
Spotting: Dissolve a small amount of the Ethyl 6-amino-2-naphthoate standard in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline. The spot should be small and concentrated.
-
Development: Place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Solvent Front Marking: Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. Visualize the spot under a UV lamp at 254 nm. The aromatic naphthoate core will absorb UV light, appearing as a dark spot against the fluorescent background of the plate. Circle the spot with a pencil.
-
Rf Calculation: Measure the distance from the baseline to the center of the spot (distance traveled by the analyte). Measure the distance from the baseline to the solvent front mark (distance traveled by the solvent). Calculate the Rf value using the following formula:[11]
Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)
-
Optimization: If the initial Rf value is not within the optimal range of 0.3-0.7, adjust the polarity of the mobile phase by altering the ethyl acetate/hexane ratio and repeat the experiment.[12]
Visualizing the Polarity-Rf Relationship
The following diagram illustrates the expected inverse relationship between the polarity of the mobile phase (as determined by the ethyl acetate concentration) and the retention of Ethyl 6-amino-2-naphthoate on the silica gel stationary phase, which in turn dictates the Rf value.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Home Page [chem.ualberta.ca]
- 3. scispace.com [scispace.com]
- 4. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. youtube.com [youtube.com]
- 7. Understanding Rf Values in Chromatography: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
- 11. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 12. reddit.com [reddit.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for Ethyl 6-amino-2-naphthoate
[1][2][3]
Executive Summary
Ethyl 6-amino-2-naphthoate (CAS: 13233-03-9) is a naphthalene derivative functionalized with an amine group.[1] While valuable as a fluorescent intermediate, its disposal requires strict adherence to protocols designed for aromatic amines . Improper disposal poses significant risks of groundwater contamination and potential mutagenic effects.
Immediate Action Directive:
Part 1: Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification.[4] This compound exhibits properties typical of amino-naphthalenes, requiring specific segregation from other waste streams.
| Property | Data | Operational Implication |
| Chemical Name | Ethyl 6-amino-2-naphthoate | Labeling requirement |
| CAS Number | 13233-03-9 | Unique identifier for waste manifests |
| Molecular Formula | C₁₃H₁₃NO₂ | Organic content for incineration |
| Physical State | Solid (Powder), Pale Yellow/Brown | Dust control measures required |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5] Irrit.) | PPE selection (Nitrile + N95/P100) |
| Reactivity | Incompatible with Strong Oxidizers, Acids | CRITICAL: Segregation from nitrate waste |
The Causality of Segregation
Why do we segregate this specific compound?
-
Amine Reactivity: The amino group (-NH₂) is basic. Mixing this waste with strong oxidizing acids (e.g., Nitric Acid waste) can generate heat and potentially form unstable N-nitroso compounds, which are potent carcinogens.[1]
-
Naphthalene Core: The aromatic ring structure is stable and persistent in the environment. Standard wastewater treatment plants cannot effectively degrade this core, leading to bioaccumulation risks if flushed.
Part 2: Personal Protective Equipment (PPE)[2]
Before handling waste containers, verify the following PPE barrier integrity. This protocol is self-validating: if the PPE is compromised, the operation halts.
-
Respiratory: N95 or P100 particulate respirator (if handling solid powder outside a fume hood).
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm). Double gloving recommended for solution waste.
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for liquid waste pouring.
Part 3: Operational Disposal Protocols
Scenario A: Disposal of Pure Solid Waste
Applicable to: Expired shelf stock, excess weighed powder, spill cleanup residues.[1][5]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer: Transfer solid using a plastic spatula. Do not use metal spatulas if there is any risk of static discharge in a solvent-heavy fume hood.
-
Sealing: Wipe the threads of the jar with a dry Kimwipe before screwing on the lid to ensure a gas-tight seal.
Scenario B: Disposal of Liquid Waste (Mother Liquors)
Applicable to: Reaction mixtures, HPLC effluent, or dissolved stock solutions.[1][5]
-
Characterization: Determine the primary solvent.
-
pH Validation: Check the pH of the waste solution.
-
Requirement: pH should be between 5 and 9.
-
Action: If highly acidic, neutralize slowly with Sodium Bicarbonate before adding to the main waste carboy to prevent exothermic splashing.
-
-
Bulking: Pour into the appropriate safety carboy (equipped with a funnel and lid).
-
Log Entry: Record the volume and concentration (approximate) on the carboy’s waste log sheet.
Scenario C: Contaminated Labware (Glassware)
Applicable to: Flasks, beakers, and vials.[1][5]
-
Triple Rinse Protocol:
-
Final Wash: Wash glassware with Alconox/detergent and water.
-
Disposal: Once triple-rinsed, the glassware is considered "RCRA Empty" and can be washed normally or disposed of in a glass bin.
Part 4: Spill Management (Emergency Response)
Stop Condition: If the spill exceeds 50g or involves a fire, evacuate and call emergency services.
-
Isolate: Mark the area. Ensure fume hood ventilation is active.
-
PPE Upgrade: Wear N95 respirator and double gloves.
-
Containment (Solid):
-
Cover the powder with wet paper towels (dampened with water) to prevent dust generation.
-
Scoop the wet slurry into a waste container.
-
-
Containment (Liquid):
-
Surround the spill with absorbent pads or vermiculite.
-
Do NOT use sawdust (combustible).
-
-
Decontamination: Scrub the surface with a soap/water solution. Collect all cleaning materials as Solid Hazardous Waste .
Part 5: Waste Stream Decision Matrix
The following diagram illustrates the logical flow for determining the correct disposal path for Ethyl 6-amino-2-naphthoate.
Figure 1: Decision matrix for segregating Ethyl 6-amino-2-naphthoate waste streams to ensure regulatory compliance and safety.
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling Ethyl 6-amino-2-naphthoate
Operational Safety Protocol: Handling Ethyl 6-amino-2-naphthoate
Part 1: Executive Hazard Assessment
Substance Identity & Risk Context [1][2][3][4][5][6]
-
Chemical Name: Ethyl 6-amino-2-naphthoate (Ethyl 6-aminonaphthalene-2-carboxylate)[5][7]
-
Parent Compound CAS: 116668-47-4 (6-Amino-2-naphthoic acid)[5][7][8][9][10][11]
-
Operational Classification: High Potency / Structural Alert
The "Senior Scientist" Insight: While standard Safety Data Sheets (SDS) for the parent acid often classify this compound merely as an Irritant (H315, H319, H335) , this classification is insufficient for rigorous risk management.[5] This molecule contains a 2-naphthylamine substructure , a moiety historically associated with bladder carcinogenicity.[5] Furthermore, esterification (the ethyl group) significantly increases lipophilicity compared to the free acid, theoretically enhancing dermal absorption rates.[5]
Core Directive: Treat this substance as a Suspected Carcinogen/Mutagen .[5] Do not rely solely on the "Irritant" label.[5] All handling must prevent inhalation of dust and direct dermal contact.[5][12]
Part 2: Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling solid powder or concentrated solutions (>10 mM).
Dermal Protection (Gloves)
Standard disposable nitrile gloves (4 mil) are prone to permeation by aromatic esters and amines over time.[5] The lipophilic nature of the ethyl ester requires a barrier that resists organic diffusion.[5]
| Exposure Type | Recommended Glove System | Material Rationale |
| Incidental Contact (Weighing/Transfer) | Double Nitrile (Total thickness >8 mil) | Outer: Standard Nitrile (dexterity).[5] Inner: Extended cuff Nitrile (color indicator).[5] Why: Provides a "breakthrough buffer" of ~15–30 mins.[5] |
| Prolonged Handling (Synthesis/Spill Cleanup) | Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) | EVOH/PE Laminate. Why: Aromatic amines/esters can permeate nitrile in <30 mins.[5] Laminates offer >480 min breakthrough time.[5] |
| Technique | "Change-on-Splash" | If any liquid touches the glove, change immediately.[5] Do not wash gloves.[5] |
Respiratory Protection
The primary risk is the inhalation of airborne particulates during weighing.[5]
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) vented to the outside.[5]
-
Secondary Control (If hood unavailable): A Powered Air-Purifying Respirator (PAPR) or a Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[5]
-
Note: Simple N95 masks are insufficient for organic vapors if the ester hydrolyzes or if residual solvents are present.[5]
-
Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent).[5] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[5]
-
Body: Tyvek® Lab Coat (Disposable) with wrist cuffs.[5]
-
Why: Cotton lab coats trap dust in fibers, creating a secondary exposure source in the breakroom/office.[5]
-
Part 3: Operational Workflow & Logic
Step 1: Weighing & Solubilization
-
Static Control: Organic esters are often fluffy, electrostatic solids.[5] Use an anti-static gun or ionizing bar before spatulating to prevent "particle jump."[5]
-
Solvent Choice: The compound is soluble in DMSO and Ethanol.[5]
Step 2: Waste Disposal
-
Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid, Peroxides) as aromatic amines can react violently or form nitro-compounds.[5]
-
Labeling: Label waste explicitly as "Toxic Organic - Naphthylamine Derivative."
-
Deactivation: For surface decontamination, use a surfactant-based cleaner followed by a solvent wipe (ethanol).[5] Bleach is not recommended as a primary neutralizer for this specific amine structure without pH control.[5]
Part 4: Decision Logic Visualization
The following diagram outlines the decision-making process for selecting PPE based on the specific laboratory task.
Caption: Logic flow for selecting glove material and engineering controls based on the physical state and solvent vehicle of Ethyl 6-amino-2-naphthoate.
Part 5: References
-
Thermo Fisher Scientific. (2025).[2][5] Safety Data Sheet: 6-Amino-2-naphthoic acid (Parent Acid).[5] Retrieved from
-
Ambeed. (2024).[2][5] Chemical Properties: Ethyl 6-aminonaphthalene-2-carboxylate.[5][7] Retrieved from [5]
-
Lippincott, M. et al. (2006).[5] Permeation of Aromatic Amines through Protective Gloves.[5][13] Journal of Occupational and Environmental Hygiene.[5] (General reference for aromatic amine permeation).
-
PubChem. (2025).[5] Compound Summary: 6-Amino-2-naphthoic acid (CID 2733954).[5][7] Retrieved from [5]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. chemscene.com [chemscene.com]
- 5. 5-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. ambeed.com [ambeed.com]
- 8. 6-AMINO-2-NAPHTHOIC ACID | 116668-47-4 [chemicalbook.com]
- 9. 6-Amino-2-naphthoic acid, 90% Each | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 6-Amino-2-naphthoic Acid | 116668-47-4 | TCI EUROPE N.V. [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
